Product packaging for Ritonavir-d6(Cat. No.:)

Ritonavir-d6

Cat. No.: B1140323
M. Wt: 727.0 g/mol
InChI Key: NCDNCNXCDXHOMX-GMBJSHJASA-N
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Description

Ritonavir-d6 is intended for use as an internal standard for the quantification of ritonavir by GC- or LC-MS. Ritonavir is an HIV protease inhibitor. It inhibits recombinant HIV-1 protease by 79% when used at a concentration of 0.5 nM. It inhibits HIV-13B-induced cell death in MT-4 human T cell leukemia cells (EC50 = 25 nM) as well as cell death induced by HIV-1LAI, HIV-2ROD, and HIV-2EHO in human MT-2 cells (IC50s = 0.045, 0.13, and 0.24 μM, respectively). Ritonavir also inhibits the cytochrome P450 (CYP) isoform CYP3A (IC50 = 0.14 μM). It inhibits CYP-mediated oxidative metabolism of the HIV protease inhibitors saquinavir, indinavir, nelfinavir, and amprenavir in rat and human liver microsomes in a concentration-dependent manner. Ritonavir (10 mg/kg) also prevents decreases in plasma levels of these four compounds in rats. Formulations containing ritonavir have been used in the treatment of HIV-1 infection.>This compound is a deuterated form of Ritonavir, which is a selective HIV protease inhibitor. 

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48N6O5S2 B1140323 Ritonavir-d6

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDNCNXCDXHOMX-GMBJSHJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ritonavir-d6: A Technical Guide for Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Internal Standard in Pharmacokinetic Analysis

Ritonavir-d6, the deuterium-labeled analogue of the antiretroviral drug Ritonavir, serves a critical function in modern bioanalytical research. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] The use of stable isotope-labeled internal standards like this compound is fundamental to improving the accuracy, precision, and robustness of quantitative bioanalysis, particularly in pharmacokinetic and drug-drug interaction studies.[1] This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its application in research, complete with detailed experimental protocols and workflow visualizations.

Core Properties and Applications

This compound is structurally identical to Ritonavir, with the exception of six hydrogen atoms being replaced by deuterium.[3][4] This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled Ritonavir by a mass spectrometer, while exhibiting nearly identical chemical and chromatographic behavior. This characteristic is paramount for its role as an internal standard, as it co-elutes with Ritonavir during chromatography and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.

The principal application of this compound is in the quantitative analysis of Ritonavir in various biological matrices, such as plasma, serum, and cell lysates. Ritonavir itself is an HIV protease inhibitor, but it is also widely used as a pharmacokinetic enhancer (or "booster") for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition slows the metabolism of co-administered drugs, increasing their bioavailability and therapeutic efficacy. Consequently, accurate measurement of Ritonavir concentrations is crucial for therapeutic drug monitoring and pharmacokinetic studies.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its unlabeled counterpart, Ritonavir, as utilized in bioanalytical methods.

ParameterThis compoundRitonavirReference(s)
Molecular Formula C₃₇H₄₂D₆N₆O₅S₂C₃₇H₄₈N₆O₅S₂
Molecular Weight 727.0 g/mol 720.95 g/mol
Accurate Mass 726.3504 Da720.3155 Da
Precursor Ion ([M+H]⁺ m/z) 727.2, 727.3, 727.5721.3
Product Ion (m/z) 302.1, 302.2, 426.1, 426.4296.1, 426.1, 426.3
Typical MRM Transition 727.3 → 302.1721.3 → 296.1
Retention Time 9.2 min9.2 min
Linearity Range (in plasma) N/A2 - 2000 ng/mL

Experimental Protocol: Quantification of Ritonavir in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of Ritonavir in human plasma, employing this compound as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature.

1. Materials and Reagents:

  • Ritonavir reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Human plasma (blank)

  • Deionized water

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Ritonavir and this compound in methanol.

  • Prepare calibration standards by spiking blank human plasma with appropriate volumes of the Ritonavir stock solution to achieve a concentration range of 2 - 2000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard solution (e.g., 1 µg/mL in 50:50 methanol:water).

  • Add 100 µL of methanol to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 13,000 x g for 5 minutes.

  • Transfer 50 µL of the clear supernatant to a new vial.

  • Add 100 µL of an aqueous buffer solution (e.g., 1 g/L ammonium formate with 1 mL/L formic acid, pH 3.5).

  • Transfer the final mixture to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Acquity BEH C18, Zorbax-Eclipse C18).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Aqueous buffer (e.g., 1 g/L ammonium formate and 1 mL/L formic acid in water, pH 3.5).

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 300 µL/min.

  • Column Temperature: 55 °C.

  • Injection Volume: 20 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Ritonavir transition: m/z 721.3 → 296.1.

    • This compound transition: m/z 727.3 → 302.1.

5. Data Analysis:

  • Integrate the peak areas for both Ritonavir and this compound.

  • Calculate the peak area ratio of Ritonavir to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Ritonavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Signaling Pathways

To further elucidate the experimental process and the logical relationships involved, the following diagrams are provided in Graphviz DOT language.

experimental_workflow Experimental Workflow for Ritonavir Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution with Aqueous Buffer Supernatant_Transfer->Dilution Final_Sample Sample for Injection Dilution->Final_Sample LC_Separation LC Separation (C18 Column) Final_Sample->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Ritonavir & this compound) Data_Acquisition->Peak_Integration Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Calibration Curve Construction Area_Ratio->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of Ritonavir using this compound as an internal standard.

logical_relationship Logical Relationship of Components in Bioanalysis Ritonavir Ritonavir (Analyte) LC Liquid Chromatography Ritonavir->LC Co-elution Ritonavir_d6 This compound (Internal Standard) Ritonavir_d6->LC Co-elution MS Mass Spectrometry LC->MS Separation Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Detection & Integration Quantification Accurate Quantification Ratio->Quantification Correction for Variability

Caption: Logical relationship of components in a bioanalytical method using an internal standard.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ritonavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ritonavir-d6, the deuterated analog of the antiretroviral drug Ritonavir. This document is intended for an audience with a strong background in medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction to Ritonavir and Its Deuterated Analog

Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3] While initially developed for its own antiviral activity, Ritonavir is now primarily used as a pharmacokinetic enhancer or "booster" for other protease inhibitors.[1][4] It achieves this by potently inhibiting cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for metabolizing many antiretroviral drugs. This inhibition leads to higher and more sustained plasma concentrations of co-administered drugs, improving their efficacy.

This compound is a stable, isotopically labeled version of Ritonavir, in which six hydrogen atoms on the isopropyl group of one of the thiazole rings have been replaced with deuterium. This labeling makes it an invaluable tool in pharmacokinetic studies, particularly for use as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS). The increased mass of the deuterated molecule allows for its clear differentiation from the non-deuterated drug without significantly altering its chemical properties.

Chemical Structure and Properties

The key structural difference between Ritonavir and this compound is the presence of six deuterium atoms on the terminal isopropyl group. This substitution is specifically at the 2-isopropyl-1,3-thiazole-4-yl moiety.

The IUPAC name for this compound is 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate.

G Figure 1. Chemical Structures of Ritonavir and this compound cluster_ritonavir Ritonavir cluster_ritonavir_d6 This compound cluster_legend Legend ritonavir_node ritonavir_node ritonavir_d6_node ritonavir_d6_node ritonavir_node->ritonavir_d6_node Deuteration Site (Isopropyl Group) Deuterium D = Deuterium

Figure 1. Comparison of Ritonavir and this compound structures.
Quantitative Data

The incorporation of six deuterium atoms results in a corresponding increase in the molecular weight of this compound compared to Ritonavir. The physicochemical properties are summarized in the table below.

PropertyRitonavirThis compound
Molecular Formula C₃₇H₄₈N₆O₅S₂C₃₇H₄₂D₆N₆O₅S₂
Molecular Weight 720.95 g/mol 727.0 g/mol
CAS Number 155213-67-51217720-20-1

Synthesis of this compound

The synthesis of this compound follows the established synthetic route for Ritonavir, with the key modification being the introduction of a deuterated starting material. A representative synthesis involves five main stages, where a deuterated version of a key intermediate, (2-(propan-2-yl-d6)-1,3-thiazol-4-yl)-N-methylmethanamine, is used.

Proposed Synthesis of Deuterated Intermediate

The synthesis of the required deuterated intermediate, (2-(propan-2-yl-d6)-1,3-thiazol-4-yl)-N-methylmethanamine, can be adapted from known methods for its non-deuterated counterpart, starting with deuterated isobutyric acid (isobutyric acid-d7).

G Figure 2. Proposed Synthesis of Deuterated Intermediate A Isobutyric Acid-d7 B Intermediate II-d7 A->B Thionyl Chloride C Isobutyramide-d7 B->C Ammonium Sulfide, NH4OH E Intermediate IV-d6 C->E Ring Closure D H2SO4 D 1,3-Dihydroxyacetone G (2-(propan-2-yl-d6)-1,3-thiazol-4-yl)-N-methylmethanamine E->G Electrophilic Substitution F F Methylamine Solution

Figure 2. Workflow for synthesizing the deuterated thiazole intermediate.
Overall Synthesis Workflow

The overall synthesis of this compound is a multi-step process that couples several key fragments. The workflow presented below is based on a five-stage convergent synthesis strategy.

G Figure 3. Overall Synthesis Workflow for this compound Valine L-Valine StageA Stage A: Valine + BTC -> Compound 2 Valine->StageA BTC Bis-trichloromethyl carbonate (BTC) BTC->StageA Amine1 Amine Intermediate 1 StageB Stage B: Compound 2 + Amine 1 -> Compound 3 Amine1->StageB Amine_d6 Deuterated Amine (from Fig. 2) StageC Stage C: Compound 3 + BTC + Deuterated Amine -> Compound 5-d6 Amine_d6->StageC Amine7 Amine Intermediate 7 StageE Stage E: Compound 6-d6 + Amine 7 -> this compound Amine7->StageE StageA->StageB StageB->StageC StageD Stage D: Deprotection of Compound 5-d6 -> Compound 6-d6 StageC->StageD StageD->StageE G Figure 4. Dual Mechanism of Action of Ritonavir cluster_hiv Antiviral Effect cluster_cyp Pharmacokinetic Boosting Ritonavir Ritonavir HIV_Protease HIV Protease Ritonavir->HIV_Protease Inhibits Polyprotein Viral Gag-Pol Polyprotein HIV_Protease->Polyprotein Cleaves Immature_Virus Immature, Non-infectious Viral Particles Polyprotein->Immature_Virus Leads to Ritonavir_Boost Ritonavir CYP3A4 CYP3A4 Enzyme (in Liver & Intestine) Ritonavir_Boost->CYP3A4 Inhibits Increased_Levels Increased Plasma Levels of other PIs Ritonavir_Boost->Increased_Levels Results in Other_PI Other Protease Inhibitors (PIs) CYP3A4->Other_PI Metabolizes Metabolism PI Metabolism (Inactivation) Other_PI->Metabolism Undergoes

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ritonavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ritonavir-d6, a deuterated analog of the antiretroviral drug Ritonavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, bioanalytical method development, and pharmacokinetic studies.

Introduction

This compound is a stable isotope-labeled version of Ritonavir, an essential component of highly active antiretroviral therapy (HAART). In this compound, six hydrogen atoms on the isopropyl group of the thiazole ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantitative analysis of Ritonavir in biological matrices by mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to Ritonavir ensure similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for accurate quantification.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is crucial for the handling, storage, and application of this compound in a laboratory setting.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate[1]
CAS Number 1217720-20-1
Molecular Formula C₃₇H₄₂D₆N₆O₅S₂
Molecular Weight 726.98 g/mol
Exact Mass 726.35042148 Da
Appearance White to off-white solid
Isotopic Purity ≥99 atom % D
Chemical Purity ≥97% (CP)
Table 2: Physical Properties of this compound
PropertyValueReference(s)
Melting Point 51 - 56 °C
Solubility DMSO: ≥ 15 mg/mL (20.63 mM)DMF: ≥ 15 mg/mL (20.63 mM)Ethanol: ≥ 5 mg/mL (6.88 mM)Chloroform: Slightly SolubleMethanol: Slightly Soluble
Storage Temperature -20°C
Stability Stable for at least 4 years when stored at -20°C.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point by Capillary Method

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Apparatus:

  • Melting point apparatus

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is finely powdered by gently grinding in a mortar.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Compact the sample by tapping the sealed end of the capillary tube on a hard surface until a column of 2-4 mm height is achieved.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of approximately 10°C per minute until the temperature is about 15°C below the expected melting point.

  • Reduce the heating rate to 1-2°C per minute to ensure accurate determination.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first droplet of liquid is observed (T1).

  • Record the temperature at which the last solid particle melts (T2).

  • The melting point is reported as the range T1 - T2.

Determination of Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Apparatus and Reagents:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Solvent of interest (e.g., DMSO, Ethanol, Water)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound.

Apparatus and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water with a suitable buffer (e.g., ammonium acetate)

  • This compound sample

  • Reference standard of this compound

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile).

  • Inject a known volume of the sample solution onto the HPLC column.

  • Run the chromatogram for a sufficient time to allow for the elution of all potential impurities.

  • Monitor the eluent at a specific wavelength (e.g., 240 nm).

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the area of all peaks in the chromatogram.

  • The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components.

Spectral Data

Spectral analysis is fundamental for the structural confirmation and identification of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is utilized. The mass difference between this compound and the unlabeled Ritonavir allows for their differentiation and quantification.

  • Precursor Ion (m/z): 727.2 [M+H]⁺

  • Product Ion (m/z): 302.2

  • Mass Shift from Ritonavir: M+6

The fragmentation pattern helps confirm the location of the deuterium labels on the isopropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the successful deuteration of Ritonavir. The spectrum of this compound will show the absence of proton signals corresponding to the isopropyl group where the hydrogen atoms have been replaced by deuterium. A comparative ¹H NMR spectrum of unlabeled Ritonavir can be used for verification.

Infrared (IR) Spectroscopy

The FTIR spectrum of Ritonavir shows characteristic peaks corresponding to its functional groups. The spectrum of this compound is expected to be very similar to that of Ritonavir, with potential minor shifts in vibrational frequencies due to the C-D bonds.

Characteristic Peaks for Ritonavir (and expected for this compound):

  • ~3321 cm⁻¹: N-H stretching (amide)

  • ~2965 cm⁻¹: C-H stretching

  • ~1702 cm⁻¹: C=O stretching (ester)

  • ~1662, 1610, 1536 cm⁻¹: C=C stretching (aromatic)

Mechanism of Action and Biological Pathways

While this compound is primarily used as an analytical standard, its biological activity is assumed to be identical to that of Ritonavir. Ritonavir has a dual mechanism of action in the treatment of HIV infection.

Inhibition of HIV Protease

Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the HIV virus. HIV protease cleaves newly synthesized viral polyproteins into functional proteins required for the maturation of infectious virions. Ritonavir mimics the peptide substrate of the protease and binds to its active site, thereby preventing the cleavage of the polyproteins and resulting in the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition HIV_Gag_Pol HIV Gag-Pol Polyprotein HIV_Protease HIV Protease HIV_Gag_Pol->HIV_Protease Cleavage by Functional_Proteins Functional Viral Proteins (e.g., Reverse Transcriptase, Integrase) HIV_Protease->Functional_Proteins Produces Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Leads to Mature_Virion Mature, Infectious HIV Virion Functional_Proteins->Mature_Virion Assemble into Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits

Caption: Mechanism of HIV Protease Inhibition by Ritonavir.

Inhibition of Cytochrome P450 3A4 (CYP3A4)

Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is a major enzyme in the liver and gut responsible for the metabolism of many drugs, including other HIV protease inhibitors. By inhibiting CYP3A4, Ritonavir slows down the metabolism of co-administered protease inhibitors, thereby increasing their plasma concentrations and prolonging their therapeutic effect. This "boosting" effect allows for lower and less frequent dosing of other antiretroviral drugs, which can improve patient adherence and reduce side effects.

CYP3A4_Inhibition Other_PI Other Protease Inhibitor (e.g., Lopinavir) CYP3A4 CYP3A4 Enzyme (in Liver & Gut) Other_PI->CYP3A4 Metabolized by Increased_Levels Increased Plasma Levels of Other Protease Inhibitor Other_PI->Increased_Levels Leads to Metabolites Inactive Metabolites CYP3A4->Metabolites Produces Elimination Drug Elimination Metabolites->Elimination Ritonavir Ritonavir Ritonavir->CYP3A4 Potently Inhibits

Caption: Ritonavir's Role as a Pharmacokinetic Booster via CYP3A4 Inhibition.

Conclusion

This compound is an indispensable tool in the field of pharmaceutical analysis and clinical pharmacology. Its well-characterized physical and chemical properties, coupled with its isotopic purity, make it the gold standard for use as an internal standard in the quantification of Ritonavir. A thorough understanding of its properties and the appropriate experimental procedures for its handling and analysis are crucial for obtaining accurate and reliable data in research and development settings. This guide provides a foundational understanding of these aspects to aid researchers in their work with this important compound.

References

The Core Principle of Internal Standardization

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism and Application of Ritonavir-d6 as an Internal Standard

For researchers and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed examination of this compound, a stable isotope-labeled (SIL) internal standard, and its mechanism of action in correcting for analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing. Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. The fundamental assumption is that any factor affecting the analyte will have an identical effect on the internal standard.

The gold standard for an internal standard is a stable isotope-labeled version of the analyte.[1][2] SIL internal standards are compounds where one or more atoms have been replaced with their non-radioactive heavy isotopes, such as deuterium (D or ²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] this compound is the deuterium-labeled analog of Ritonavir, containing six deuterium atoms in place of hydrogen atoms.[3][4]

Mechanism of Action: Why this compound Excels

The efficacy of this compound as an internal standard stems from its near-identical physicochemical properties to the unlabeled (native) Ritonavir. This chemical homology ensures that both compounds behave almost identically throughout the entire analytical workflow, from sample extraction to detection.

Key advantages include:

  • Co-elution: Both Ritonavir and this compound exhibit virtually the same retention time in a chromatographic system, meaning they are exposed to the same matrix components at the same time as they enter the mass spectrometer.

  • Identical Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, any physical loss of the analyte will be mirrored by a proportional loss of the SIL-IS.

  • Correction for Matrix Effects: Biological samples like plasma are complex and can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the SIL-IS co-elutes with the analyte and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement.

The ultimate goal is not to measure the absolute signal of the analyte, but rather the ratio of the analyte's peak area to the internal standard's peak area . This ratio remains constant and accurate even if the absolute signal intensity fluctuates due to sample loss or matrix effects, thus ensuring reliable quantification.

cluster_0 Sources of Analytical Variability cluster_1 Signal Response cluster_2 Core Principle cluster_3 Final Result V1 Sample Loss During Prep Analyte Analyte Signal (Ritonavir) V1->Analyte Affects Both Proportionally IS IS Signal (this compound) V1->IS Affects Both Proportionally V2 Matrix Effects (Ion Suppression/Enhancement) V2->Analyte Affects Both Proportionally V2->IS Affects Both Proportionally V3 Instrument Fluctuation V3->Analyte Affects Both Proportionally V3->IS Affects Both Proportionally Ratio Analyte / IS Ratio Analyte->Ratio IS->Ratio Result Accurate & Precise Quantification Ratio->Result Remains Constant

Caption: The logical mechanism of a stable isotope-labeled internal standard.

Example Experimental Protocol: Ritonavir in Human Plasma

This section details a representative LC-MS/MS method for the quantification of Ritonavir in human plasma using this compound as the internal standard.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., this compound in methanol at 1 µg/mL).

  • Add 100 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer 50 µL of the clear supernatant to an autosampler vial.

  • Add 100 µL of an aqueous buffer (e.g., 1g ammonium formate in 1L water, pH 3.5) to the vial.

  • Inject 5 µL of the final mixture into the LC-MS/MS system.

start Start: 50 µL Plasma Sample spike Spike with this compound (IS) start->spike precipitate Add Methanol for Protein Precipitation spike->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Transfer Supernatant vortex->supernatant dilute Dilute with Aqueous Buffer supernatant->dilute inject Inject into LC-MS/MS System dilute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms data Data Analysis (Calculate Peak Area Ratio) ms->data

Caption: A typical experimental workflow for Ritonavir analysis.
LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 75 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp 35 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Ritonavir) Q1: 721.3 m/z → Q3: 296.1 m/z
MRM Transition (this compound) Q1: 727.3 m/z → Q3: 296.1 m/z (or other stable fragment)

Method Validation and Data Presentation

A bioanalytical method using this compound must be validated according to regulatory guidelines to ensure its reliability. The data below represents typical validation results for such an assay.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 2.0≤ 15%85% - 115%≤ 20%80% - 120%
Low (LQC) 5.0≤ 15%85% - 115%≤ 15%85% - 115%
Medium (MQC) 1000≤ 15%85% - 115%≤ 15%85% - 115%
High (HQC) 2000≤ 15%85% - 115%≤ 15%85% - 115%

This table summarizes typical acceptance criteria and performance based on published methods. LLOQ = Lower Limit of Quantification; QC = Quality Control; CV = Coefficient of Variation.

  • Linearity: The method demonstrates excellent linearity over a wide concentration range, typically from 2.0 to 5000 ng/mL, with a correlation coefficient (r²) of >0.99.

  • Recovery: The extraction recovery for both Ritonavir and its internal standard is consistent and high, often between 85% and 107%.

  • Matrix Effect: The use of this compound effectively normalizes for any matrix effects, with the IS-normalized matrix factor being close to 1.0.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of Ritonavir in complex biological matrices. Its mechanism of action relies on its near-identical chemical nature to the analyte, which allows it to perfectly mimic the behavior of Ritonavir throughout the analytical process. This ability to correct for variability in sample preparation, chromatography, and mass spectrometric detection makes it an indispensable tool for achieving the high levels of accuracy, precision, and robustness required in pharmacokinetic studies and therapeutic drug monitoring.

References

Technical Guide: Ritonavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir-d6 is the deuterated analog of Ritonavir, an antiretroviral drug of the protease inhibitor class. Due to its nearly identical physicochemical properties to the parent drug and its distinct mass, this compound serves as an ideal internal standard for the quantitative analysis of Ritonavir in complex biological matrices by mass spectrometry. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioanalysis and metabolic studies, and a visualization of the metabolic pathways of Ritonavir.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 1217720-20-1[1][2][3][4][5]
Molecular Formula C₃₇H₄₂D₆N₆O₅S₂
Molecular Weight 726.98 g/mol
Exact Mass 726.3504 g/mol
Appearance Off-White to White Solid
Isotopic Purity ≥99 atom % D
Chemical Purity >95% (HPLC) or ≥97% (CP)
Storage Temperature -20°C
Solubility Slightly soluble in Chloroform, DMSO, and Methanol
Pharmacokinetic Parameters of Ritonavir

The following table summarizes key pharmacokinetic parameters of Ritonavir, typically determined using a deuterated internal standard like this compound for accurate quantification.

ParameterValueReference
Bioavailability Not fully determined
Protein Binding ~98-99%
Apparent Volume of Distribution (Vd) 0.41 ± 0.25 L/kg
Half-life (t½) 3-5 hours
Apparent Oral Clearance (CL/F) 7 to 9 L/h
Time to Peak Plasma Concentration (Tmax) ~2-4 hours
Metabolism Primarily by CYP3A4 and to a lesser extent by CYP2D6
Excretion ~86% in feces, ~11% in urine

Experimental Protocols

Quantification of Ritonavir in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Ritonavir in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 20 µL of the internal standard solution (this compound in methanol:water 50:50).

  • Add 100 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer 50 µL of the clear supernatant to a clean tube.

  • Add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: A validated HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 μm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Gradient Elution:

    • Start with a suitable percentage of mobile phase B.

    • Linearly increase the percentage of mobile phase B to elute the analytes.

    • Return to the initial conditions to re-equilibrate the column. (Note: A specific gradient was described as starting with 10% acetonitrile, increasing to 70% over several minutes, but an isocratic method of 52% acetonitrile has also been used effectively).

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ritonavir: m/z 721.3 → 296.1.

    • This compound (Internal Standard): The precursor ion will be m/z 727.3, and the product ion will be similar to that of Ritonavir.

  • Ion Spray Voltage: 4500 V.

In Vitro Metabolism of Ritonavir using Human Liver Microsomes

This protocol outlines a method to study the metabolism of Ritonavir in vitro.

1. Incubation Mixture Preparation

  • In a microcentrifuge tube, prepare the incubation mixture in a final volume of 200 µL containing:

    • Human Liver Microsomes (HLM): 0.1 mg.

    • Ritonavir: 10 µM.

    • Phosphate-buffered saline (PBS), pH 7.4.

2. Incubation Procedure

  • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding 1.0 mM NADPH.

  • Continue the incubation at 37°C for 30 minutes with gentle shaking.

3. Reaction Termination and Sample Processing

  • Terminate the reaction by adding 200 µL of acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 18,000 x g for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis to identify and quantify the metabolites.

Mandatory Visualization

Ritonavir Metabolism and Bioactivation Pathway

The following diagram illustrates the primary metabolic pathways of Ritonavir, which are predominantly mediated by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. The major biotransformations include hydroxylation and N-dealkylation.

Ritonavir_Metabolism Ritonavir Metabolism Pathway cluster_CYP3A4 CYP3A4 Mediated cluster_CYP3A4_CYP2D6 CYP3A4 & CYP2D6 Mediated Ritonavir Ritonavir M1 M1 (Deacylation) Ritonavir->M1 CYP3A4 M11 M11 (N-dealkylation) Ritonavir->M11 CYP3A4 M2 M2 (Hydroxylation) Ritonavir->M2 CYP3A4 / CYP2D6 Quantification_Workflow Ritonavir Quantification Workflow plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification lcms->quant

References

The Technical Profile of Ritonavir-d6: An Isotopic Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ritonavir-d6, a deuterated analog of the antiretroviral drug Ritonavir. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, this compound is essential for the accurate quantification of Ritonavir in complex biological matrices. This document outlines its core physicochemical properties, details analytical methodologies, and illustrates its metabolic context.

Core Physicochemical Data

The key distinction between Ritonavir and its deuterated form lies in the substitution of six hydrogen atoms with deuterium. This isotopic labeling results in a predictable mass shift, crucial for its application in mass spectrometry-based assays, without significantly altering its chemical behavior. The fundamental properties are summarized below for direct comparison.

PropertyThis compoundRitonavir
Chemical Formula C37H42D6N6O5S2[1]C37H48N6O5S2[2][3][4][5]
Average Molecular Weight ~726.98 g/mol ~720.94 g/mol
Monoisotopic Mass 726.3504 g/mol 720.9 g/mol
CAS Number 1217720-20-1155213-67-5

Structural and Analytical Context

The structural difference between Ritonavir and this compound is the presence of six deuterium atoms on the isopropyl group of the thiazole moiety. This isotopic substitution is fundamental to its use as an internal standard in analytical methodologies.

Structural Comparison: Ritonavir vs. This compound cluster_0 Ritonavir Core Structure cluster_1 Standard Ritonavir cluster_2 This compound Ritonavir_Core Common Ritonavir Backbone Isopropyl_H Isopropyl Group (-CH(CH3)2) Ritonavir_Core->Isopropyl_H Attached in Standard Ritonavir Isopropyl_D Deuterated Isopropyl Group (-CD(CD3)2) Ritonavir_Core->Isopropyl_D Attached in This compound

Structural difference between Ritonavir and this compound.

Experimental Protocols

This compound is indispensable for the accurate quantification of Ritonavir in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are summaries of typical experimental protocols.

Sample Preparation: Protein Precipitation

A common method for extracting Ritonavir from plasma or serum involves protein precipitation.

  • To a 50-100 µL aliquot of the biological sample (e.g., plasma), add a specific volume of an internal standard spiking solution containing this compound.

  • Add a protein precipitating agent, such as methanol or acetonitrile, typically in a 2:1 or 3:1 ratio to the sample volume.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • The supernatant may be further diluted or directly injected into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared sample is then analyzed using an LC-MS/MS system to separate and quantify Ritonavir and this compound.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is frequently used for separation.

    • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Flow rates are generally in the range of 0.3 to 1.2 mL/min.

    • Temperature: The column is often maintained at a constant temperature, for instance, 35°C or 55°C, to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both Ritonavir and this compound.

      • Example Transition for Ritonavir: m/z 721.3 → 296.1

      • The transition for this compound will be shifted by +6 Da due to the deuterium labeling.

General Workflow for Ritonavir Quantification using this compound cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with this compound (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification

Workflow for Ritonavir quantification.

Mechanism of Action and Metabolic Pathway Context

Ritonavir's primary mechanism of action is the inhibition of the HIV protease enzyme, which is critical for the virus's life cycle. However, it is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This dual action is significant. While its direct antiviral effect is important, its inhibition of CYP3A4 is widely exploited to "boost" the plasma concentrations of other co-administered protease inhibitors, a strategy known as pharmacokinetic enhancement. This compound is assumed to follow the same metabolic pathways and exhibit the same inhibitory actions as its non-deuterated counterpart.

Ritonavir's Dual Mechanism of Action cluster_0 Antiviral Effect cluster_1 Pharmacokinetic Enhancement Ritonavir Ritonavir / this compound HIV_Protease HIV Protease Ritonavir->HIV_Protease Inhibits CYP3A4 Cytochrome P450 3A4 Ritonavir->CYP3A4 Inhibits Mature_Virions Mature, Infectious Virions HIV_Protease->Mature_Virions Produces Viral_Polyprotein Viral Gag-Pol Polyprotein Viral_Polyprotein->HIV_Protease Cleaved by Metabolism Metabolism of Other PIs CYP3A4->Metabolism Other_PIs Other Protease Inhibitors Other_PIs->CYP3A4 Metabolized by

Ritonavir's dual mechanism of action.

References

A Technical Guide to the Isotopic Purity and Labeling of Ritonavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and labeling of Ritonavir-d6, a deuterated analog of the antiretroviral drug Ritonavir. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work, particularly in pharmacokinetic and metabolic studies.

Core Concepts: Isotopic Purity and Labeling

Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier, stable isotopes. In the case of this compound, six hydrogen atoms (¹H) are replaced with deuterium (²H or D). The primary application of this compound is as an internal standard in quantitative bioanalysis, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The key to its utility lies in its high isotopic purity.

Isotopic Purity refers to the percentage of molecules in a sample that contain the desired number of isotopic labels at the specified positions. For this compound, a high isotopic purity (typically ≥99 atom % D) is crucial to minimize signal interference from unlabeled or partially labeled molecules, ensuring accurate quantification of the target analyte, Ritonavir[2][3].

Labeling Process: The deuterium atoms in this compound are introduced through chemical synthesis. While specific proprietary methods may vary between manufacturers, a common strategy involves the use of deuterated starting materials or reagents in the synthetic pathway[2]. Based on the structure of Ritonavir, the six deuterium atoms are located on the isopropyl group of the thiazole ring. A plausible synthetic approach would involve the use of deuterated isopropyl bromide or a similar deuterated precursor during the synthesis of the 2-isopropylthiazole moiety, which is subsequently incorporated into the final Ritonavir molecule.

Quantitative Data Summary

The isotopic and chemical purity of this compound are critical quality attributes. The following tables summarize typical quantitative data for commercially available this compound.

ParameterTypical SpecificationReference
Isotopic Purity≥99 atom % D[2]
Chemical Purity (by HPLC)≥97%
Mass ShiftM+6

Table 1: Isotopic and Chemical Purity Specifications for this compound

Mass Spectrometry ParameterTypical ValueReference
Molecular Weight (unlabeled Ritonavir)~720.9 g/mol
Molecular Weight (this compound)~727.0 g/mol
MRM Transition (Ritonavir)m/z 721.3 → 296.1
MRM Transition (this compound)m/z 727.2 → 302.2

Table 2: Mass Spectrometry Data for Ritonavir and this compound

Experimental Protocols

The determination of isotopic purity and the use of this compound as an internal standard involve precise analytical methodologies. The following are detailed protocols for these key experiments.

Proposed Synthesis of a Deuterated Precursor for this compound

A plausible method for the synthesis of this compound involves the preparation of a deuterated 2-isopropylthiazole intermediate. This can be achieved by utilizing a deuterated isopropyl source.

Objective: To synthesize 2-(isopropyl-d6)-thiazole.

Materials:

  • Thioformamide

  • 1-bromo-1-chloroacetone

  • Isopropyl-d7-magnesium bromide (prepared from isopropyl-d7-bromide)

  • Anhydrous diethyl ether

  • Anhydrous THF

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of Thiazole: In a round-bottom flask, react thioformamide with 1-bromo-1-chloroacetone in a suitable solvent like acetone to yield thiazole. The reaction is typically stirred at room temperature.

  • Grignard Reaction for Deuterated Isopropyl Introduction:

    • In a separate, dry, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare the Grignard reagent from isopropyl-d7-bromide and magnesium turnings in anhydrous diethyl ether.

    • Cool the thiazole solution from step 1 in an ice bath.

    • Slowly add the prepared isopropyl-d7-magnesium bromide to the thiazole solution under an inert atmosphere (e.g., argon or nitrogen).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude 2-(isopropyl-d6)-thiazole by fractional distillation or column chromatography.

  • Incorporation into Ritonavir: The resulting 2-(isopropyl-d6)-thiazole can then be used as a precursor in the total synthesis of Ritonavir, following established synthetic routes for the non-deuterated compound.

Determination of Isotopic Purity by LC-MS/MS

Objective: To determine the isotopic purity of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

  • This compound sample

  • Ritonavir reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of methanol and water.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 700-750 to observe the isotopic cluster.

    • Data Analysis:

      • Acquire the full scan mass spectrum of the this compound sample.

      • Identify the ion peaks corresponding to the different isotopic species (d0 to d6). The primary ion will be [M+H]⁺. For this compound, the most abundant peak should be at approximately m/z 727.

      • Calculate the area of each isotopic peak.

      • The isotopic purity is calculated as the percentage of the peak area of the d6 species relative to the sum of the peak areas of all isotopic species (d0 to d6).

Confirmation of Deuterium Labeling Position by NMR Spectroscopy

Objective: To confirm the position of the deuterium labels in this compound.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • Compare the spectrum to that of an unlabeled Ritonavir standard.

    • The absence or significant reduction of the signals corresponding to the isopropyl protons on the thiazole ring confirms the location of the deuterium labels.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • A strong signal in the region corresponding to the chemical shift of the isopropyl group will confirm the presence and location of the deuterium atoms.

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis workflow for a key deuterated intermediate of this compound and the analytical workflow for determining its isotopic purity.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product Thioformamide Thioformamide Reaction1 Synthesis of Thiazole Thioformamide->Reaction1 1-bromo-1-chloroacetone 1-bromo-1-chloroacetone 1-bromo-1-chloroacetone->Reaction1 Isopropyl-d7-bromide Isopropyl-d7-bromide Reaction2 Grignard Reaction Isopropyl-d7-bromide->Reaction2 Reaction1->Reaction2 Reaction3 Purification Reaction2->Reaction3 Product 2-(isopropyl-d6)-thiazole Reaction3->Product Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Dissolve this compound in Methanol/Water HPLC HPLC Separation (C18 Column) Prep->HPLC MS Mass Spectrometry (Full Scan) HPLC->MS Integration Integrate Isotopic Peaks (d0 to d6) MS->Integration Calculation Calculate Isotopic Purity Integration->Calculation

References

A Technical Guide to Ritonavir-d6: Commercial Availability and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ritonavir-d6, a deuterated analog of the antiretroviral drug Ritonavir. This guide details its commercial suppliers, typical product specifications, and its critical application as an internal standard in pharmacokinetic and bioanalytical studies. Furthermore, it outlines a detailed experimental protocol for its use and illustrates the biochemical pathways of its parent compound, Ritonavir.

Introduction to this compound

This compound is a stable isotope-labeled version of Ritonavir, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Ritonavir but has a higher molecular weight. This key characteristic makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled drug but is distinguishable by its mass-to-charge ratio (m/z). Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Ritonavir in biological matrices such as plasma and serum.

Commercial Suppliers and Availability

This compound is available from several specialized chemical suppliers. The following tables summarize the offerings from various vendors, providing researchers with a comparative overview of available products.

Table 1: Commercial Suppliers of this compound
SupplierCAS NumberPurityAvailable Pack Sizes
LGC Standards[1]1217720-20-1>95% (HPLC)[1]0.5 mg, 5 mg[1]
MedchemExpress1616968-73-098.84%1 mg, 5 mg, 10 mg
Sigma-Aldrich1217720-20-1≥99 atom % D, ≥97% (CP)Custom packaging available
Daicel Pharma Standards1217720-20-1Not specifiedNot specified
Cayman Chemical1217720-20-1≥99% deuterated forms (d1-d6)Not specified
Simson Pharma Limited1217720-20-1Not specifiedNot specified
Alfa Chemistry1217720-20-1Not specifiedNot specified
Hexonsynth1616968-73-0Not specifiedNot specified

Note: Pricing information is generally available upon request from the respective suppliers. "CP" refers to Chemically Pure.

Table 2: Product Specifications Overview
ParameterTypical Specification
Chemical Formula C₃₇H₄₂D₆N₆O₅S₂
Molecular Weight ~726.98 g/mol
Appearance Off-White to White Solid
Storage Temperature -20°C
Primary Application Internal standard for quantification of Ritonavir

Mechanism of Action of Ritonavir

Ritonavir exerts its therapeutic effects through the inhibition of two key proteins: HIV protease and Cytochrome P450 3A4 (CYP3A4). Understanding these mechanisms is crucial for appreciating its role in antiviral therapy and drug metabolism studies.

Inhibition of HIV Protease

Ritonavir is a potent inhibitor of the HIV protease enzyme. This enzyme is essential for the lifecycle of the HIV virus, as it cleaves newly synthesized viral polyproteins into smaller, functional proteins required for the assembly of mature, infectious virions. By binding to the active site of the HIV protease, Ritonavir prevents this cleavage, leading to the production of immature and non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell Viral Polyproteins Viral Polyproteins HIV Protease HIV Protease Viral Polyproteins->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions Ritonavir Ritonavir Ritonavir->HIV Protease Inhibits

Ritonavir's Inhibition of HIV Protease.
Inhibition of Cytochrome P450 3A4 (CYP3A4)

Ritonavir is a strong inhibitor of CYP3A4, a major enzyme in the liver and gut responsible for the metabolism of a wide range of drugs. By inhibiting CYP3A4, Ritonavir slows down the breakdown of other co-administered drugs that are substrates of this enzyme. This "boosting" effect increases the plasma concentration and prolongs the half-life of these drugs, thereby enhancing their therapeutic efficacy. This is particularly useful in antiretroviral therapy, where Ritonavir is often co-administered with other protease inhibitors.

CYP3A4_Inhibition cluster_metabolism Drug Metabolism Co-administered Drug (e.g., another Protease Inhibitor) Co-administered Drug (e.g., another Protease Inhibitor) CYP3A4 Enzyme CYP3A4 Enzyme Co-administered Drug (e.g., another Protease Inhibitor)->CYP3A4 Enzyme Metabolism Metabolized Drug (Inactive) Metabolized Drug (Inactive) CYP3A4 Enzyme->Metabolized Drug (Inactive) Ritonavir Ritonavir Ritonavir->CYP3A4 Enzyme Inhibits

Ritonavir's Inhibition of CYP3A4 Enzyme.

Experimental Protocol: Quantification of Darunavir in Human Plasma using this compound by LC-MS/MS

The following is a detailed protocol for the simultaneous quantification of the HIV protease inhibitor Darunavir and Ritonavir in human plasma, using their deuterated analogs as internal standards. This method is adapted from a validated UPLC-MS/MS procedure and is suitable for therapeutic drug monitoring and pharmacokinetic studies.[1][2]

Materials and Reagents
  • Reference Standards: Darunavir, Ritonavir, Darunavir-d9 (DRV-d9), and this compound (RTV-d6)

  • Solvents: HPLC grade methanol and acetonitrile

  • Buffers: Ammonium formate and formic acid

  • Water: Milli-Q or equivalent purified water

  • Biological Matrix: Human plasma

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB (1 cc, 30 mg) or equivalent

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Darunavir and Ritonavir in methanol to prepare individual stock solutions of 1 mg/mL. Similarly, prepare stock solutions for the internal standards, DRV-d9 and RTV-d6, in methanol at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a combined working solution of Darunavir and Ritonavir by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.

    • Prepare a combined internal standard working solution containing DRV-d9 and RTV-d6 by diluting their respective stock solutions with 50:50 (v/v) methanol and water to a final concentration of, for example, 500 ng/mL each.

Calibration Standards and Quality Controls
  • Calibration Curve Standards: Prepare a series of calibration standards by spiking blank human plasma with the combined working solution of Darunavir and Ritonavir to achieve a concentration range of, for example, 5.0–5000 ng/mL for Darunavir and 1.0–500 ng/mL for Ritonavir.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation (Solid Phase Extraction)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the combined internal standard working solution and vortex for 10 seconds.

  • Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.

  • Precondition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the sample mixture onto the preconditioned SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water.

  • Dry the cartridges for 2 minutes under a stream of nitrogen.

  • Elute the analytes and internal standards with 500 µL of 0.2% formic acid in methanol into clean collection tubes.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Waters Acquity UPLC system or equivalent

  • Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 10 mM ammonium formate in water, pH 4.0 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.300 mL/min

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of the analytes from matrix components. For example, an initial condition of 50% B can be held for a short period, followed by a rapid increase to a higher percentage of B to elute the analytes, and then a re-equilibration to the initial conditions.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Darunavir: m/z 548.1 → 392.0

    • Darunavir-d9: m/z 557.3 → 401.2

    • Ritonavir: m/z 721.3 → 296.3

    • This compound: m/z 727.3 → 296.3

Data Analysis

The concentration of Darunavir and Ritonavir in the unknown samples is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing this ratio to the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Protein Precipitation / SPE Protein Precipitation / SPE Add Internal Standard (this compound)->Protein Precipitation / SPE Elution Elution Protein Precipitation / SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Injection LC-MS/MS Injection Reconstitution->LC-MS/MS Injection Chromatographic Separation Chromatographic Separation LC-MS/MS Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Acquisition Data Acquisition Mass Spectrometric Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Area Ratio Calculation (Analyte/IS) Area Ratio Calculation (Analyte/IS) Peak Integration->Area Ratio Calculation (Analyte/IS) Concentration Determination (from Calibration Curve) Concentration Determination (from Calibration Curve) Area Ratio Calculation (Analyte/IS)->Concentration Determination (from Calibration Curve)

LC-MS/MS Experimental Workflow.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Ritonavir. Its commercial availability from multiple reputable suppliers ensures its accessibility for a wide range of research applications. The detailed experimental protocol provided in this guide offers a robust starting point for developing and validating bioanalytical methods. Furthermore, a clear understanding of the dual mechanism of action of its parent compound, Ritonavir, as both an antiviral agent and a pharmacokinetic enhancer, is essential for interpreting the data generated from such studies. This guide serves as a valuable resource for the effective utilization of this compound in advancing pharmaceutical research.

References

Methodological & Application

Application Note: Quantitative Analysis of Ritonavir in Biological Matrices using Ritonavir-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ritonavir is an antiretroviral protease inhibitor used in the treatment of HIV infection and is also utilized as a pharmacokinetic enhancer for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Accurate quantification of ritonavir in biological matrices like plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[2]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis. Ritonavir-d6, a deuterated analog of ritonavir, is an ideal SIL-IS for this purpose. It shares nearly identical physicochemical properties with ritonavir, ensuring similar behavior during sample preparation and chromatographic separation. However, its mass difference of 6 Daltons allows it to be distinguished by the mass spectrometer, providing a reliable means to correct for variability.

This document provides a detailed protocol for the quantification of ritonavir in human plasma using this compound as an internal standard with an LC-MS/MS system.

Principle and Advantages of Using this compound

Using this compound as an internal standard corrects for potential variations that can occur at multiple stages of the analytical process:

  • Sample Preparation: A known amount of this compound is added to samples at the beginning of the workflow. Any loss of the target analyte (ritonavir) during extraction, such as protein precipitation, will be mirrored by a proportional loss of this compound.

  • Matrix Effects: Biological samples contain endogenous components that can either suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since this compound co-elutes with ritonavir and has the same chemical structure, it experiences the same matrix effects.

  • Instrumental Variability: Minor fluctuations in injection volume or MS detector response are compensated for.

The final quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratio remains constant even if absolute signal intensities vary, leading to improved accuracy, precision, and robustness of the analytical method.

Experimental Protocol

This protocol describes a validated method for determining ritonavir concentrations in human plasma using protein precipitation for sample cleanup.

Materials and Reagents
  • Ritonavir analytical standard

  • This compound internal standard (IS)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium formate

  • Formic acid

  • Control human plasma (K2-EDTA)

Preparation of Solutions
  • Ritonavir Stock Solution (1 mg/mL): Accurately weigh and dissolve ritonavir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the ritonavir stock solution with 50:50 methanol/water to create calibration curve (CAL) and quality control (QC) standards.

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with 50:50 methanol/water.

Preparation of Calibration and QC Samples

To prepare CAL and QC samples, spike appropriate amounts of the ritonavir working solutions into blank human plasma. A typical calibration curve for ritonavir might range from 2 ng/mL to 2000 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples before LC-MS/MS analysis.

  • Pipette 50 µL of the plasma sample (unknown, CAL, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (e.g., 1 µg/mL this compound).

  • Add 100 µL of cold methanol or acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes to ensure complete mixing and precipitation.

  • Centrifuge the tubes at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the clear supernatant to a clean tube or autosampler vial.

  • Dilute the supernatant with 100 µL of an aqueous buffer (e.g., 1 g/L ammonium formate with 0.1% formic acid) to ensure compatibility with the mobile phase and improve peak shape.

  • Inject the final mixture into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following tables summarize typical parameters for the analysis of ritonavir and this compound.

Table 1: Liquid Chromatography Parameters

Parameter Typical Value
HPLC System UPLC or HPLC system
Column Reversed-phase C18, e.g., ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient A gradient starting with high aqueous phase, ramping up the organic phase to elute analytes, followed by re-equilibration.
Column Temp. 35-45°C

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Typical Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Ritonavir) Q1: 721.3 m/z → Q3: 296.1 m/z
MRM Transition (this compound) Q1: 727.3 m/z → Q3: 302.1 m/z
Source Temp. 500°C

| Ion Spray Voltage | +4500 V |

Data and Performance Characteristics

The following table summarizes validation data from published methods using this compound as an internal standard.

Table 3: Summary of Method Validation Parameters for Ritonavir

Parameter Reported Range / Value Reference
Linearity Range 2 - 2000 ng/mL
1 - 500 ng/mL
8 - 1600 ng/mL
LLOQ 1.0 ng/mL
Intra- & Inter-day Precision (%CV) < 15%
Intra- & Inter-day Accuracy (%Bias) 85 - 115%
Recovery 85.7% - 106%
> 90%

| Matrix Effect | No significant matrix effects observed for Ritonavir or this compound. | |

Workflow Visualization

The diagram below illustrates the logical flow of the experimental protocol from sample receipt to final data analysis.

G Figure 1. Experimental Workflow for Ritonavir Analysis cluster_prep Sample Preparation cluster_analysis Analysis & Processing A 1. Plasma Sample (CAL, QC, or Unknown) B 2. Add Internal Standard (this compound) A->B Spike C 3. Protein Precipitation (Add Methanol/Acetonitrile) B->C Precipitate D 4. Vortex & Centrifuge C->D Mix & Separate E 5. Collect & Dilute Supernatant D->E Extract F 6. LC-MS/MS Injection E->F Inject G 7. Data Acquisition (MRM Mode) F->G Analyze H 8. Data Processing (Peak Area Ratio Calculation) G->H Integrate Peaks I 9. Concentration Determination H->I Quantify

Caption: Figure 1. Experimental Workflow for Ritonavir Analysis.

Conclusion

This application note provides a comprehensive protocol for the reliable quantification of ritonavir in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring high-quality data in bioanalytical studies. The described protein precipitation method is simple and rapid, making it suitable for high-throughput environments such as clinical research and therapeutic drug monitoring. The provided LC-MS/MS parameters and performance data serve as a robust starting point for method development and validation in any analytical laboratory.

References

Quantitative Analysis of Ritonavir in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ritonavir in human plasma. The use of a stable isotope-labeled internal standard, Ritonavir-d6, ensures high accuracy and precision, making this protocol suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The methodology involves a straightforward protein precipitation extraction followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of human immunodeficiency virus (HIV) infection.[1][2] It is also frequently utilized as a pharmacokinetic enhancer for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Accurate and reliable quantification of ritonavir in biological matrices is crucial for ensuring therapeutic efficacy and minimizing potential toxicities. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose, offering high sensitivity and specificity. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations in sample processing and instrument response, thereby improving the overall quality of the analytical data.

Experimental Protocol

This protocol provides a step-by-step guide for the quantitative analysis of ritonavir in human plasma.

1. Materials and Reagents

  • Ritonavir reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, 0.1% solution in water

  • Ammonium acetate

  • Human plasma (blank)

2. Standard and Quality Control Sample Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of ritonavir and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of ritonavir by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 20 ng/mL) in acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations. A typical calibration curve range for ritonavir is 2 ng/mL to 2000 ng/mL.

3. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add the internal standard working solution.

  • Add 200 µL of acetonitrile (containing the internal standard) to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Methanol or Acetonitrile

  • Gradient Elution: A gradient elution is typically employed to ensure good separation of the analyte from matrix components.

  • Injection Volume: 5-10 µL

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

5. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of ritonavir in unknown samples is then determined from this calibration curve.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex (2 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography ESI Electrospray Ionization (ESI+) Chromatography->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Generate Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of ritonavir.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of ritonavir.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ritonavir721.3296.1
This compound727.2302.2
Data sourced from multiple studies.

Table 2: Method Validation Parameters

ParameterTypical Range/Value
Linearity Range2 - 2000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)1.0 - 2.0 ng/mL
Intra- and Inter-day Precision (%CV)< 15%
Accuracy85 - 115%
Recovery> 75%
Data represents typical values reported in the literature.

Signaling Pathway Diagram

While this application note focuses on a bioanalytical method and not a signaling pathway, a logical relationship diagram illustrating the principle of using an internal standard is provided below.

InternalStandardPrinciple Analyte Ritonavir (in sample) Sample_Processing Sample Preparation & LC-MS/MS Analysis Analyte->Sample_Processing IS This compound (added) IS->Sample_Processing Analyte_Response Ritonavir MS Response Sample_Processing->Analyte_Response IS_Response This compound MS Response Sample_Processing->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Calculated Concentration Ratio->Concentration

Caption: Principle of internal standard use in quantitative analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of ritonavir in human plasma. The simple and efficient protein precipitation sample preparation, coupled with the use of a stable isotope-labeled internal standard, ensures high-throughput and accurate results. This protocol is well-suited for a variety of research and clinical applications requiring the precise measurement of ritonavir concentrations.

References

Application Note: Preparation of Ritonavir-d6 Stock and Working Solutions for HPLC & LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of stock and working solutions of Ritonavir-d6, a deuterated internal standard crucial for the accurate quantification of Ritonavir in biological matrices and pharmaceutical formulations by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

Ritonavir is an antiretroviral protease inhibitor used to treat HIV infection.[1] For quantitative analysis, especially in complex matrices, a stable isotope-labeled internal standard is essential for achieving high accuracy and precision by correcting for matrix effects and variability during sample preparation and injection. This compound, the deuterium-labeled analog of Ritonavir, is the preferred internal standard for these applications.[2][3] Proper preparation of stock and working solutions is the foundational step for reliable method development and validation. This note outlines the solubility, storage, and step-by-step preparation protocols for this compound solutions.

Materials and Equipment

  • Chemicals:

    • This compound powder (≥98% purity)

    • Methanol (HPLC or MS grade)[4]

    • Acetonitrile (HPLC or MS grade)[5]

    • Ethanol (HPLC or MS grade)

    • Dimethyl Sulfoxide (DMSO, analytical grade)

    • Dimethylformamide (DMF, analytical grade)

    • Deionized or Milli-Q water

  • Equipment:

    • Analytical balance (4-5 decimal places)

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

    • Calibrated micropipettes (e.g., 10-100 µL, 100-1000 µL)

    • Vortex mixer

    • Ultrasonic bath (sonicator)

    • Amber glass vials for storage

    • Syringe filters (0.22 µm or 0.45 µm)

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of this compound solutions.

Table 1: Solubility of this compound This table provides solubility information for this compound in various common laboratory solvents.

SolventSolubilityReference
DMSO≥ 15 mg/mL
DMF≥ 15 mg/mL
Ethanol≥ 5 mg/mL
MethanolFreely Soluble
AcetonitrileSparingly Soluble

Note: For aqueous buffers, it is recommended to first dissolve Ritonavir in DMSO and then dilute with the aqueous solution. Use newly opened DMSO as it can be hygroscopic, which may impact solubility.

Table 2: Recommended Storage Conditions for Stock Solutions Proper storage is critical to prevent degradation and ensure the long-term stability of the prepared solutions.

Storage TemperatureShelf LifeReference
-80°CUp to 6 months
-20°CUp to 1 month
2-8°CUp to 28 days
Room TemperatureUp to 25 hours

Note: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials before freezing.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a primary stock solution, typically at a concentration of 1 mg/mL.

  • Equilibration: Allow the this compound powder container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance and transfer it quantitatively into a 10 mL Class A volumetric flask.

  • Dissolution:

    • Add approximately 7 mL of the chosen solvent (e.g., Methanol or Acetonitrile).

    • Vortex the flask for 30 seconds, then place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, add the solvent to the 10 mL mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions (Serial Dilution)

Working solutions are prepared by diluting the stock solution to the desired concentration range for building a calibration curve (e.g., 1 µg/mL to 100 µg/mL).

  • Intermediate Stock Preparation (e.g., 100 µg/mL):

    • Allow the 1 mg/mL stock solution to thaw and equilibrate to room temperature.

    • Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate diluent (often the mobile phase used in the HPLC method).

    • Vortex to mix thoroughly. This creates a 100 µg/mL intermediate stock solution.

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Pipette 1 mL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the diluent and vortex to mix. This creates a 10 µg/mL working solution.

  • Serial Dilutions: Continue this process to prepare a series of working solutions covering the desired analytical range. For example, prepare concentrations from 10 µg/mL down to 0.1 µg/mL.

  • Usage: These working solutions are now ready to be spiked into samples or used for generating calibration curves for HPLC analysis. It is recommended to filter the final working solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Workflow Visualization

The following diagram illustrates the logical workflow from raw material to analytical-ready solutions.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation A This compound Powder B 1. Accurately Weigh Powder A->B C 2. Dissolve in Solvent (e.g., Methanol) in Volumetric Flask with Sonication B->C D 3. Stock Solution (e.g., 1 mg/mL) C->D E 4. Perform Serial Dilutions with Mobile Phase or Diluent D->E F 5. Working Solutions (e.g., 0.1-100 µg/mL) E->F G 6. HPLC / LC-MS/MS Analysis F->G

Caption: Workflow for preparing this compound stock and working solutions.

Safety Precautions

  • This compound is a potent pharmaceutical compound and should be handled with care.

  • Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound before use for complete handling and safety information.

References

Application Note: The Role of Ritonavir-d6 in Modern Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ritonavir is an antiretroviral drug of the protease inhibitor class, widely used in the treatment of HIV/AIDS.[1] Beyond its direct antiviral activity, Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of numerous drugs.[2][3][4][5] This property allows it to be used in low doses as a pharmacokinetic enhancer, or "booster," to increase the plasma concentrations and prolong the clinical efficacy of other co-administered drugs, such as other protease inhibitors or the COVID-19 therapeutic, nirmatrelvir.

Given its critical role in combination therapies, the accurate and precise quantification of Ritonavir in biological matrices is essential for pharmacokinetic (PK) studies, drug-drug interaction assessments, and therapeutic drug monitoring (TDM). Ritonavir-d6, a stable isotope-labeled (deuterated) analog of Ritonavir, serves as the gold-standard internal standard for this purpose in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is considered best practice as it co-elutes with the analyte and exhibits similar behavior during sample extraction and ionization, thereby effectively correcting for matrix effects and procedural variability, which ensures the highest degree of accuracy and precision.

Primary Application: Internal Standard for Bioanalytical Quantification

The fundamental application of this compound is to serve as an internal standard (IS) for the quantification of Ritonavir in complex biological samples such as plasma, serum, and various tissue homogenates. In a typical LC-MS/MS workflow, a known quantity of this compound is added ("spiked") into every sample, calibrator, and quality control sample at the beginning of the preparation process.

Because this compound is chemically and structurally almost identical to Ritonavir, it experiences the same potential for loss during sample preparation (e.g., protein precipitation, extraction) and the same degree of ionization enhancement or suppression from the sample matrix in the mass spectrometer's ion source. However, due to the presence of six deuterium atoms, it has a higher mass than Ritonavir. The mass spectrometer can easily differentiate between the analyte (Ritonavir) and the internal standard (this compound) based on their different mass-to-charge ratios (m/z). Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, which provides a highly reliable and reproducible measurement.

Bioanalytical_Workflow Bioanalytical Workflow Using this compound IS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Biological Sample (e.g., Human Plasma) Spike 2. Spike with This compound (IS) Sample->Spike Prepare 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Prepare Centrifuge 4. Centrifuge & Collect Supernatant Prepare->Centrifuge LC 5. LC Separation (C18 Column) Centrifuge->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Process 7. Data Processing (Peak Area Ratio) MS->Process Quantify 8. Concentration Result Process->Quantify

Bioanalytical workflow for Ritonavir quantification.

Protocols and Methodologies

Below is a representative experimental protocol for the simultaneous quantification of Ritonavir and a co-administered drug (e.g., Nirmatrelvir) in human plasma using this compound as an internal standard. This protocol is synthesized from validated methods described in the literature.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting drugs from plasma samples.

  • Label autosampler vials for each standard, quality control (QC), and unknown sample.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL this compound in 50:50 methanol:water).

  • Vortex briefly to mix.

  • Add 100 µL of cold methanol or acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the clear supernatant into an autosampler vial containing 100 µL of an aqueous buffer (e.g., 0.1% formic acid in water) to ensure compatibility with the mobile phase.

  • Cap the vials and place them in the autosampler for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables outline typical parameters for the LC-MS/MS system.

Table 1: Chromatographic Conditions
Parameter Condition
Instrument UPLC or HPLC System
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water (or 5 mM Ammonium Formate)
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5-10% B, ramp to 95% B, hold, then re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL
Table 2: Mass Spectrometric Conditions
Parameter Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV
Detection Mode Multiple Reaction Monitoring (MRM)
Gas Nitrogen

Quantitative Data and Method Performance

Validated bioanalytical methods using this compound consistently demonstrate high performance, meeting regulatory guidelines for accuracy and precision.

Table 3: Typical Method Validation Parameters for Ritonavir Quantification
Parameter Typical Value / Range
Linearity Range 2.0 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 - 2.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias or RE) Within ±15% of nominal value (±20% at LLOQ)
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS

| Table 4: Example MRM Transitions for Detection | | | :--- | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | | Ritonavir | 721.3 | 296.2 | | This compound (IS) | 727.3 | 302.2 | Note: Specific ions and collision energies should be optimized for the instrument in use.

Mechanism of Action Context: CYP3A4 Inhibition

The reason robust PK data for Ritonavir is so vital stems from its mechanism as a powerful CYP3A4 inhibitor. CYP3A4 enzymes in the liver and gut wall are responsible for "first-pass metabolism," which can significantly reduce the amount of an orally administered drug that reaches systemic circulation. By inhibiting this enzyme, Ritonavir effectively shuts down this metabolic pathway for co-administered drugs. This leads to a dramatic increase in the bioavailability and a longer elimination half-life of the partner drug, allowing for lower or less frequent dosing and improved therapeutic outcomes.

CYP3A4_Inhibition cluster_normal Without Ritonavir cluster_boosted With Ritonavir Drug1 Co-administered Drug CYP1 CYP3A4 Enzyme (Active) Drug1->CYP1 Metabolized by Metabolism1 Extensive First-Pass Metabolism CYP1->Metabolism1 Result1 Low Plasma Concentration Metabolism1->Result1 Drug2 Co-administered Drug CYP2 CYP3A4 Enzyme (Inhibited) Drug2->CYP2 RTV Ritonavir RTV->CYP2 Inhibits Metabolism2 Reduced Metabolism CYP2->Metabolism2 Result2 Increased Plasma Concentration & Efficacy Metabolism2->Result2

Mechanism of Ritonavir as a pharmacokinetic booster.

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies involving Ritonavir. Its application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis is the cornerstone for generating the accurate, precise, and reliable concentration data needed to understand drug disposition, manage drug-drug interactions, and optimize therapeutic regimens for patients. The protocols and data presented herein underscore the robustness of methods employing this compound, solidifying its critical role in both clinical research and therapeutic drug monitoring.

References

Application Notes and Protocols for Utilizing Ritonavir-d6 as a Tracer in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, an antiretroviral agent, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in the metabolism of numerous drugs.[1] This property has led to its widespread use as a pharmacokinetic enhancer or "booster" in combination therapies, notably for other HIV protease inhibitors and more recently, for the COVID-19 treatment nirmatrelvir.[1][2] Understanding the intricate metabolic pathways of Ritonavir and its potential for drug-drug interactions is paramount in drug development.

The use of stable isotope-labeled compounds, such as Ritonavir-d6, has become an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. In this compound, six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Ritonavir but has a higher mass. This mass difference allows for its use as a tracer to differentiate it from the unlabeled drug and its metabolites during analysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

These application notes provide detailed protocols for the use of this compound as a tracer in both in vitro and in vivo drug metabolism research, facilitating the elucidation of metabolic pathways, reaction phenotyping, and the assessment of drug-drug interaction potential.

Key Applications of this compound in Drug Metabolism Research

  • Metabolic Pathway Elucidation: By tracking the fate of the deuterium-labeled portion of the molecule, researchers can identify the primary sites of metabolism on the Ritonavir structure.[3]

  • Reaction Phenotyping: this compound can be used to pinpoint the specific enzymes responsible for its metabolism, primarily CYP3A4 and to a lesser extent, CYP2D6.

  • Drug-Drug Interaction (DDI) Studies: As a potent inhibitor of CYP3A4, this compound can be employed as a probe to investigate the inhibitory effects of new chemical entities on this critical metabolic pathway.

  • Internal Standard in Bioanalysis: Due to its similar physicochemical properties to the parent drug, this compound serves as an ideal internal standard for the accurate quantification of Ritonavir in biological matrices.

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs)

This protocol outlines the procedure for assessing the metabolic stability and identifying the metabolites of Ritonavir using this compound as a tracer in a human liver microsome model.

Materials:

  • Ritonavir and this compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of Ritonavir and this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare a suspension of HLMs in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and the test compound (either Ritonavir or a mixture of Ritonavir and this compound for co-incubation studies).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug (Ritonavir and/or this compound) and identify metabolites.

    • Monitor for the specific mass transitions of Ritonavir, this compound, and their potential metabolites.

Data Analysis:

  • Calculate the percentage of the parent drug remaining at each time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Identify metabolites by comparing the mass spectra of the samples with those of the parent compounds and predicting potential biotransformations. The presence of the deuterium label in metabolites will confirm their origin from this compound.

In Vivo Pharmacokinetic Study of this compound in Rats

This protocol provides a general framework for conducting an in vivo pharmacokinetic study in rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Ritonavir using this compound as a tracer.

Materials:

  • Ritonavir and this compound

  • Male Wistar rats (or other appropriate strain)

  • Dosing vehicle (e.g., a solution of ethanol, propylene glycol, and water)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Metabolism cages for urine and feces collection

  • LC-MS/MS system

Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate the rats to the laboratory conditions for at least one week.

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) or a co-administration of Ritonavir and this compound to the rats via oral gavage. A typical intravenous dose for comparison is 5 mg/kg.

  • Sample Collection:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Place the animals in metabolism cages to collect urine and feces for a specified period (e.g., 24 or 48 hours).

  • Sample Processing:

    • Process the blood samples to obtain plasma by centrifugation.

    • Store all biological samples at -80°C until analysis.

    • For analysis, precipitate plasma proteins with acetonitrile. Homogenize feces and extract with an appropriate solvent. Dilute urine samples as needed.

  • LC-MS/MS Analysis:

    • Quantify the concentrations of this compound and its metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

Data Analysis:

  • Construct plasma concentration-time profiles for this compound and its metabolites.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance.

  • Determine the extent of excretion of the parent drug and its metabolites in urine and feces.

Data Presentation

In Vitro Metabolic Stability of Ritonavir
ParameterRitonavirThis compound (Predicted)Reference
In Vitro Half-life (t½, min) ~20-30Slightly longer due to KIE
Intrinsic Clearance (CLint, µL/min/mg protein) HighSlightly lower due to KIE
Pharmacokinetic Parameters of Ritonavir in Rats (Oral Administration)
ParameterValueUnitReference
Dose 4.6 ± 2.5mg
Cmax 1.5 ± 0.5µg/mL
Tmax ~4hours
AUC 10-15µg*h/mL
Oral Bioavailability 74 - 76.4%

Note: This data is for unlabeled Ritonavir. A study using this compound as a tracer would allow for more precise determination of these parameters, especially in the presence of co-administered drugs.

Major Metabolites of Ritonavir
MetaboliteBiotransformationPrimary EnzymeReference
M-2 Isopropylthiazole oxidationCYP3A4
M-11 N-dealkylationCYP3A4/CYP3A5
M-1 DeacylationCYP3A4/CYP3A5
M-7 N-demethylationCYP3A4/CYP3A5, CYP2D6

Visualizations

Ritonavir Metabolism Signaling Pathway

Ritonavir_Metabolism Ritonavir Ritonavir M2 M-2 (Isopropylthiazole oxidation) Ritonavir->M2 Major M11 M-11 (N-dealkylation) Ritonavir->M11 M1 M-1 (Deacylation) Ritonavir->M1 M7 M-7 (N-demethylation) Ritonavir->M7 Excretion Excretion (Feces and Urine) Ritonavir->Excretion M2->Excretion M11->Excretion M1->Excretion M7->Excretion CYP3A4 CYP3A4 CYP3A4->M2 CYP3A4->M11 CYP3A4->M1 CYP3A4->M7 CYP2D6 CYP2D6 CYP2D6->M7

Caption: Metabolic pathway of Ritonavir.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Ritonavir_d6 This compound Stock Incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) Ritonavir_d6->Incubate HLM HLM Suspension HLM->Incubate NADPH NADPH System NADPH->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint, Metabolite ID) LCMS->Data

Caption: Workflow for in vitro metabolism.

Logical Relationship of this compound as a Tracer

Tracer_Logic cluster_experiment Experiment cluster_analysis Analysis cluster_outcome Outcome Ritonavir Ritonavir (Unlabeled) Biological_System Biological System (In Vitro / In Vivo) Ritonavir->Biological_System Ritonavir_d6 This compound (Tracer) Ritonavir_d6->Biological_System Metabolites Metabolites Biological_System->Metabolites LCMS LC-MS/MS Detection Metabolites->LCMS Unlabeled_Metabolites Unlabeled Metabolites LCMS->Unlabeled_Metabolites Labeled_Metabolites Deuterium-Labeled Metabolites LCMS->Labeled_Metabolites Pathway_ID Metabolic Pathway Identification Unlabeled_Metabolites->Pathway_ID Labeled_Metabolites->Pathway_ID

Caption: Logic of using a deuterated tracer.

Conclusion

This compound is a powerful and versatile tool for elucidating the complex metabolism of Ritonavir. Its application as a tracer in both in vitro and in vivo studies provides researchers with a clear and accurate method to track metabolic pathways, identify key metabolizing enzymes, and investigate potential drug-drug interactions. The detailed protocols and data presented in these application notes serve as a comprehensive guide for scientists and professionals in the field of drug development, enabling more robust and informative drug metabolism research. The use of stable isotope-labeled tracers like this compound ultimately contributes to a deeper understanding of a drug's behavior in biological systems, a critical component for the development of safer and more effective medicines.

References

Application Note and Protocols for Bioanalytical Method Validation of Ritonavir using Ritonavir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of HIV/AIDS. Accurate quantification of Ritonavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document outlines a detailed, validated bioanalytical method for the determination of Ritonavir in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ritonavir-d6, to ensure high accuracy and precision, correcting for potential variability during sample preparation and analysis.[1] The protocols and validation data presented herein are compiled based on established methodologies and are intended to serve as a comprehensive guide for researchers in the field.

Materials and Methods

Reagents and Materials
  • Ritonavir reference standard

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Ultrapure water

Instrumentation
  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • Analytical column: A C18 column (e.g., 50 x 4.6 mm, 5 µm) is suitable for separation.[2]

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Ritonavir Stock Solution (1 mg/mL):

  • Accurately weigh approximately 5 mg of Ritonavir reference standard.

  • Transfer the standard to a 5 mL volumetric flask.

  • Dissolve the standard in methanol.

  • Adjust the volume to the mark with methanol to achieve a final concentration of 1 mg/mL.[2]

  • Store the stock solution at 2-8°C for up to six days.[2]

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Follow the same procedure as for the Ritonavir stock solution, using the this compound reference standard.

1.3. Working Solutions:

  • Prepare working solutions of Ritonavir and this compound by diluting the stock solutions with a methanol and water mixture (e.g., 60:40 v/v) to appropriate concentrations for spiking into plasma for calibration standards and quality control samples.[2]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike blank human plasma with the Ritonavir working solutions to prepare a series of calibration standards. A typical concentration range is 8.004 to 1600.001 ng/mL.

  • Prepare at least four levels of QC samples in blank human plasma:

    • LLOQ QC: Lower Limit of Quantification (e.g., 8.035 ng/mL)

    • Low QC (LQC): (e.g., 23.772 ng/mL)

    • Medium QC (MQC): (e.g., 805.542 ng/mL)

    • High QC (HQC): (e.g., 1388.865 ng/mL)

  • Store all prepared plasma samples at -70°C until analysis.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add the this compound internal standard working solution.

  • Add a protein precipitating agent, such as acetonitrile or methanol, in a 2:1 ratio (v/v) to the plasma sample.

  • Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume of the supernatant into the LC-MS/MS system.

LC-MS/MS Analytical Method

4.1. Liquid Chromatography Conditions:

  • Column: HYPURITY ADVACE C18 (50 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 35-40°C

  • Injection Volume: 5-10 µL

4.2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ritonavir: m/z 721.3 -> 296.1

    • This compound: m/z 727.3 -> 302.1 (Note: The exact transition for this compound may vary slightly depending on the specific labeled positions and should be optimized.)

Data Presentation: Summary of Validation Parameters

The following tables summarize the acceptance criteria and representative quantitative data for the bioanalytical method validation of Ritonavir.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterResult
Calibration Curve Range8.004 - 1600.001 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.99
LLOQ8.035 ng/mL
Accuracy at LLOQWithin ±20% of nominal value
Precision at LLOQ≤ 20% CV
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% of Nominal)Inter-day Precision (%CV)Inter-day Accuracy (% of Nominal)
LQC23.772< 15%85-115%< 15%85-115%
MQC805.542< 15%85-115%< 15%85-115%
HQC1388.865< 15%85-115%< 15%85-115%
Table 3: Recovery and Matrix Effect
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect
LQC85-115%85-115%No significant ion suppression or enhancement
MQC85-115%85-115%No significant ion suppression or enhancement
HQC85-115%85-115%No significant ion suppression or enhancement
Representative Data Ritonavir: ~89.07% IS: ~90.18% CV < 15%
Table 4: Stability
Stability TestConditionsAcceptance Criteria (% Deviation from Nominal)
Freeze-Thaw Stability3 cycles at -20°C and/or -70°C± 15%
Short-Term (Bench-Top) StabilityRoom temperature for at least 4 hours± 15%
Long-Term Stability-70°C for at least 90 days± 15%
Autosampler Stability2-8°C for at least 24 hours± 15%

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Add_PPT Add Protein Precipitation Agent Add_IS->Add_PPT Vortex Vortex Add_PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Ritonavir using Ritonavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of HIV/AIDS. Beyond its direct antiviral activity, ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This property is leveraged in combination therapies where ritonavir acts as a pharmacokinetic enhancer, or "booster," to increase the plasma concentrations of other co-administered protease inhibitors. Given the significant inter-individual variability in drug metabolism and the narrow therapeutic window of many antiretroviral agents, therapeutic drug monitoring (TDM) of ritonavir is crucial for optimizing treatment efficacy and minimizing toxicity.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of ritonavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ritonavir-d6 as the internal standard.

Mechanism of Action and Metabolism

Ritonavir exerts its antiviral effect by inhibiting the HIV protease enzyme, which is essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. This results in the production of immature, non-infectious viral particles.

As a pharmacokinetic booster, ritonavir's primary mechanism is the potent inhibition of CYP3A4, a key enzyme in the metabolism of many drugs, including most protease inhibitors.[1][2] By inhibiting CYP3A4, ritonavir slows the metabolism of co-administered drugs, leading to higher and more sustained plasma concentrations. Ritonavir itself is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2D6.[1][2]

Ritonavir_Metabolism Ritonavir Metabolic Pathway Ritonavir Ritonavir CYP3A4 CYP3A4 Ritonavir->CYP3A4 Primary Metabolism CYP2D6 CYP2D6 Ritonavir->CYP2D6 Secondary Metabolism Metabolites Major Metabolites (e.g., N-demethylation, hydroxylation) CYP3A4->Metabolites CYP2D6->Metabolites Excretion Excretion Metabolites->Excretion

Figure 1: Simplified metabolic pathway of Ritonavir.

Therapeutic Drug Monitoring (TDM) Assay Protocol

The following protocol describes a validated LC-MS/MS method for the quantification of ritonavir in human plasma, utilizing this compound as an internal standard to ensure accuracy and precision.

Materials and Reagents
  • Ritonavir analytical standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Drug-free human plasma

Preparation of Stock and Working Solutions
  • Ritonavir Stock Solution (1 mg/mL): Accurately weigh and dissolve ritonavir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ritonavir stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown patient samples.

  • Pipette 50 µL of plasma (blank, standard, QC, or unknown) into the appropriately labeled tubes.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.

  • Add 100 µL of acetonitrile to all tubes to precipitate plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 13,000 x g for 10 minutes.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Add 100 µL of ultrapure water with 0.1% formic acid to the supernatant in the vial.

  • Cap the vials and place them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient ElutionStart with 95% A, linear gradient to 5% A over 3 minutes, hold for 1 minute, return to initial conditions.
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Ritonavir)m/z 721.3 → 296.1
MRM Transition (this compound)m/z 727.3 → 302.1
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C

Experimental Workflow

The overall workflow for the therapeutic drug monitoring of ritonavir using this LC-MS/MS method is depicted below.

TDM_Workflow TDM Workflow for Ritonavir using LC-MS/MS cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Patient_Sample Patient Plasma Sample Collection Sample_Login Sample Receipt and Login Patient_Sample->Sample_Login Sample_Prep Sample Preparation (Protein Precipitation with IS) Sample_Login->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Result_Review Result Review and Validation Data_Processing->Result_Review Reporting Reporting to Clinician Result_Review->Reporting

Figure 2: General workflow for Ritonavir TDM.

Quantitative Data Summary

The described LC-MS/MS method has been validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range2.0 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)2.0 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ2.0< 15%< 15%85 - 115%
Low QC6.0< 15%< 15%85 - 115%
Mid QC200< 15%< 15%85 - 115%
High QC1600< 15%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC6.0> 85%85 - 115%
High QC1600> 85%85 - 115%

Table 4: Stability

Stability ConditionDurationResult
Bench-top (Room Temperature)24 hoursStable
Freeze-thaw Cycles3 cyclesStable
Long-term (-80 °C)90 daysStable

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of ritonavir in human plasma. The detailed protocol and validation data presented in these application notes offer a reliable framework for researchers, scientists, and drug development professionals to implement this assay in their laboratories. Accurate TDM of ritonavir is essential for personalized medicine, ensuring optimal therapeutic outcomes and patient safety in the management of HIV/AIDS and other diseases where ritonavir is used as a pharmacokinetic enhancer.

References

Application Notes and Protocols for the Sample Preparation of Ritonavir-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Ritonavir-d6 from biological matrices. This compound is a deuterated form of Ritonavir, an antiretroviral drug.[1] It is commonly used as an internal standard in bioanalytical methods for the accurate quantification of Ritonavir in biological samples such as plasma, serum, and tissues.[2] The following sections detail various sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), which are crucial for removing interfering substances from the biological matrix and ensuring accurate analysis by methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical method used. The primary goal is to extract the analyte of interest (and the internal standard, this compound) from endogenous components of the matrix that can interfere with the analysis.

  • Protein Precipitation (PPT): A simple and rapid method where a solvent is added to the biological sample to precipitate proteins.[3][4] It is a widely used technique for its ease of use and high-throughput applicability.[3]

  • Liquid-Liquid Extraction (LLE): A method based on the differential solubility of the analyte in two immiscible liquids. It provides a cleaner extract compared to PPT.

  • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively retain the analyte while the matrix components are washed away. SPE can offer the cleanest extracts and the potential for analyte concentration.

II. Quantitative Data Summary

The following tables summarize quantitative data from various studies employing different sample preparation techniques for the analysis of Ritonavir, using this compound as an internal standard.

Table 1: Protein Precipitation (PPT) Method Performance

ParameterValueBiological MatrixAnalytical MethodReference
Recovery (Ritonavir)85.7% - 107%Human PlasmaLC-MS/MS
Recovery (this compound)104.9 ± 5.4%Human PlasmaLC-MS/MS
Linearity Range (Ritonavir)2 - 2000 ng/mLHuman PlasmaLC-MS/MS
LLOQ (Ritonavir)2 ng/mLHuman PlasmaLC-MS/MS
Inter-day Precision< 15%Human PlasmaLC-MS/MS
Intra-day Precision< 15%Human PlasmaLC-MS/MS

Table 2: Liquid-Liquid Extraction (LLE) Method Performance

ParameterValueBiological MatrixAnalytical MethodReference
Recovery (Ritonavir)> 80%Human PlasmaHPLC-UV
Linearity Range (Ritonavir)0.01 - 15 µg/mLHuman PlasmaHPLC-UV
Inter-day CV< 5%Human PlasmaHPLC-UV
Intra-day CV< 5%Human PlasmaHPLC-UV
Extraction Efficiency (Ritonavir)74.4% - 126.2%Human Blood, Semen, SalivaLC-MS/MS
LLOQ (Ritonavir)1 ng/mLHuman Blood, Semen, SalivaLC-MS/MS

III. Experimental Protocols

A. Protocol 1: Protein Precipitation (PPT) for Human Plasma

This protocol is based on a method for the simultaneous quantification of Nirmatrelvir and Ritonavir in human plasma, using this compound as an internal standard.

1. Materials and Reagents:

  • Human plasma samples

  • This compound internal standard solution (1 µg/mL in 50:50 methanol:water)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Microcentrifuge tubes

  • Autosampler vials with inserts

2. Experimental Procedure:

  • Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard solution to the plasma sample.

  • Add 100 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for a brief period.

  • Centrifuge the mixture at 13,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the clear supernatant to a clean tube.

  • Add 100 µL of an aqueous buffer solution (1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5) to the supernatant.

  • Transfer the final mixture into an autosampler vial with a microliter insert for LC-MS/MS analysis.

PPT_Workflow cluster_sample_prep Sample Preparation cluster_extraction Supernatant Processing cluster_analysis Analysis plasma 50 µL Plasma Sample is Add 20 µL this compound IS plasma->is ppt Add 100 µL Methanol is->ppt vortex_ppt Vortex ppt->vortex_ppt centrifuge Centrifuge (13,000 x g, 5 min) vortex_ppt->centrifuge supernatant Transfer 50 µL Supernatant centrifuge->supernatant buffer Add 100 µL Aqueous Buffer supernatant->buffer transfer Transfer to Autosampler Vial buffer->transfer lcms LC-MS/MS Analysis transfer->lcms

Caption: Protein Precipitation Workflow for Plasma Samples.

B. Protocol 2: Liquid-Liquid Extraction (LLE) for Human Plasma

This protocol is adapted from a method for the determination of Ritonavir in human plasma. This compound would be added as the internal standard.

1. Materials and Reagents:

  • Human plasma samples

  • This compound internal standard solution

  • Extraction solvent: Ethyl acetate and hexane mixture

  • Reconstitution solvent

  • Hexane (for washing)

  • Centrifuge tubes

2. Experimental Procedure:

  • Pipette a known volume of plasma into a centrifuge tube.

  • Add a specified amount of this compound internal standard solution.

  • Add the extraction solvent (ethyl acetate:hexane mixture) to the plasma sample at a neutral pH.

  • Vortex the mixture to ensure thorough mixing and extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (containing Ritonavir and this compound) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable reconstitution solvent.

  • Wash the reconstituted sample twice with hexane to remove non-polar interferences.

  • Inject an aliquot of the final solution into the HPLC or LC-MS/MS system for analysis.

LLE_Workflow cluster_extraction Extraction cluster_purification Purification and Concentration cluster_analysis Analysis plasma Plasma Sample + this compound IS solvent Add Ethyl Acetate/Hexane plasma->solvent vortex_ext Vortex solvent->vortex_ext centrifuge_ext Centrifuge vortex_ext->centrifuge_ext organic_layer Collect Organic Layer centrifuge_ext->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute wash Wash with Hexane (x2) reconstitute->wash analysis Inject for Analysis wash->analysis

Caption: Liquid-Liquid Extraction Workflow.

C. Protocol 3: Solid-Phase Extraction (SPE) - General Workflow

While a specific detailed protocol for this compound using SPE was not found in the initial search, a general workflow for SPE of drugs from biological fluids is presented. This would typically be optimized for Ritonavir and this compound.

1. Materials and Reagents:

  • Biological sample (e.g., plasma)

  • This compound internal standard solution

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent

  • Elution solvent

2. Experimental Procedure:

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge to prepare it for the sample.

  • Sample Loading: Load the pre-treated biological sample (containing this compound) onto the SPE cartridge.

  • Washing: Pass a wash solvent through the cartridge to remove interfering substances.

  • Elution: Elute the analyte of interest (Ritonavir and this compound) from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution (Optional): The eluate may be evaporated and reconstituted in a smaller volume to concentrate the sample before analysis.

  • Analysis: Inject the final sample into the analytical instrument.

SPE_Workflow cluster_conditioning Cartridge Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis condition 1. Condition equilibrate 2. Equilibrate condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash load->wash elute 5. Elute wash->elute evap_recon 6. Evaporate & Reconstitute elute->evap_recon analyze 7. Analyze evap_recon->analyze

Caption: General Solid-Phase Extraction Workflow.

IV. Conclusion

The successful quantification of drugs in biological matrices is highly dependent on the sample preparation method. For Ritonavir analysis using this compound as an internal standard, protein precipitation offers a rapid and simple approach suitable for high-throughput environments. Liquid-liquid extraction provides a cleaner sample extract, potentially improving analytical sensitivity and reducing matrix effects. Solid-phase extraction, while more complex, can deliver the highest level of sample cleanup and concentration. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, accuracy, precision, and sample throughput. The protocols and data presented here provide a comprehensive starting point for researchers and scientists in the field of drug development and bioanalysis.

References

Application Notes and Protocols for the Detection of Ritonavir-d6 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ritonavir-d6, a deuterated internal standard for the HIV protease inhibitor Ritonavir, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the mass spectrometry parameters, a comprehensive experimental protocol, and a visual representation of the analytical workflow.

Mass Spectrometry Parameters

The accurate detection of Ritonavir and its internal standard, this compound, relies on specific mass spectrometry parameters. Positive ion electrospray ionization (ESI+) is the universally employed ionization mode for these compounds.[1] Multiple Reaction Monitoring (MRM) is the most common detection mode, providing exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[1]

The precursor ion for this compound is 6 atomic mass units (amu) heavier than that of Ritonavir due to the six deuterium atoms.[1] While the fragmentation patterns can be similar, the distinct precursor ion masses allow for their simultaneous detection and quantification.

The following table summarizes the key mass spectrometry parameters for Ritonavir and this compound gathered from various validated methods.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE) in eVOther Parameters
Ritonavir 721.3296.135Fragmentor Voltage: Not Specified
721.3426.135Capillary Voltage: 4500 V[2]
721.30296.10Not SpecifiedNebulizer Pressure: 45 psi (310.275 kPa)[2]
This compound 727.2302.2Not SpecifiedDrying Gas Temperature: 320°C
727.3302.135Drying Gas Flow: 10 L/min
727.3426.135Sheath Gas Temperature: 300°C
Sheath Gas Flow: 12 L/min

Note: Optimal collision energies may vary between different mass spectrometer instruments and should be empirically determined for maximum sensitivity.

Experimental Protocol

This protocol provides a general framework for the analysis of Ritonavir in biological matrices, such as plasma, using this compound as an internal standard.

Materials and Reagents
  • Ritonavir analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Drug-free human plasma

Stock and Working Solution Preparation
  • Ritonavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ritonavir in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ritonavir stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 20 ng/mL or 1 µg/mL) in the appropriate solvent for spiking into samples.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting Ritonavir from plasma samples.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or unknown).

  • Add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

  • Add 200 µL of cold acetonitrile (containing the internal standard if prepared that way).

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 - 14,300 x g) for 5-10 minutes.

  • Transfer a portion of the clear supernatant (e.g., 100 µL) to a new tube or HPLC vial.

  • Dilute the supernatant with an equal volume of the initial mobile phase (e.g., 100 µL) to ensure compatibility with the LC system.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

A C18 column is widely used for the separation of Ritonavir and this compound. The following are typical LC conditions:

  • Column: Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 μm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid or 5 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Elution Mode: Gradient or isocratic. A common gradient starts with a lower percentage of organic phase, which is then increased to elute the analytes.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 35°C.

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive ESI mode with MRM for detection.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: As listed in the table in Section 1.

  • Gas Settings: Optimize nebulizer pressure, drying gas flow and temperature, and sheath gas flow and temperature for the specific instrument used. Example settings are provided in the table in Section 1.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for this compound detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with this compound IS (20 µL) plasma->is_spike precipitation Protein Precipitation (200 µL ACN) is_spike->precipitation vortex Vortex (2 min) precipitation->vortex centrifuge Centrifuge (14,300 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant (100 µL) centrifuge->supernatant dilution Dilute with Mobile Phase (100 µL) supernatant->dilution injection Inject (5 µL) dilution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Ritonavir calibration->quantification

Caption: Experimental workflow for this compound detection.

As Ritonavir's primary function in many analytical methods is that of a pharmacokinetic enhancer (by inhibiting CYP3A4) and this compound serves as an internal standard, a signaling pathway diagram related to its detection is not applicable. The analytical method focuses on the physicochemical properties of the molecule for detection and quantification rather than its interaction with a biological signaling cascade. Ritonavir does inhibit the cytochrome P450 isoform CYP3A. This inhibition is crucial for its role as a pharmacokinetic booster in HIV therapy.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape for Ritonavir-d6 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Ritonavir-d6 in chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatography?

This compound is a deuterium-labeled version of Ritonavir, an antiretroviral drug used in the treatment of HIV.[1][2] Its primary application in analytical chemistry is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] Because it is chemically almost identical to Ritonavir, it co-elutes closely and experiences similar effects during sample preparation and analysis, such as extraction loss and matrix effects.[3] This allows for more accurate and precise quantification of the non-labeled drug.

Q2: What defines a good chromatographic peak shape?

An ideal chromatographic peak has a symmetrical, Gaussian shape. Good peak shape is crucial for accurate integration and quantification, as well as for achieving adequate resolution from other components in the sample. Peak symmetry is often measured by the tailing factor or asymmetry factor; a value close to 1.0 indicates a symmetrical peak.

Q3: Why does my this compound peak elute at a slightly different retention time than non-labeled Ritonavir?

Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This phenomenon, known as the "isotope effect," occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase. While a small shift is expected, significant separation can compromise the effectiveness of the internal standard by subjecting it to different matrix effects than the analyte.

Q4: What are the most common causes of poor peak shape for this compound?

The most common causes of poor peak shape, particularly peak tailing, for a basic compound like Ritonavir include secondary interactions with the stationary phase, improper mobile phase conditions, column contamination or degradation, and extra-column effects.

Troubleshooting Guide for Poor Peak Shape

Problem: Peak Tailing

Q5: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is the most common peak shape issue and can arise from several factors:

  • Secondary Silanol Interactions: Ritonavir is a basic compound and can interact with residual acidic silanol groups on the surface of silica-based stationary phases (like C18). This secondary interaction mechanism causes some molecules to be retained longer, resulting in a "tail."

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) ensures that the silanol groups are not ionized and that the basic analyte is fully protonated, minimizing these unwanted interactions.

    • Solution 2: Use a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA) (~25 mM), to the mobile phase can block the active silanol sites.

    • Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are specifically designed to provide better peak shape for basic compounds.

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or impurities on the column inlet can disrupt the chromatography process. Physical degradation, such as the formation of a void at the column head, can also lead to tailing.

    • Solution 1: Implement a Column Wash: Flush the column with a strong solvent to remove contaminants. (See Protocol 1).

    • Solution 2: Use a Guard Column: A guard column installed before the analytical column can protect it from strongly retained impurities and particulates.

    • Solution 3: Replace the Column: If washing does not restore performance, the column may be permanently damaged and should be replaced.

  • Sample Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to tailing peaks.

    • Solution: Reduce the sample concentration or injection volume by half to one-tenth and observe if the peak shape improves.

  • Extra-Column Effects: Dead volume in the system, caused by overly long or wide-diameter tubing between the injector, column, and detector, can cause peak broadening and tailing.

    • Solution: Minimize tubing lengths and use tubing with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are properly connected to avoid dead space.

Problem: Peak Fronting

Q6: My this compound peak is fronting. What is the cause?

Peak fronting is less common than tailing but can indicate specific problems:

  • Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte band to spread and elute with a distorted, fronting shape.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.

  • Column Collapse: A physical collapse of the column's packed bed can create a void, leading to severe peak distortion, often appearing as fronting or split peaks. This can be caused by sudden pressure shocks or operating outside the column's recommended pH and temperature ranges.

    • Solution: Replace the column and ensure operating conditions are within the manufacturer's specifications.

Problem: Split or Broad Peaks

Q7: My this compound peak is split or excessively broad. Why is this happening?

Split or broad peaks suggest a disruption in the sample path or column integrity.

  • Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Reverse-flush the column (disconnect from the detector) at a low flow rate. If this fails, the frit may need to be replaced, or the entire column replaced. Using a pre-column filter can prevent this issue.

  • Contamination at Column Inlet: Similar to causes of tailing, severe contamination at the head of the column can create channeling effects, leading to split or broad peaks.

    • Solution: Use a guard column and/or perform a column wash (Protocol 1). If the problem persists, carefully remove a small amount of packing from the inlet and replace it with fresh packing material, or replace the column entirely.

Data Presentation

Table 1: Typical Chromatographic Conditions for Ritonavir Analysis

This table summarizes common starting conditions for the analysis of Ritonavir, which can be adapted for this compound.

ParameterTypical ConditionsReference(s)
Column C18 (e.g., Shimpack Solar, Develosil ODS HG-5)
150-250 mm length, 4.6 mm i.d., 5 µm particle size
Mobile Phase Acetonitrile or Methanol with an aqueous buffer
Example 1: Acetonitrile:Methanol (68:32, v/v)
Example 2: KH2PO4 buffer:Acetonitrile (45:55, v/v), pH 3.0
Flow Rate 1.0 - 1.2 mL/min
Detection UV at ~235-247 nm or MS/MS
Column Temp. Ambient or controlled at 25-40 °C

Table 2: Troubleshooting Summary for Poor Peak Shape

ProblemPossible CauseRecommended Solution(s)
Peak Tailing Secondary silanol interactionsLower mobile phase pH; add a competitor base (e.g., TEA); use an end-capped column.
Column contamination/degradationWash the column; use a guard column; replace the column.
Sample overloadReduce sample concentration or injection volume.
Extra-column dead volumeUse shorter, narrower ID tubing; check fittings.
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in mobile phase or reduce injection volume.
Column collapse/voidReplace the column and operate within specifications.
Split/Broad Peak Partially blocked column fritReverse-flush the column; use an in-line filter.
Contamination at column inletUse a guard column; perform column wash; replace the column.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase (C18) Column Wash

This procedure is designed to remove contaminants from a C18 column. Always disconnect the column from the detector before washing. Flow rate should be approximately half of the analytical flow rate.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water.

  • Acid/Base Wash (Optional, for ionic contaminants): Flush with 20 column volumes of a weak acid (e.g., 0.1% Trifluoroacetic Acid) or weak base (e.g., 0.1% Ammonium Hydroxide), depending on the nature of the suspected contaminants. Follow with another 20 column volumes of HPLC-grade water.

  • Organic Solvent Series: Sequentially flush the column with 20 column volumes of each of the following solvents:

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Strong Solvent Flush (for highly nonpolar contaminants): Flush with 20 column volumes of a strong solvent like Tetrahydrofuran (THF) or a 50:50 mixture of Acetonitrile:Isopropanol.

  • Return to Operating Conditions: Reverse the organic solvent series (Isopropanol -> Acetonitrile -> Methanol). Finally, equilibrate the column with your mobile phase for at least 30-60 minutes before reconnecting the detector and re-testing.

Protocol 2: Mobile Phase Preparation (Buffered)

Accurate mobile phase preparation is critical for reproducible chromatography and good peak shape.

  • Measure Reagents: Accurately weigh the required amount of buffer salt (e.g., potassium dihydrogen phosphate).

  • Dissolve in Water: Dissolve the salt in approximately 90% of the final volume of HPLC-grade water in a clean glass container.

  • Adjust pH: Place a calibrated pH meter into the solution and slowly add a dilute acid (e.g., phosphoric acid) or base to adjust the pH to the desired value (e.g., 3.0).

  • Bring to Final Volume: Transfer the solution to a volumetric flask and add HPLC-grade water to the final volume.

  • Mix with Organic Solvent: Measure the required volume of the organic solvent (e.g., acetonitrile) and mix it with the prepared aqueous buffer in the final mobile phase reservoir.

  • Filter and Degas: Filter the final mobile phase mixture through a 0.45 µm membrane filter to remove particulates. Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.

Mandatory Visualization

G cluster_start cluster_problem Identify Problem Type cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Poor Peak Shape Observed for this compound Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting SplitBroad Split / Broad Peak start->SplitBroad Cause_Tailing Secondary Interactions? Column Contamination? Sample Overload? Tailing->Cause_Tailing Cause_Fronting Sample Solvent Mismatch? Column Collapse? Fronting->Cause_Fronting Cause_SplitBroad Blocked Frit? Inlet Contamination? Extra-Column Volume? SplitBroad->Cause_SplitBroad Sol_Tailing Adjust Mobile Phase pH Wash/Replace Column Reduce Sample Load Cause_Tailing->Sol_Tailing Sol_Fronting Dissolve Sample in MP Replace Column Cause_Fronting->Sol_Fronting Sol_SplitBroad Reverse-Flush Column Check/Shorten Tubing Use Guard Column Cause_SplitBroad->Sol_SplitBroad

Caption: Troubleshooting workflow for poor peak shape of this compound.

G cluster_column Chromatography Column cluster_mobile_phase StationaryPhase C18 Stationary Phase Silanol Residual Silanol (-Si-OH) Contaminants Strongly Retained Contaminants Analyte_Good This compound (Good Peak Shape) Analyte_Good->StationaryPhase Primary Interaction (Desired Retention) Analyte_Bad This compound (Tailing Peak) Analyte_Bad->Silanol Secondary Interaction Analyte_Bad->Contaminants Disrupted Flow Path Low_pH Low pH Mobile Phase (Silanols Neutral) Low_pH->Analyte_Good leads to High_pH High pH Mobile Phase (Silanols Ionized) High_pH->Silanol enables

Caption: Factors contributing to peak tailing of this compound.

References

Technical Support Center: Ritonavir-d6 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing signal suppression of Ritonavir-d6 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the bioanalysis of Ritonavir using its deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a stable isotope-labeled internal standard (SIL-IS) for Ritonavir. In liquid chromatography-mass spectrometry (LC-MS) analysis, a SIL-IS is considered the gold standard for quantification.[1] Because this compound is chemically identical to Ritonavir but has a different mass, it co-elutes with the analyte and experiences similar effects from the sample matrix, including ion suppression.[2] This allows for more accurate and precise quantification of Ritonavir in complex biological matrices like plasma.

Q2: What is ion suppression and how does it affect this compound?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method. While this compound is designed to compensate for such effects on Ritonavir, significant suppression of the this compound signal itself can lead to inaccurate quantification and poor reproducibility.

Q3: What are the common causes of this compound signal suppression?

The primary causes of ion suppression in bioanalysis are endogenous and exogenous components of the sample matrix that compete with the analyte for ionization. Common culprits include:

  • Phospholipids: These are highly abundant in biological matrices like plasma and are a major cause of ion suppression in electrospray ionization (ESI).[3]

  • Salts and Buffers: Non-volatile salts from sample collection tubes or buffers used in sample preparation can accumulate in the ion source and hinder ionization.

  • Co-administered Drugs and their Metabolites: Other drugs or their metabolic byproducts present in the sample can co-elute with this compound and cause interference.

  • Excipients from Formulations: In pharmacokinetic studies, excipients from the drug formulation can sometimes cause matrix effects.

Q4: How can I determine if my this compound signal is being suppressed?

A common method to identify ion suppression is a post-column infusion experiment . This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract (a sample prepared without the analyte or internal standard) onto the LC column. A dip in the baseline signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column at that time.

Troubleshooting Guides

If you are experiencing low or inconsistent signal for this compound, follow this troubleshooting guide to identify and resolve the issue.

Guide 1: Troubleshooting Low or No this compound Signal

This guide provides a step-by-step approach to diagnose the root cause of a weak or absent this compound signal.

G cluster_0 Initial Checks cluster_1 Sample Preparation Investigation cluster_2 Chromatographic Optimization cluster_3 Mass Spectrometer Optimization A Verify Instrument Performance (e.g., infusion of this compound standard) C Evaluate Sample Preparation Method A->C Instrument OK B Check Standard Solution Integrity (e.g., correct concentration, stability) B->C Standard OK D Protein Precipitation (PPT) C->D Method E Liquid-Liquid Extraction (LLE) C->E Method F Solid-Phase Extraction (SPE) C->F Method G Implement Phospholipid Removal D->G Suppression observed E->G Suppression observed F->G Suppression observed H Modify LC Gradient G->H Residual Suppression I Change Column Chemistry H->I J Adjust Flow Rate I->J K Optimize Source Parameters (e.g., temperature, gas flows) J->K

Caption: Troubleshooting workflow for low this compound signal.

Steps:

  • Verify Instrument Performance: Directly infuse a standard solution of this compound into the mass spectrometer to confirm that the instrument is functioning correctly and that there are no issues with the source or detector.

  • Check Standard Solution Integrity: Ensure that the this compound stock and working solutions are at the correct concentration and have not degraded.

  • Evaluate Sample Preparation: The choice of sample cleanup is critical for minimizing matrix effects.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids, which are a primary cause of ion suppression. If you are using PPT and observing suppression, consider alternative or additional cleanup steps.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimization of the extraction solvent and pH can improve the removal of interfering substances.

    • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can be very effective at removing matrix components.

  • Implement Phospholipid Removal: If phospholipids are suspected to be the cause of suppression, incorporate a specific phospholipid removal step. This can be achieved using specialized SPE cartridges or plates (e.g., HybridSPE®).

  • Optimize Chromatography: If suppression persists, modify the chromatographic conditions to separate this compound from the interfering matrix components.

    • Modify Gradient: Adjusting the mobile phase gradient can alter the elution profile of both the analyte and interferences.

    • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can change selectivity and improve separation.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.

  • Optimize Mass Spectrometer Source Parameters: Fine-tuning the ion source parameters, such as gas flows, temperature, and voltages, can sometimes help to mitigate ion suppression.

Guide 2: Addressing Poor Reproducibility of this compound Signal

Inconsistent this compound signal across a batch of samples is often a sign of variable matrix effects.

G cluster_0 Initial Assessment cluster_1 Method Robustness Evaluation cluster_2 Mitigation Strategies A Review Sample Collection and Handling B Assess for Hemolysis and Lipemia A->B C Perform Matrix Effect Evaluation (Post-extraction addition) B->C No obvious issues D Analyze Samples from Multiple Donors C->D Inconsistent matrix factor E Improve Sample Cleanup D->E Variability confirmed F Dilute Sample Extract E->F If suppression persists G Matrix-Matched Calibrators F->G If dilution impacts sensitivity

Caption: Troubleshooting workflow for poor this compound reproducibility.

Steps:

  • Review Sample Collection and Handling: Inconsistencies in sample collection (e.g., different types of collection tubes) or handling (e.g., freeze-thaw cycles) can introduce variability.

  • Assess for Hemolysis and Lipemia: Hemolyzed or lipemic samples have different matrix compositions and can lead to variable ion suppression.

  • Perform Matrix Effect Evaluation: Use the post-extraction addition method to quantitatively assess the matrix effect in samples from different donors. This involves comparing the response of this compound in a post-spiked blank matrix extract to its response in a neat solution.

  • Improve Sample Cleanup: If significant variability in matrix effects is observed, a more robust sample preparation method is needed. Consider switching from PPT to LLE or SPE, or incorporating a phospholipid removal step.

  • Dilute Sample Extract: Diluting the final extract can reduce the concentration of matrix components and thereby lessen ion suppression. However, this may also reduce the sensitivity of the assay.

  • Use Matrix-Matched Calibrators: Preparing calibration standards and quality controls in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This protocol outlines the steps to identify regions of ion suppression in your chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank matrix extract (prepared using your current sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).

    • Begin infusing the this compound solution into the MS and acquire data in MRM mode for this compound.

  • Equilibration: Allow the infused signal to stabilize to a constant, elevated baseline.

  • Injection: Inject a blank matrix extract onto the LC column and start the chromatographic run.

  • Data Analysis: A significant drop in the baseline signal indicates the elution of matrix components that are causing ion suppression. The retention time of this drop corresponds to the region where your analysis is most susceptible to this effect.

Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

This protocol allows for the quantification of the matrix effect.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Prepare blank matrix extracts. After the final evaporation step, spike the this compound standard into the reconstitution solvent before reconstituting the dried extract.

    • Set C (Pre-Spiked Matrix): Spike the this compound standard into the blank matrix before extraction. (This set is used to determine recovery).

  • Analyze the samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] x 100

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • This is calculated by dividing the matrix factor of the analyte (Ritonavir) by the matrix factor of the internal standard (this compound). An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Quantitative Data Summary

The following tables summarize data from published methods for the analysis of Ritonavir, demonstrating typical performance characteristics that can be expected with a well-optimized method. While these studies did not specifically report issues with this compound suppression, they provide a baseline for recovery and matrix effect.

Table 1: Sample Preparation and Recovery Data for Ritonavir

Sample Preparation MethodAnalyteMatrixRecovery (%)Reference
Protein Precipitation (Acetonitrile)RitonavirHuman Plasma85.7 - 106
Protein Precipitation (Methanol)RitonavirHuman Plasma~89
Protein Precipitation (Methanol)D6-RitonavirHuman Plasma104.9 ± 5.4

Table 2: Matrix Effect Data for Ritonavir

Sample Preparation MethodAnalyteMatrixMatrix Effect (%)Reference
Protein Precipitation (Acetonitrile)RitonavirHuman Plasma87.8 - 112
Protein Precipitation (Methanol)RitonavirHuman PlasmaNo significant effect
Protein Precipitation (Methanol)D6-RitonavirHuman Plasma105.6 ± 8.8

Note: Matrix effect values are often presented as a percentage, where 100% indicates no effect. Values less than 100% suggest suppression, and values greater than 100% suggest enhancement. The data in these tables indicate that with appropriate sample preparation, the matrix effect on Ritonavir and its deuterated internal standard can be minimal. However, if significant suppression of this compound is observed, the troubleshooting steps outlined above should be followed.

References

Technical Support Center: Optimizing LC Gradient for Baseline Separation of Ritonavir and Ritonavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the baseline separation of Ritonavir and its deuterated internal standard, Ritonavir-d6, during liquid chromatography (LC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve baseline separation between Ritonavir and this compound?

The primary challenge lies in the "isotope effect." this compound is structurally identical to Ritonavir, with the only difference being the replacement of six hydrogen atoms with deuterium. This subtle change in mass and bond energy can lead to slight differences in their interaction with the stationary phase of the LC column. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, leading to co-elution or partial separation.

Q2: What is the "isotope effect" in liquid chromatography?

The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can influence the compound's polarity and its interaction with the chromatographic stationary phase. This phenomenon, known as the chromatographic isotope effect, can result in different retention times for the analyte and its deuterated internal standard, complicating accurate quantification.

Q3: Why is baseline separation important if I'm using a mass spectrometer for detection?

While a mass spectrometer can differentiate between Ritonavir and this compound based on their mass-to-charge ratio (m/z), co-elution can still lead to issues such as ion suppression or enhancement. If the two compounds do not experience the same matrix effects as they enter the ion source, the accuracy and reproducibility of the quantification can be compromised. Achieving baseline or near-baseline separation ensures that both compounds are subjected to similar matrix conditions, leading to more reliable results.

Troubleshooting Guide: Improving Baseline Separation

Issue: Ritonavir and this compound are co-eluting or showing poor separation.

Below is a step-by-step guide to troubleshoot and optimize your LC gradient for better resolution.

Step 1: Evaluate Your Current Chromatographic Conditions

Before making changes, carefully document your current method parameters. This includes the column type, mobile phase composition, gradient profile, flow rate, and column temperature.

Step-2: Modify the LC Gradient

A shallow gradient is often key to separating structurally similar compounds.

  • Initial Approach: Start with a shallow gradient around the elution point of the analytes. For example, if the compounds are eluting at 40% organic, try a gradient that changes from 35% to 45% organic over a longer period.

  • Isocratic Hold: Introduce an isocratic hold in the gradient at a mobile phase composition just before the elution of the peaks of interest. This can sometimes improve separation.

Step 3: Adjust the Mobile Phase Composition

  • Organic Modifier: If you are using acetonitrile, consider switching to methanol or a combination of both. The different solvent selectivity can alter the interaction with the stationary phase and improve resolution.

  • Aqueous Phase pH: Modifying the pH of the aqueous mobile phase can alter the ionization state of Ritonavir and influence its retention characteristics. Experiment with small pH adjustments (e.g., ± 0.2 pH units) around the pKa of the analyte.

  • Additives: The use of additives like formic acid or ammonium acetate can improve peak shape and may also influence selectivity.

Step 4: Optimize the Flow Rate

Lowering the flow rate generally increases the interaction time of the analytes with the stationary phase, which can lead to better resolution. Try reducing the flow rate by 20-50% and observe the effect on separation.

Step 5: Change the Column Temperature

Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity.

  • Increase Temperature: Higher temperatures can sometimes improve peak shape and efficiency.

  • Decrease Temperature: Lower temperatures may increase retention and enhance separation.

Evaluate temperatures in a range of 25°C to 50°C.

Step 6: Consider a Different Stationary Phase

If the above steps do not yield satisfactory results, the stationary phase chemistry may not be suitable.

  • Different C18 Phases: Not all C18 columns are the same. Try a C18 column from a different manufacturer with a different bonding chemistry or end-capping.

  • Phenyl-Hexyl or Cyano Phases: These stationary phases offer different selectivity compared to C18 and may provide the necessary resolution for isotopic separation.

Experimental Protocols

Protocol 1: Systematic Gradient Optimization

This protocol outlines a systematic approach to optimizing the LC gradient for the separation of Ritonavir and this compound.

  • Initial Scouting Run:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% to 90% B in 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

  • Identify Elution Zone: Determine the approximate percentage of Mobile Phase B at which Ritonavir and this compound elute.

  • Shallow Gradient Run:

    • Based on the scouting run, design a shallower gradient around the elution zone. For example, if elution occurred around 50% B, try a gradient of 40% to 60% B over 15 minutes.

  • Iterative Optimization:

    • If separation is still not optimal, further decrease the gradient slope (e.g., 0.5% B per minute).

    • Systematically adjust the flow rate (e.g., in 0.1 mL/min increments) and column temperature (e.g., in 5°C increments) while observing the resolution.

Data Presentation

The following table summarizes typical LC parameters used for the analysis of Ritonavir, which can serve as a starting point for method development.

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., XBridge C18)Phenyl-HexylCyano
Dimensions 4.6 x 150 mm, 3.5 µm4.6 x 100 mm, 2.7 µm2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Flow Rate 1.0 mL/min0.8 mL/min0.4 mL/min
Column Temp. 35°C40°C30°C
Gradient 10-90% B in 15 min20-80% B in 10 min5-95% B in 8 min

Visualizations

TroubleshootingWorkflow Start Poor or No Separation of Ritonavir and this compound ModifyGradient Modify LC Gradient (Shallow Gradient / Isocratic Hold) Start->ModifyGradient CheckResolution1 Baseline Separation Achieved? ModifyGradient->CheckResolution1 AdjustMobilePhase Adjust Mobile Phase (Organic Modifier / pH / Additives) CheckResolution1->AdjustMobilePhase No End_Success Method Optimized CheckResolution1->End_Success Yes CheckResolution2 Baseline Separation Achieved? AdjustMobilePhase->CheckResolution2 OptimizeFlowRate Optimize Flow Rate (Decrease Flow) CheckResolution2->OptimizeFlowRate No CheckResolution2->End_Success Yes CheckResolution3 Baseline Separation Achieved? OptimizeFlowRate->CheckResolution3 ChangeTemperature Change Column Temperature CheckResolution3->ChangeTemperature No CheckResolution3->End_Success Yes CheckResolution4 Baseline Separation Achieved? ChangeTemperature->CheckResolution4 ChangeColumn Change Stationary Phase (Different C18 / Phenyl-Hexyl / Cyano) CheckResolution4->ChangeColumn No CheckResolution4->End_Success Yes CheckResolution5 Baseline Separation Achieved? ChangeColumn->CheckResolution5 CheckResolution5->End_Success Yes End_Consult Consult Senior Scientist or Manufacturer CheckResolution5->End_Consult No

Caption: Troubleshooting workflow for optimizing the separation of Ritonavir and this compound.

LogicalRelationship IsotopeEffect Isotope Effect (Different C-H vs. C-D bond properties) CoElution Co-elution or Partial Separation IsotopeEffect->CoElution InaccurateQuant Inaccurate Quantification (due to differential matrix effects) CoElution->InaccurateQuant Optimization LC Method Optimization CoElution->Optimization Leads to the need for Gradient Gradient Modification Optimization->Gradient MobilePhase Mobile Phase Adjustment Optimization->MobilePhase FlowRate Flow Rate Optimization Optimization->FlowRate Temperature Temperature Control Optimization->Temperature Column Stationary Phase Selection Optimization->Column BaselineSeparation Baseline Separation Gradient->BaselineSeparation MobilePhase->BaselineSeparation FlowRate->BaselineSeparation Temperature->BaselineSeparation Column->BaselineSeparation AccurateQuant Accurate and Reproducible Quantification BaselineSeparation->AccurateQuant

Caption: Logical relationship between the isotope effect and the need for LC method optimization.

Identifying and resolving matrix effects with Ritonavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and resolving matrix effects when using Ritonavir-d6 as an internal standard in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Action
Poor accuracy and/or precision in QC samples despite using this compound. 1. Differential Matrix Effects due to Chromatographic Separation: The most common issue is a slight difference in retention time between Ritonavir and this compound, known as the deuterium isotope effect.[1] This can cause them to elute in regions with different matrix interferences, leading to varied ion suppression or enhancement.a. Optimize Chromatography: Modify your LC method (e.g., adjust gradient, mobile phase composition) to ensure complete co-elution of Ritonavir and this compound.[2] Using a column with slightly lower resolution might help achieve peak overlap. b. Evaluate Matrix Factor: Perform a quantitative assessment of the matrix effect for both the analyte and the internal standard.
2. High Concentration of Internal Standard: A high concentration of this compound relative to Ritonavir can cause mutual ion suppression.a. Optimize Internal Standard Concentration: Test a range of this compound concentrations to find the optimal level that provides a stable signal without suppressing the analyte's ionization. The concentration should ideally be close to that of the analyte in the samples.
3. Inter-individual Variability in Matrix: Matrix effects can vary significantly between different lots of biological matrix (e.g., plasma from different donors).a. Assess Matrix Variability: Evaluate the matrix effect in at least six different lots of blank matrix to ensure the method is robust.
This compound signal is inconsistent or drifts over time. 1. H/D Back-Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially at certain pH values. This alters the concentration of the deuterated standard.a. Evaluate Solvent Stability: Incubate this compound in your sample diluent and mobile phase for a duration equivalent to your analytical run and re-inject to check for any increase in the unlabeled Ritonavir signal. b. Adjust pH: If H/D exchange is suspected, adjust the pH of your mobile phase and sample diluent to a range where the exchange is minimized.
2. Instability of Stock/Working Solutions: Degradation of this compound in solution will lead to inconsistent results.a. Verify Solution Stability: Regularly prepare fresh stock and working solutions of this compound and store them under appropriate conditions (e.g., protected from light, at the recommended temperature).
High background signal at the mass transition of Ritonavir, even in blank samples. 1. Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Ritonavir from its synthesis. This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).a. Verify Purity: Inject a high-concentration solution of this compound alone to check for any signal at the Ritonavir mass transition. b. Consult Certificate of Analysis (CoA): Review the CoA for the isotopic and chemical purity of your standard. If the unlabeled impurity is significant, consider obtaining a higher purity standard.
In-source fragmentation of this compound. 1. Loss of Deuterium in the Ion Source: The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the signal of the unlabeled analyte.a. Optimize MS Conditions: Adjust ion source parameters, such as collision energy and cone voltage, to minimize in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantification.

Q2: How does a stable isotope-labeled (SIL) internal standard like this compound compensate for matrix effects?

Ideally, a SIL internal standard is chemically and physically identical to the analyte. Therefore, it should co-elute chromatographically and experience the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.

Q3: What are the primary causes of matrix effects?

Matrix effects are primarily caused by endogenous or exogenous components in the biological sample that co-elute with the analyte of interest and compete for ionization in the mass spectrometer's ion source. These interfering substances can include salts, lipids, proteins, and metabolites.

Q4: Can this compound itself cause a matrix effect?

Yes, the analyte and its co-eluting SIL internal standard can suppress or enhance each other's ionization. This is why optimizing the concentration of the internal standard is crucial.

Q5: What are the limitations of using a deuterated internal standard like this compound?

While highly effective, deuterated standards can have limitations. The primary concern is the "deuterium isotope effect," which can cause slight changes in physicochemical properties, leading to chromatographic separation from the unlabeled analyte. Other potential issues include the stability of the deuterium labels (H/D exchange) and the presence of unlabeled impurities in the standard.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition Method)

This protocol allows for the quantitative determination of the matrix factor (MF), which indicates the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Ritonavir and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) following your sample preparation procedure. Spike Ritonavir and this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike Ritonavir and this compound into the blank biological matrix before the extraction procedure at the same concentration as Set A. This set is used to determine recovery.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (MF of Analyte) / (MF of Internal Standard)

      • An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Parameter Acceptable Range
Matrix Factor (MF) 0.8 - 1.2
Internal Standard Normalized Matrix Factor (IS-Normalized MF) 0.85 - 1.15
Coefficient of Variation (%CV) of IS-Normalized MF across different matrix lots ≤ 15%

Note: Acceptance criteria can vary based on regulatory guidelines.

Visualizing Experimental Workflows

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS Inject and Acquire Data A->LCMS B Set B: Post-Spiked Matrix (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Spiked Matrix (Blank Matrix + Analyte + IS) C->LCMS MF Calculate Matrix Factor (B / A) LCMS->MF Rec Calculate Recovery (C / B) LCMS->Rec ISMF Calculate IS-Normalized MF (MF_Analyte / MF_IS) MF->ISMF

Caption: Workflow for Quantitative Assessment of Matrix Effect.

TroubleshootingFlow start Poor Accuracy/Precision with this compound check_coelution Check Chromatographic Co-elution of Ritonavir & this compound start->check_coelution optimize_lc Optimize LC Method check_coelution->optimize_lc No check_is_conc Evaluate IS Concentration check_coelution->check_is_conc Yes optimize_lc->check_is_conc optimize_is_conc Optimize IS Concentration check_is_conc->optimize_is_conc No check_purity Assess IS Purity check_is_conc->check_purity Yes optimize_is_conc->check_purity new_is Source Higher Purity IS check_purity->new_is No end Method Optimized check_purity->end Yes new_is->end

Caption: Troubleshooting Logic for Poor Performance of this compound.

References

Stability of Ritonavir-d6 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Ritonavir-d6 in various solvents and at different temperatures. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is expected to be stable for at least four years.[2] For short-term storage, 4°C is acceptable for up to two years.

Q2: How should I store solutions of this compound?

The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, it is recommended to prepare solutions fresh. If storage is necessary, stock solutions in DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.

Q3: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. The approximate solubilities are:

  • DMSO: ≥ 15 mg/mL

  • DMF: ≥ 15 mg/mL

  • Ethanol: ≥ 5 mg/mL

  • Chloroform: Slightly soluble

  • Methanol: Slightly soluble

Q4: What are the typical degradation pathways for this compound?

Based on studies of Ritonavir, the deuterated form is likely susceptible to degradation under similar conditions. The primary degradation pathways include hydrolysis (under acidic and basic conditions) and oxidation. Thermal and photolytic degradation can also occur under stress conditions.

Q5: How can I monitor the stability of my this compound solution?

The stability of this compound solutions can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate the intact drug from its degradation products, allowing for quantification of the remaining active compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compound.Prepare fresh solutions. Ensure proper storage conditions for both solid material and solutions. Review the experimental protocol to identify any potential stress conditions (e.g., exposure to high temperatures, incompatible solvents).
Low recovery of this compound Incomplete dissolution. Adsorption to container surfaces. Degradation.Ensure the solvent has the capacity to dissolve the intended concentration of this compound. Use gentle warming or sonication to aid dissolution. Use low-adsorption vials (e.g., polypropylene or silanized glass). Prepare and analyze samples promptly.
Inconsistent results between experiments Variability in solution preparation. Inconsistent storage conditions. Repeated freeze-thaw cycles.Standardize the solution preparation procedure. Strictly adhere to recommended storage temperatures. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation of this compound in aqueous solutions Low aqueous solubility.When preparing aqueous solutions, first dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO) before diluting with the aqueous buffer. Do not store aqueous solutions for extended periods.

Stability Data Summary

Solid State Stability
Storage Temperature Duration Stability
-20°C≥ 4 yearsStable
4°C2 yearsStable
Solution Stability
Solvent Storage Temperature Duration Stability Notes
DMSO-80°C6 monthsRecommended for long-term solution storage.
DMSO-20°C1 monthSuitable for short-term solution storage.
Ethanol-20°Cup to 2 months
Aqueous Buffer (after dilution from DMSO)Room Temperature< 24 hoursNot recommended for storage beyond one day.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is adapted from studies on Ritonavir and can be used to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 1 hour.

    • Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 1 hour.

    • Cool the solution and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Thermal Degradation:

    • Place the solid this compound in a hot air oven at 60°C for 24 hours.

    • Alternatively, heat a solution of this compound at 60°C for 24 hours.

    • Prepare a sample for analysis by dissolving the stressed solid or diluting the stressed solution to a final concentration of approximately 50 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

    • Prepare a sample for analysis by diluting to a final concentration of approximately 50 µg/mL.

3. Analysis:

  • Analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC or LC-MS/MS method.

  • The percentage degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that in the control sample.

Visualizations

experimental_workflow Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C, 1h) stock->acid Expose to base Basic Hydrolysis (0.1N NaOH, 60°C, 1h) stock->base Expose to oxidation Oxidation (3% H2O2, RT, 24h) stock->oxidation Expose to thermal Thermal Degradation (60°C, 24h) stock->thermal Expose to photo Photolytic Degradation (UV light, 24h) stock->photo Expose to neutralize Neutralize/Dilute Samples (to 50 µg/mL) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by HPLC or LC-MS/MS neutralize->hplc data Calculate % Degradation hplc->data

Caption: Workflow for forced degradation studies of this compound.

logical_relationship Factors Affecting this compound Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes stability This compound Stability degradation Chemical Degradation stability->degradation temperature Temperature temperature->stability solvent Solvent solvent->stability time Storage Time time->stability light Light Exposure light->stability ph pH ph->stability oxidants Oxidizing Agents oxidants->stability loss_of_potency Loss of Potency degradation->loss_of_potency impurity Formation of Impurities degradation->impurity

References

Technical Support Center: Troubleshooting High Background Noise in Ritonavir-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background noise encountered during the analysis of Ritonavir-d6 by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in LC-MS analysis?

High background noise in LC-MS can originate from various sources, broadly categorized as chemical, electronic, and system-related.[1][2] Chemical noise often stems from contaminated mobile phases, solvents, reagents, or sample matrices.[3][4][5] Electronic noise can be caused by interference from nearby electronic devices or improper instrument grounding. System-related noise may arise from column bleed, contaminated tubing, or a dirty ion source.

Q2: Can the deuterated internal standard, this compound, be a source of background noise?

Yes, the deuterated internal standard itself can contribute to background noise. This can occur due to impurities in the standard, degradation of the standard over time, or "cross-talk" from the unlabeled analyte's natural isotopic abundance. It is crucial to use high-purity standards and to verify their integrity.

Q3: What is "cross-talk" and how can it affect my this compound analysis?

Cross-talk occurs when the signal from the unlabeled analyte (Ritonavir) interferes with the signal of the deuterated internal standard (this compound), or vice-versa. This can happen if the mass-to-charge ratio (m/z) of the internal standard is not sufficiently shifted from the natural isotopic distribution of the analyte. It can lead to inaccuracies in quantification.

Q4: How do matrix effects contribute to background noise, even with a deuterated internal standard?

While deuterated internal standards are effective in compensating for many matrix effects, they may not perfectly correct for them. If there is a slight retention time difference between Ritonavir and this compound, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to variability and increased noise.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the source of high background noise in your this compound analysis.

Guide 1: Initial System Assessment

This guide helps determine if the high background is a general system issue or specific to the this compound analysis.

Question: Is the high background noise present even without injecting a sample?

  • If YES: The issue is likely related to the LC-MS system itself (mobile phase, LC system, or mass spectrometer). Proceed to Guide 2: Systematic Contamination Check .

  • If NO: The high background is likely associated with your sample, internal standard, or sample preparation method. Proceed to Guide 3: Sample and Internal Standard Investigation .

Guide 2: Systematic Contamination Check

This guide provides a step-by-step process to isolate the source of contamination within the LC-MS system.

Step 1: Mobile Phase Evaluation

  • Action: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Sonicate the mobile phase to remove dissolved gases.

  • Rationale: Contaminants in the mobile phase are a common source of high and consistent background noise.

Step 2: LC System Flush

  • Action: Disconnect the column and flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol).

  • Rationale: This helps remove any accumulated contaminants from the tubing, pump, and autosampler.

Step 3: Direct Infusion Analysis

  • Action: Disconnect the LC from the mass spectrometer and directly infuse the fresh mobile phase into the ion source using a clean syringe pump.

  • Rationale: This test isolates the mass spectrometer to determine if it is the source of the background noise. If the noise persists, the MS source may require cleaning.

Step 4: Column Evaluation

  • Action: If the noise is absent during direct infusion, reconnect the LC system without the column (using a union). If the noise returns, the column may be the source of contamination (column bleed).

  • Rationale: Column bleed, where the stationary phase leaches into the mobile phase, can contribute to background noise.

Guide 3: Sample and Internal Standard Investigation

This guide focuses on troubleshooting issues related to the sample matrix and the this compound internal standard.

Step 1: Analyze a Blank Sample

  • Action: Prepare and inject a blank sample (matrix without the analyte or internal standard) that has gone through the entire sample preparation process.

  • Rationale: This helps identify if any reagents or materials used in the sample preparation are introducing contaminants.

Step 2: Assess Internal Standard Purity

  • Action: Inject a high-concentration solution of the this compound internal standard alone.

  • Rationale: This will reveal if the internal standard itself is contaminated with unlabeled Ritonavir or other impurities that could contribute to the background noise at the analyte's m/z.

Step 3: Evaluate for In-Source Fragmentation or Back-Exchange

  • Action: Analyze the this compound standard and look for a signal at the m/z of unlabeled Ritonavir.

  • Rationale: Deuterium atoms can sometimes be lost in the ion source (in-source fragmentation) or exchange with hydrogen atoms from the solvent (back-exchange), leading to a signal at the analyte's mass. Optimizing MS source conditions can help minimize this.

Data Presentation

Table 1: Common Background Ions in LC-MS and Their Potential Sources

m/z (Positive Ion Mode)Potential Source(s)Recommended Action
23.0 (Na+)Glassware, mobile phase additivesUse high-purity salts, polypropylene vials.
39.0 (K+)Glassware, mobile phase additivesUse high-purity salts, polypropylene vials.
41.0Acetonitrile clustersUse fresh, high-purity acetonitrile.
149.0Phthalates (plasticizers)Use phthalate-free labware and tubing.
Variable (+44 Da intervals)Polyethylene Glycol (PEG)Avoid using plastic containers and certain types of filters.

Table 2: Ritonavir and this compound Mass Transitions for MRM Analysis

CompoundPrecursor Ion [M+H]+ (m/z)Product Ion (m/z) for QuantificationProduct Ion (m/z) for QualificationReference
Ritonavir721.3296.1426.1
This compound727.3302.1426.1

Experimental Protocols

Protocol 1: Systematic Contamination Check Workflow
  • Prepare Fresh Mobile Phase:

    • Use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate).

    • Sonicate the freshly prepared mobile phase for 15-20 minutes to degas.

  • System Flush (without column):

    • Disconnect the analytical column and replace it with a union.

    • Flush the system with a sequence of solvents:

      • 100% LC-MS grade water for 30 minutes.

      • 100% Isopropanol for 30 minutes.

      • 100% Acetonitrile for 30 minutes.

      • Equilibrate with the initial mobile phase conditions.

  • Direct Infusion Analysis:

    • Disconnect the LC system from the mass spectrometer.

    • Prepare a 1 µg/mL solution of a known standard (e.g., reserpine) in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data and assess the background noise level. A clean system should show a low and stable baseline.

  • Blank Gradient Run (with column):

    • Reconnect the LC system to the mass spectrometer with the analytical column installed.

    • Run a blank gradient (injecting mobile phase) identical to the analytical method for this compound.

    • Monitor the total ion chromatogram (TIC) for any significant background peaks or a rising baseline.

Protocol 2: Internal Standard Purity Check
  • Prepare this compound Solution:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration approximately 100-fold higher than the working concentration used in the assay.

  • LC-MS Analysis:

    • Inject the high-concentration this compound solution onto the LC-MS system.

    • Acquire data in full scan mode and also monitor the specific MRM transition for unlabeled Ritonavir (e.g., 721.3 -> 296.1).

  • Data Evaluation:

    • Examine the chromatogram for any peak at the retention time of Ritonavir in the MRM channel for the unlabeled compound.

    • The presence of a significant peak indicates contamination of the internal standard with the unlabeled analyte.

Mandatory Visualization

Troubleshooting_Workflow cluster_system Guide 2: Systematic Contamination Check cluster_sample Guide 3: Sample & Standard Investigation start High Background Noise in this compound Analysis q1 Is noise present without sample injection? start->q1 system_issue System-Related Issue q1->system_issue  Yes sample_issue Sample/Standard-Related Issue q1->sample_issue  No g2_step1 1. Evaluate Mobile Phase system_issue->g2_step1 g3_step1 1. Analyze Blank Sample sample_issue->g3_step1 g2_step2 2. Flush LC System g2_step1->g2_step2 g2_step3 3. Direct Infusion to MS g2_step2->g2_step3 g2_step4 4. Evaluate Column g2_step3->g2_step4 g3_step2 2. Assess IS Purity g3_step1->g3_step2 g3_step3 3. Check for In-Source Fragmentation/Back-Exchange g3_step2->g3_step3

Caption: A logical workflow for troubleshooting high background noise.

Caption: A simplified workflow of an LC-MS system.

References

How to improve the recovery of Ritonavir-d6 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Ritonavir-d6 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low this compound recovery during sample extraction?

A1: Low recovery of this compound, a commonly used internal standard in bioanalysis, can stem from several factors throughout the sample preparation workflow. These issues can broadly be categorized as procedural inconsistencies, matrix effects, and suboptimal extraction conditions.[1] Procedural errors may include inaccurate pipetting, incomplete sample transfer, or loss of analyte during solvent evaporation steps. Matrix effects, such as ion suppression or enhancement, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to apparent low recovery.[1] The choice of extraction method and its parameters, such as solvent type, pH, and elution conditions, are also critical and, if not optimized, can lead to poor recovery.

Q2: Which sample extraction method is most effective for this compound?

A2: The most effective method depends on the sample matrix, desired cleanliness of the extract, and throughput requirements. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method, often yielding high recovery. Studies have shown recovery rates of over 90% for Ritonavir using PPT with acetonitrile.[2] Another study reported extraction yields of 104.4 ± 5.1% for ritonavir and 104.9 ± 5.4% for D6-ritonavir using methanol for precipitation.[3]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but is more labor-intensive. The choice of organic solvent is crucial for efficient partitioning of this compound.

  • Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and can be automated for high throughput. The selection of the appropriate sorbent and optimization of wash and elution steps are critical for high recovery.

Q3: How critical is the timing of adding the internal standard (this compound)?

A3: It is crucial to add the internal standard as early as possible in the sample preparation process.[1] Adding this compound to the biological sample before any extraction steps ensures that it experiences the same potential for loss as the analyte (Ritonavir). This allows the internal standard to accurately compensate for variability in extraction recovery, injection volume, and matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Low or Inconsistent Recovery with Protein Precipitation (PPT)
Symptom Potential Cause Troubleshooting Steps
Low Recovery Incomplete protein precipitation.- Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added at a sufficient ratio to the sample (typically 3:1 or 4:1 v/v).- Vortex the sample vigorously immediately after adding the solvent to ensure thorough mixing.- Consider using a chilled solvent to enhance precipitation efficiency.
Analyte loss during centrifugation.- Centrifuge at a sufficient speed and for an adequate duration to form a compact pellet.- Carefully aspirate the supernatant without disturbing the protein pellet.
Inconsistent Recovery Variable protein precipitation across samples.- Standardize the vortexing time and intensity for all samples.- Ensure consistent temperature conditions during precipitation.
Pipetting errors.- Calibrate and verify the accuracy of pipettes regularly.- Use proper pipetting techniques to ensure accurate volume transfers.
Low or Inconsistent Recovery with Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Troubleshooting Steps
Low Recovery Suboptimal pH for extraction.- Adjust the pH of the aqueous sample to ensure this compound is in its neutral, more organic-soluble form. For basic compounds like Ritonavir, the pH should be adjusted to be at least 2 units above its pKa.
Incorrect choice of extraction solvent.- Select an organic solvent in which this compound has high solubility and is immiscible with the aqueous phase. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane.
Insufficient mixing or phase separation.- Gently invert the extraction tube multiple times to ensure adequate mixing without forming an emulsion.- Allow sufficient time for the phases to separate completely. Centrifugation can aid in breaking emulsions.
Inconsistent Recovery Emulsion formation.- Use gentle mixing instead of vigorous shaking.- Add salt ("salting out") to the aqueous phase to increase its polarity and help break the emulsion.
Variable phase separation.- Standardize the mixing and settling times for all samples.- Ensure complete transfer of the organic layer without aspirating any of the aqueous phase.
Low or Inconsistent Recovery with Solid-Phase Extraction (SPE)
Symptom Potential Cause Troubleshooting Steps
Low Recovery Inappropriate sorbent selection.- Choose a sorbent that provides strong retention for Ritonavir. For a hydrophobic compound like Ritonavir, a C18 or a polymer-based reversed-phase sorbent is often suitable.
Incomplete elution of the analyte.- Optimize the elution solvent by increasing its strength or volume. A mixture of an organic solvent with a small amount of acid or base may be necessary to disrupt interactions with the sorbent.- Incorporate a "soak step" where the elution solvent is left on the sorbent for a few minutes to improve recovery.
Analyte breakthrough during loading or washing.- Ensure the sample is loaded under conditions that promote strong retention (e.g., appropriate pH).- Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound.
Inconsistent Recovery Sorbent bed drying out.- Do not allow the sorbent bed to dry out between the conditioning, loading, and washing steps, unless specified by the protocol for certain SPE phases.
Variable flow rates.- Use a vacuum manifold or an automated SPE system to ensure consistent flow rates during all steps.

Data Presentation

Comparison of this compound Recovery with Different Extraction Methods
Extraction Method Precipitating/Elution Solvent Reported Recovery (%) Reference
Protein PrecipitationAcetonitrile> 90
Protein PrecipitationMethanol104.9 ± 5.4
Liquid-Liquid ExtractionNot Specified74.4 - 126.2 (for Ritonavir)

Note: Recovery percentages can be method and matrix-dependent. The data presented is for illustrative purposes based on available literature.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the working solution of this compound to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample.

  • Vortexing: Immediately vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and requires optimization of pH and solvent.

  • Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean extraction tube.

  • Internal Standard Addition: Add the working solution of this compound.

  • pH Adjustment: Add a small volume of a basic buffer (e.g., ammonium hydroxide) to raise the pH of the sample.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Extraction: Cap the tube and mix by gentle inversion for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a general guideline for a reversed-phase SPE cartridge and requires optimization.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with an aqueous solution) onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent in water (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). A "soak step" of a few minutes before elution can improve recovery.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase.

Visualizations

experimental_workflow_ppt cluster_ppt Protein Precipitation Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is add_solvent Add Precipitating Solvent (e.g., ACN) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Protein Precipitation (PPT) experimental workflow.

experimental_workflow_lle cluster_lle Liquid-Liquid Extraction Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is ph_adjust Adjust pH add_is->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent mix Mix (Gentle Inversion) add_solvent->mix centrifuge Centrifuge for Phase Separation mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate Solvent transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) experimental workflow.

experimental_workflow_spe cluster_spe Solid-Phase Extraction Workflow start Start: SPE Cartridge condition Condition start->condition load Load Sample condition->load wash Wash load->wash elute Elute wash->elute collect Collect Eluate elute->collect evaporate Evaporate collect->evaporate reconstitute Reconstitute evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

References

Potential degradation pathways of Ritonavir-d6 under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation pathways of Ritonavir-d6 under experimental conditions. The information is presented in a question-and-answer format to directly address common issues and questions.

Disclaimer: The degradation pathways and experimental data provided are based on studies conducted on Ritonavir. While the degradation of this compound is expected to be analogous, it is recommended to confirm these findings for the deuterated form through specific studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under experimental stress conditions?

A1: Based on forced degradation studies of Ritonavir, it is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions.[1][2][3][4] It is relatively stable under thermal stress.[3] The primary sites of degradation are the carbamate and urea linkages, which are prone to hydrolysis.

Q2: How many degradation products of Ritonavir have been identified?

A2: Studies have reported the formation of multiple degradation products. Some studies have identified and characterized eight degradation products, while others have reported up to ten. These degradation products are typically separated and identified using techniques like HPLC, UPLC, and LC-MS/MS.

Q3: Is this compound expected to have the same stability profile as Ritonavir?

A3: this compound is the deuterium-labeled version of Ritonavir, often used as an internal standard in quantitative analysis. While the fundamental chemical structure is the same, the presence of deuterium atoms can sometimes lead to a kinetic isotope effect, which might slightly alter the rate of degradation. However, the overall degradation pathways are expected to be very similar to those of Ritonavir. Specific stability studies on this compound are recommended for confirmation.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To ensure stability, this compound should be stored at -20°C for long-term storage (stable for ≥ 4 years). For solutions in DMSO or ethanol, storage at -20°C for up to 2 months is recommended.

Troubleshooting Guides

Q1: I am seeing unexpected peaks in my chromatogram during a forced degradation study of this compound. What could be the cause?

A1: Unexpected peaks can arise from several sources:

  • Contamination: Ensure all glassware, solvents, and reagents are clean and of high purity.

  • Excipient Degradation: If you are working with a formulated product, the excipients may also degrade under stress conditions. It is advisable to run a blank with the placebo under the same stress conditions.

  • Secondary Degradation: Primary degradation products may further degrade into secondary products, leading to a complex chromatogram.

  • Incomplete Separation: The chromatographic method may not be adequately resolving all degradation products from the parent drug or from each other. Method optimization, such as adjusting the mobile phase composition, gradient, or column chemistry, may be necessary.

Q2: The degradation of this compound in my experiment is much higher/lower than expected. What should I check?

A2: Discrepancies in degradation levels can be due to:

  • Stress Conditions: Verify the concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, and duration of the experiment. Minor variations can significantly impact the extent of degradation.

  • pH of the Solution: The pH of the sample solution plays a crucial role in hydrolytic degradation. Ensure the pH is accurately controlled and measured.

  • Purity of the Starting Material: The presence of impurities in the initial this compound sample can catalyze or interfere with degradation reactions.

  • Analytical Method: Ensure your analytical method is validated for stability-indicating properties. An unsuitable method may not accurately quantify the remaining parent drug.

Q3: I am having trouble separating the degradation products from the parent this compound peak. What can I do?

A3: Achieving good separation is critical for accurate quantification. Consider the following:

  • Column Choice: A high-resolution column, such as a sub-2 µm particle size UPLC column, can improve separation efficiency.

  • Mobile Phase Optimization: Experiment with different solvent compositions, pH, and additives in the mobile phase. For example, using a gradient elution with a mixture of acetonitrile, methanol, and a buffer (e.g., ammonium acetate or phosphate buffer) has been shown to be effective.

  • Gradient Profile: Adjusting the gradient slope and duration can help to resolve closely eluting peaks.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance resolution.

Data Presentation

Table 1: Summary of Ritonavir Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 N HCl1 hour60°C11.07%
Alkaline Hydrolysis 0.1 N NaOH1 hour60°C7.42%
Oxidative 30% H₂O₂--6.89%
Thermal --105°C11.00%
Photolytic Sunlight--5.93%

Note: The data presented is for Ritonavir and serves as an estimate for this compound.

Experimental Protocols

1. Acidic Degradation:

  • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 50 ppm).

  • Add an equal volume of 0.1 N hydrochloric acid (HCl).

  • Heat the solution at 60°C for 1 hour.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide (NaOH).

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC/UPLC.

2. Alkaline Degradation:

  • Dissolve this compound in a suitable solvent to a known concentration (e.g., 50 ppm).

  • Add an equal volume of 0.1 N sodium hydroxide (NaOH).

  • Heat the solution at 60°C for 1 hour.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid (HCl).

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC/UPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent to a known concentration.

  • Add an appropriate volume of 30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC/UPLC.

4. Thermal Degradation:

  • Place the solid this compound powder in a controlled temperature oven at 105°C for a specified duration.

  • Alternatively, prepare a solution of this compound and heat it at 60°C for 24 hours.

  • After the specified time, allow the sample to cool to room temperature.

  • Dissolve/dilute the sample in the mobile phase to a suitable concentration and analyze by HPLC/UPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound to direct sunlight for a specified period.

  • Alternatively, expose the solution to a calibrated UV light source in a photostability chamber.

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC/UPLC.

Mandatory Visualization

G Ritonavir Ritonavir Acid Acidic Hydrolysis (e.g., 0.1N HCl) Ritonavir->Acid Hydrolysis of carbamate & urea Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Ritonavir->Base Hydrolysis of carbamate & urea Neutral Neutral Hydrolysis (Water) Ritonavir->Neutral Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Ritonavir->Oxidation Photolysis Photolytic Stress (UV/Sunlight) Ritonavir->Photolysis DP1 Degradation Products (DP1-DP10) Acid->DP1 Base->DP1 Neutral->DP1 Oxidation->DP1 Photolysis->DP1

Caption: Potential degradation pathways of Ritonavir under various stress conditions.

G Start Unexpected Peak(s) or Inconsistent Degradation CheckMethod Is the analytical method stability-indicating and validated? Start->CheckMethod ValidateMethod Develop/Validate a stability-indicating method CheckMethod->ValidateMethod No CheckConditions Are the stress conditions (temp, time, conc.) accurate? CheckMethod->CheckConditions Yes ValidateMethod->CheckMethod Calibrate Calibrate equipment and prepare fresh reagents CheckConditions->Calibrate No CheckPurity Is the starting material pure? Run a control. CheckConditions->CheckPurity Yes Calibrate->CheckConditions Purify Use a higher purity standard or purify the material CheckPurity->Purify No CheckBlank Did you run a placebo/blank under the same stress? CheckPurity->CheckBlank Yes Purify->CheckPurity RunBlank Analyze a stressed placebo/blank to identify excipient degradants CheckBlank->RunBlank No OptimizeSep Optimize chromatographic separation (mobile phase, gradient, column) CheckBlank->OptimizeSep Yes RunBlank->CheckBlank End Problem Resolved OptimizeSep->End

Caption: Troubleshooting workflow for unexpected results in degradation studies.

References

Technical Support Center: Minimizing Ion Suppression for Ritonavir-d6 in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Ritonavir-d6 in electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Significant reduction in this compound signal intensity in plasma samples.

  • Possible Cause: High levels of matrix components, such as phospholipids, co-eluting with this compound and causing ion suppression.

  • Solutions:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Protein precipitation is a common technique, but for complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may provide cleaner extracts.

    • Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from the ion-suppressing region of the chromatogram.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate suppression.

Issue 2: Poor reproducibility of this compound signal across different sample lots.

  • Possible Cause: Variability in the composition of the biological matrix between different lots or individuals, leading to inconsistent ion suppression.

  • Solutions:

    • Matrix-Matched Calibrants and Quality Controls: Prepare calibration standards and quality control samples in a pooled matrix that is representative of the study samples to compensate for consistent matrix effects.

    • Robust Sample Preparation: A highly efficient and consistent sample preparation method, such as a well-optimized SPE protocol, can minimize the impact of sample-to-sample variability.

Issue 3: this compound internal standard does not adequately compensate for analyte signal variability.

  • Possible Cause: Differential ion suppression between Ritonavir and this compound, potentially due to slight differences in chromatographic retention times or interactions with specific matrix components.

  • Solutions:

    • Chromatographic Co-elution: Ensure that Ritonavir and this compound co-elute as closely as possible. Minor adjustments to the mobile phase composition or gradient may be necessary.

    • Investigate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression and adjust the chromatography to move the analyte and internal standard peaks away from these regions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression for this compound in ESI?

Ion suppression in ESI is primarily caused by co-eluting matrix components that compete with the analyte (this compound) for ionization. In biological matrices like plasma, the main culprits are phospholipids, salts, and endogenous metabolites. These molecules can reduce the efficiency of droplet formation and desolvation in the ESI source, leading to a decreased signal for the analyte of interest.

Q2: How effective is protein precipitation for minimizing ion suppression for this compound?

Protein precipitation is a simple and rapid sample preparation technique. For Ritonavir and its deuterated internal standard, it can be quite effective. One study found no significant matrix effects for either Ritonavir or this compound when using a methanol precipitation method.[1] Another study using acetonitrile for protein precipitation reported recovery rates for Ritonavir between 85.7% and 106%, with matrix effects ranging from 87.8% to 112%.[2] However, for assays requiring very high sensitivity, residual phospholipids after precipitation can still cause ion suppression.

Q3: What are the advantages of using SPE or LLE over protein precipitation?

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more selective sample preparation techniques that can provide cleaner extracts compared to protein precipitation. This leads to reduced ion suppression and improved assay sensitivity and robustness. While more time-consuming, these methods are often preferred for complex matrices or when low detection limits are required.

Q4: Can the concentration of this compound itself contribute to ion suppression?

Yes, an excessively high concentration of the internal standard can lead to competition for ionization and suppress the signal of the analyte. It is crucial to optimize the concentration of this compound to be within the linear range of the detector and at a level that provides a stable and reproducible signal without causing self-suppression or suppressing the analyte.

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery for Ritonavir and this compound from published literature.

Table 1: Matrix Effect Data for Ritonavir and this compound

AnalyteSample Preparation MethodMatrix Effect (%)Standard Deviation (%)
RitonavirProtein Precipitation (Methanol)104.79.3
This compoundProtein Precipitation (Methanol)105.68.8
RitonavirProtein Precipitation (Acetonitrile)87.8 - 112N/A

Data sourced from Martens-Lobenhoffer et al., 2022 and He et al., 2024.[1][2]

Table 2: Recovery Data for Ritonavir

AnalyteSample Preparation MethodRecovery (%)
RitonavirProtein Precipitation (Acetonitrile)85.7 - 106

Data sourced from He et al., 2024.[2]

Experimental Protocols

Protocol 1: Protein Precipitation with Methanol

This protocol is adapted from a method for the simultaneous quantification of nirmatrelvir and ritonavir in human plasma.

  • Sample Preparation:

    • To 50 µL of plasma sample, add 20 µL of this compound internal standard solution (1 µg/mL in 50:50 methanol:water).

    • Add 100 µL of methanol to precipitate proteins.

    • Vortex mix and then centrifuge at 13,000 x g for 5 minutes.

  • Dilution:

    • Transfer 50 µL of the clear supernatant to a new tube.

    • Add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L of water, pH 3.5).

  • Analysis:

    • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation with Acetonitrile

This protocol is based on a method for the quantification of nirmatrelvir and ritonavir in plasma.

  • Sample Preparation:

    • In a 1.5 mL microcentrifuge tube, combine 100 µL of plasma sample with 200 µL of acetonitrile containing the internal standard (e.g., 20 ng/mL).

    • Vortex for 2 minutes.

    • Centrifuge at 14,300 x g for 10 minutes.

  • Dilution:

    • Take 100 µL of the supernatant and dilute it with 100 µL of the initial mobile phase.

  • Analysis:

    • Transfer the diluted solution to an HPLC vial for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_dilution Dilution cluster_analysis Analysis start Plasma Sample (50 µL) add_is Add this compound IS (20 µL) start->add_is ppt Protein Precipitation (100 µL Methanol) add_is->ppt centrifuge Centrifuge (13,000 x g, 5 min) ppt->centrifuge supernatant Collect Supernatant (50 µL) centrifuge->supernatant dilute Add Aqueous Buffer (100 µL) supernatant->dilute analysis LC-MS/MS Analysis dilute->analysis

Caption: Workflow for Protein Precipitation using Methanol.

troubleshooting_workflow cluster_sample_prep_solutions Sample Preparation Solutions cluster_chromatography_solutions Chromatography Solutions cluster_is_solutions Internal Standard Solutions start Low this compound Signal? check_sample_prep Review Sample Preparation start->check_sample_prep Yes check_chromatography Optimize Chromatography start->check_chromatography Yes check_is Evaluate IS Performance start->check_is Yes end Signal Acceptable start->end No spe_lle Implement SPE or LLE check_sample_prep->spe_lle dilute Dilute Sample check_sample_prep->dilute matrix_matched Use Matrix-Matched Standards check_sample_prep->matrix_matched gradient Adjust Gradient check_chromatography->gradient column Change Column Chemistry check_chromatography->column coelution Ensure Co-elution check_is->coelution post_column Post-Column Infusion check_is->post_column spe_lle->end dilute->end matrix_matched->end gradient->end column->end coelution->end post_column->end

Caption: Troubleshooting Logic for Low this compound Signal.

References

Quality control and purity assessment of Ritonavir-d6 standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the quality control and purity assessment of Ritonavir-d6 standards.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary application? this compound is a deuterated form of Ritonavir, a selective HIV protease inhibitor.[1][2] Its primary application in a laboratory setting is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Ritonavir in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The use of a SIL-IS is considered best practice by regulatory agencies like the European Medicines Agency (EMA) for mitigating matrix effects in bioanalytical assays.[4]

2. What are the typical storage and stability conditions for this compound? this compound standards should be stored at -20°C in a well-closed container.[1] Under these conditions, the solid material has a stability of at least four years. Solutions prepared in DMSO or ethanol may be stored at -20°C for up to two months. The material is typically shipped at room temperature.

3. What are the expected purity specifications for a high-quality this compound standard? A high-quality this compound standard is characterized by both high chemical and isotopic purity. The specifications from various suppliers are summarized in the table below. It is crucial to refer to the lot-specific Certificate of Analysis (CoA) for precise data.

Quality Control and Purity Assessment

4. How is the purity of this compound standards determined? The purity of this compound is assessed using a combination of chromatographic and spectroscopic techniques.

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for determining chemical purity by separating this compound from any process-related impurities or degradation products.

  • Isotopic Purity/Enrichment: Mass Spectrometry (MS) is the primary tool for confirming the isotopic enrichment of the compound. It verifies the incorporation of the six deuterium atoms and determines the percentage of molecules that contain the desired number of deuterium atoms (isotopic purity).

  • Structural Confirmation: Techniques like ¹H-NMR (Proton Nuclear Magnetic Resonance), ¹³C-NMR, and Mass Spectrometry are used to confirm the structural integrity of the molecule.

5. What information should I expect on the Certificate of Analysis (CoA)? The Certificate of Analysis is a critical document that provides traceability and quality assurance. It should include:

  • Product Name and Batch Number

  • CAS Number (1217720-20-1)

  • Molecular Formula (C₃₇H₄₂D₆N₆O₅S₂)

  • Molecular Weight (approx. 727.0 g/mol )

  • Chemical Purity (e.g., by HPLC)

  • Isotopic Purity/Enrichment (e.g., by MS)

  • Results of structural confirmation tests (e.g., ¹H-NMR, Mass Spec)

  • Storage Conditions

  • Retest or Expiry Date

Data Presentation: Typical Specifications

ParameterSpecificationAnalytical Technique
Chemical Purity >95% or ≥97%HPLC / UPLC
Isotopic Purity ≥99 atom % DMass Spectrometry (MS)
Isotopic Enrichment ≥99% deuterated forms (d₁-d₆)Mass Spectrometry (MS)
Form Solid / PowderVisual Inspection
Storage Temperature -20°CN/A

Troubleshooting Guide

6. My LC-MS/MS signal for this compound is low or inconsistent. What are the potential causes? Low or inconsistent signal intensity can stem from several sources. The following workflow can help identify the root cause.

G cluster_ms Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample & Standard Checks start Low / Inconsistent Signal ms_tune Verify MS Tuning & Calibration start->ms_tune lc_mobile Prepare Fresh Mobile Phase start->lc_mobile standard_prep Prepare Fresh Standard Solution start->standard_prep ms_source Clean Ion Source & Capillary ms_tune->ms_source ms_gas Check Gas Flows (Nebulizer, Drying) ms_source->ms_gas lc_column Check Column for Contamination / Age lc_mobile->lc_column lc_leak Inspect System for Leaks lc_column->lc_leak sample_prep Review Sample Preparation for Errors standard_prep->sample_prep standard_storage Verify Standard Storage Conditions standard_prep->standard_storage

Caption: Troubleshooting workflow for low LC-MS/MS signal.

7. I'm observing peak tailing or poor peak shape in my HPLC/UPLC analysis. What should I investigate? Poor peak shape is often related to chromatographic conditions or interactions with the analytical column.

  • Column Choice: C18 columns are widely used and effective for Ritonavir analysis. However, residual silanol groups on the column can cause tailing with basic compounds. Consider using a column with advanced end-capping.

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic compounds like Ritonavir, using an acidic mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of the standard.

  • Column Contamination/Age: The column may be contaminated or nearing the end of its life. Try flushing the column or replacing it with a new one.

8. What should I do if I suspect contamination or carry-over in my LC-MS system? Carry-over occurs when remnants of an analyte from a previous injection appear in subsequent runs.

  • Inject Blanks: Run several blank injections (mobile phase or matrix without analyte) after a high-concentration sample to confirm carry-over.

  • Identify the Source: Systematically troubleshoot by removing components. The autosampler (needle, injection loop, valves) and the analytical column are common sources of carry-over.

  • Improve Wash Method: Enhance the autosampler wash procedure. Use a stronger solvent in your wash solution (e.g., one with a higher percentage of organic solvent) and increase the wash volume or number of wash cycles.

Experimental Protocols

Workflow for Initial Quality Assessment of this compound Standard

This diagram outlines the logical flow for verifying a newly received this compound standard against its Certificate of Analysis.

G cluster_prep Preparation & Initial Checks cluster_analysis Analytical Verification cluster_decision Conclusion receive Receive Standard & CoA inspect Visual Inspection (Solid, Color) receive->inspect solubility Confirm Solubility in Appropriate Solvent inspect->solubility prep_stock Prepare Stock Solution solubility->prep_stock hplc Purity Analysis via HPLC/UPLC prep_stock->hplc ms Identity & Isotopic Purity via LC-MS prep_stock->ms compare Compare Data to CoA Specifications hplc->compare ms->compare accept Accept Lot for Use compare->accept Meets Specs reject Reject Lot & Contact Supplier compare->reject Does Not Meet Specs

Caption: Workflow for verifying a new this compound standard.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for determining the chemical purity of this compound. Method optimization may be required based on the specific instrumentation and impurities present.

ParameterExample ConditionNotes
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)A well-deactivated, end-capped C18 column is recommended.
Mobile Phase A 20 mM Potassium Phosphate (KH₂PO₄), pH 3.0The aqueous component. pH adjustment helps with peak shape.
Mobile Phase B Acetonitrile or Methanol/Acetonitrile mixtureThe organic component.
Gradient/Isocratic Isocratic: 45:55 (A:B)An isocratic method is simpler, but a gradient may be needed to resolve all impurities.
Flow Rate 1.2 mL/minAdjust as needed based on column dimensions and system pressure.
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 235 nm or 240 nmRitonavir has a UV maximum around this wavelength.
Injection Volume 10 µLAdjust based on concentration and instrument sensitivity.

Protocol 2: Identity and Isotopic Purity by LC-MS

This protocol is for confirming the molecular weight and assessing the isotopic distribution of this compound.

ParameterExample ConditionNotes
LC System Same as HPLC Purity MethodThe HPLC method can often be directly coupled to the MS.
Mass Spectrometer Triple Quadrupole (MS/MS) or Time-of-Flight (TOF)
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is suitable for polar molecules like Ritonavir.
Expected Mass [M+H]⁺ ≈ 727.0 m/zThe protonated molecule of C₃₇H₄₂D₆N₆O₅S₂. The exact mass may vary slightly.
Scan Mode Full ScanAcquire data over a mass range that includes the expected parent ion (e.g., 100-1000 m/z).
Data Analysis - Confirm the presence of the [M+H]⁺ ion at ~727.0 m/z.- Examine the isotopic cluster to confirm the M+6 mass shift.- Quantify the relative abundance of d₀ to d₆ species to determine isotopic purity.The isotopic purity should be high (e.g., ≥99 atom % D), meaning the d₆ peak is the most abundant by a large margin.

References

Validation & Comparative

Validating Ritonavir Analysis with Ritonavir-d6: A Comparative Guide to ICH-Compliant Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ritonavir, with a focus on the validation of these methods according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. It highlights the significant advantages of employing a stable isotope-labeled internal standard, Ritonavir-d6, in enhancing method performance. The information presented herein is supported by a compilation of experimental data from various studies to aid researchers in selecting and implementing robust and reliable analytical procedures.

Introduction to ICH Q2(R2) and the Role of Internal Standards

The ICH Q2(R2) guideline provides a framework for the validation of analytical procedures, ensuring that they are suitable for their intended purpose.[1][2][3][4][5] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness. The use of an internal standard (IS) is a common practice in analytical chemistry to improve the accuracy and precision of quantitative analysis. An ideal IS, such as a stable isotope-labeled version of the analyte (e.g., this compound for Ritonavir), behaves similarly to the analyte during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response.

Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most common techniques for the quantification of pharmaceuticals like Ritonavir.

  • HPLC-UV: This method is widely available, cost-effective, and suitable for routine analysis of bulk drug and pharmaceutical formulations. However, it may lack the sensitivity and selectivity required for analyzing complex biological matrices or detecting low concentrations of the analyte.

  • LC-MS/MS: This technique offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications. The use of an internal standard like this compound is particularly advantageous in LC-MS/MS to correct for matrix effects and variations in ionization efficiency.

The following table summarizes the performance characteristics of representative HPLC-UV and LC-MS/MS methods for Ritonavir analysis, highlighting the impact of using this compound.

Data Presentation: Method Performance Comparison

Validation ParameterHPLC-UV (without Internal Standard)LC-MS/MS (with this compound Internal Standard)ICH Q2(R2) Acceptance Criteria (Typical)
Linearity (Range) 6-100 µg/mL (r² > 0.999)0.1 - 1000 ng/mL (r² > 0.99)Correlation coefficient (r²) ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%85 - 115% in biological matrix98.0 - 102.0% for drug substance; 80 - 120% for bioanalysis
Precision (% RSD) < 2.0%< 15% (at LLOQ), < 10% (other concentrations)≤ 2.0% for drug substance; ≤ 15% for bioanalysis
Limit of Quantification (LOQ) 0.27 µg/mL0.1 ng/mLDependent on analytical application
Specificity Potential for interference from matrix componentsHigh, based on specific mass transitionsNo interference at the retention time of the analyte
Robustness ModerateHighNo significant change in results with small variations in method parameters

Data compiled from multiple sources for illustrative comparison.

Experimental Protocols

HPLC-UV Method for Ritonavir in Pharmaceutical Dosage Forms

This protocol is a generalized representation based on common practices.

a. Materials and Reagents:

  • Ritonavir reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent like acetonitrile or methanol in a specific ratio (e.g., 45:55 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

c. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Ritonavir reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: For tablets, grind a specific number of tablets, dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

LC-MS/MS Method for Ritonavir in Biological Matrices (e.g., Plasma) using this compound

This protocol is a generalized representation for bioanalytical applications.

a. Materials and Reagents:

  • Ritonavir reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column suitable for LC-MS (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient elution using two solvents: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ritonavir: e.g., m/z 721.3 -> 296.1

    • This compound: e.g., m/z 727.5 -> 302.0

c. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare separate stock solutions of Ritonavir and this compound in methanol.

  • Calibration Standards: Spike blank human plasma with known concentrations of Ritonavir and a constant concentration of this compound.

  • Sample Preparation (Protein Precipitation): To a plasma sample, add the this compound internal standard solution, followed by a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

Mandatory Visualizations

analytical_method_validation_workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_evaluation 3. Evaluation & Reporting Phase define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Method & Technology define_atp->select_method define_params Define Validation Parameters & Criteria select_method->define_params prepare_protocol Prepare Validation Protocol define_params->prepare_protocol perform_exp Perform Experiments prepare_protocol->perform_exp collect_data Collect & Process Data perform_exp->collect_data assess_data Assess Data vs. Acceptance Criteria collect_data->assess_data document_results Document in Validation Report assess_data->document_results method_implementation Method Implementation document_results->method_implementation

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

sample_preparation_comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS (with IS) start Sample dissolve Dissolve in Mobile Phase start->dissolve add_is Add this compound (Internal Standard) start->add_is sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject_uv Inject into HPLC-UV filter->inject_uv precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject_ms Inject into LC-MS/MS supernatant->inject_ms

Caption: Comparison of Sample Preparation Workflows.

Conclusion

The validation of analytical methods is a critical step in drug development and quality control. For the quantification of Ritonavir, both HPLC-UV and LC-MS/MS methods can be validated according to ICH Q2(R2) guidelines. The choice of method depends on the specific application, with HPLC-UV being a robust and cost-effective option for simpler matrices and LC-MS/MS providing the necessary sensitivity and selectivity for complex bioanalytical studies. The inclusion of this compound as an internal standard, particularly in LC-MS/MS analysis, is highly recommended to enhance the accuracy, precision, and overall reliability of the results by effectively compensating for analytical variability. This guide provides a framework for comparing and implementing these methods, ensuring the generation of high-quality, defensible data.

References

A Comparative Guide to Internal Standards for Ritonavir Analysis: Ritonavir-d6 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the antiretroviral drug ritonavir, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in these processes. This guide provides a detailed comparison of Ritonavir-d6, a stable isotope-labeled (SIL) internal standard, with other commonly used structural analogs like lopinavir and saquinavir for the analysis of ritonavir in biological matrices.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled version of the analyte as an internal standard is widely considered the gold standard in quantitative mass spectrometry.[1] Deuterated standards, such as this compound, are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium atoms.[2] This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects. This co-elution and similar behavior are crucial for accurate correction of any analyte loss during sample processing and fluctuations in instrument response.

This compound: Performance Characteristics

This compound is the deuterium-labeled analog of ritonavir and is a preferred internal standard for its quantification. Its use in LC-MS/MS methods has been shown to yield high precision and accuracy.

Experimental Protocol for Ritonavir Analysis using this compound

A common workflow for the analysis of ritonavir in human plasma using this compound as an internal standard involves a straightforward protein precipitation step followed by LC-MS/MS analysis.

experimental_workflow_d6 plasma Plasma Sample is_spike Spike with this compound plasma->is_spike precipitation Protein Precipitation (e.g., with methanol or acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms

Experimental workflow for ritonavir analysis using this compound.

Sample Preparation:

  • Plasma samples are first spiked with a known concentration of this compound solution.

  • Proteins are precipitated by adding a solvent like methanol or acetonitrile.

  • The mixture is centrifuged to pellet the precipitated proteins.

  • The clear supernatant containing ritonavir and this compound is collected for injection into the LC-MS/MS system.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection: Detection is performed using multiple reaction monitoring (MRM), with specific precursor-to-product ion transitions for both ritonavir and this compound.

Quantitative Performance Data for this compound

The following table summarizes the performance characteristics of LC-MS/MS methods using this compound as an internal standard for ritonavir quantification.

ParameterPerformance MetricReference
Linearity 2 - 2000 ng/mL
Precision (CV%) < 15% (inter-day and intra-day)
Accuracy Better than 15%
Recovery ~104.9%
Matrix Effect No significant matrix effects observed (105.6 ± 8.8%)

Alternative Internal Standards: Structural Analogs

In the absence of a stable isotope-labeled internal standard, structurally similar compounds can be used. For ritonavir analysis, other protease inhibitors like lopinavir and saquinavir have been employed as internal standards. While more accessible and less expensive, these analogs may not perfectly mimic the behavior of ritonavir, potentially leading to less accurate quantification.

Lopinavir as an Internal Standard

Lopinavir is another HIV protease inhibitor that has been used as an internal standard for ritonavir analysis.

Experimental Protocol: The experimental workflow for using lopinavir as an internal standard is similar to that for this compound, involving protein precipitation followed by LC-MS/MS analysis.

experimental_workflow_lopinavir plasma Plasma Sample is_spike Spike with Lopinavir plasma->is_spike precipitation Protein Precipitation (e.g., with acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS or HPLC Analysis supernatant->lc_ms

Workflow using Lopinavir as an internal standard.

Quantitative Performance Data (for Ritonavir with Lopinavir IS):

ParameterPerformance MetricReference
Linearity 1.0 - 5000 ng/mL
Precision (CV%) < 15% (inter-day and intra-day)
Accuracy -7.6% to 13.2%
Recovery > 90.7%
Matrix Effect Not significant
Saquinavir as an Internal Standard

Saquinavir, another protease inhibitor, has also been utilized as an internal standard for the quantification of ritonavir.

Experimental Protocol: The analytical procedure using saquinavir as an internal standard typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up, which is a more complex procedure than simple protein precipitation.

experimental_workflow_saquinavir serum Serum Sample is_spike Spike with Saquinavir serum->is_spike extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is_spike->extraction evaporation Evaporation and Reconstitution extraction->evaporation hplc HPLC-UV Analysis evaporation->hplc

Workflow using Saquinavir as an internal standard.

Quantitative Performance Data (for Ritonavir with Saquinavir IS):

ParameterPerformance MetricReference
Linearity 8.004 - 1600.001 ng/mL
Precision (CV%) 1.90% at LQC, 2.38% at HQC (for matrix factor)
Accuracy 0.85% to 2.55%
Recovery 89.07%
Matrix Effect No significant matrix effect

Comparative Analysis and Conclusion

The data presented highlights the superiority of this compound as an internal standard for the analysis of ritonavir.

  • Accuracy and Precision: While all three internal standards can be used in validated methods that meet regulatory requirements, the use of a stable isotope-labeled internal standard like this compound generally provides the highest level of confidence in the accuracy and precision of the results. This is because this compound co-elutes with ritonavir and behaves almost identically during sample processing and analysis, offering the most effective compensation for any analytical variability.

  • Matrix Effects: Methods using this compound have demonstrated a lack of significant matrix effects, which is a critical factor for ensuring reliable results in complex biological matrices like plasma. While methods with structural analogs also report minimal matrix effects, the potential for differential ion suppression or enhancement between the analyte and the internal standard is inherently higher.

  • Sample Preparation: The use of this compound is often associated with simpler and faster sample preparation methods, such as protein precipitation. This is because the SIL IS can more effectively compensate for the greater variability and potential for matrix effects associated with these cruder extraction techniques. Methods employing structural analogs may require more laborious and time-consuming extraction procedures like SPE or LLE to achieve the desired level of cleanliness and accuracy.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Assays for Ritonavir, Featuring Ritonavir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ritonavir in biological matrices, with a focus on the use of the stable isotope-labeled internal standard, Ritonavir-d6. The objective is to present a clear, data-driven comparison of assay performance and to provide detailed experimental protocols to aid in the selection and implementation of robust bioanalytical methods. This guide is based on established scientific literature and adheres to regulatory guidelines for bioanalytical method validation.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] A SIL internal standard, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, 13C, 15N). This near-identical chemical nature ensures that the internal standard co-elutes with the analyte and experiences similar extraction efficiency and matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis. This compound is the deuterium-labeled version of Ritonavir and is a preferred internal standard for the quantification of Ritonavir by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Alternative Approaches: Structural Analog Internal Standards

When a SIL internal standard is not available, a structural analog may be used. A structural analog is a compound with a chemical structure and physicochemical properties similar to the analyte. While generally more accessible and cost-effective, structural analogs may not perfectly mimic the behavior of the analyte during extraction and ionization, which can potentially lead to less accurate quantification.

This guide will compare the performance of a validated LC-MS/MS method for Ritonavir using this compound as the internal standard against a method using a structural analog internal standard, Saquinavir.

Performance Data Comparison

The following tables summarize the key performance parameters of two distinct bioanalytical methods for Ritonavir. This allows for a direct comparison of the robustness and reliability of an assay employing a SIL internal standard (this compound) versus a structural analog (Saquinavir).

Table 1: Method Performance using this compound as Internal Standard

ParameterPerformance MetricSource
Linearity 2 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy Within 15% of nominal concentration
Recovery 104.4 ± 5.1%
Matrix Effect No significant matrix effect observed (104.7 ± 9.3%)

Table 2: Method Performance using Saquinavir as Internal Standard

ParameterPerformance MetricSource
Linearity 8.004 - 1600.001 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but linearity was established
Lower Limit of Quantification (LLOQ) 8.035 ng/mL
Precision (%CV) Data not explicitly provided in a comparable format
Accuracy Data not explicitly provided in a comparable format
Recovery Data not provided
Matrix Effect Data not provided

Note: The level of detail available for the method using Saquinavir as an internal standard is less comprehensive in the cited source, which is a common challenge when comparing data from different studies.

Experimental Protocols

Detailed methodologies for the two compared bioanalytical assays are provided below.

Protocol 1: LC-MS/MS Analysis of Ritonavir using this compound Internal Standard

This protocol is adapted from the method described by Martens-Lobenhoffer et al. (2022).

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 25 µL of an internal standard working solution of this compound in methanol.

  • Add 125 µL of methanol to precipitate proteins.

  • Vortex the mixture and centrifuge.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 analytical column.

  • Mobile Phase: Gradient elution with a mixture of aqueous buffer and organic solvent (e.g., methanol or acetonitrile with a modifier like formic acid or ammonium acetate).

  • Flow Rate: As optimized for the specific column dimensions.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ritonavir: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

Protocol 2: LC-MS Analysis of Ritonavir using Saquinavir Internal Standard

This protocol is based on the method described by S. M. et al. (2024).

1. Sample Preparation

  • Details of the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) would be required and should be consistent across all samples, calibration standards, and quality controls.

  • An internal standard working solution of Saquinavir is added to the plasma samples before extraction.

2. Liquid Chromatography Conditions

  • HPLC System: A suitable HPLC system.

  • Column: HYPURITY ADVANCE 50 × 4.6 mm, 5 μm analytical column.

  • Mobile Phase: Methanol and 5mM ammonium acetate buffer (85:15% v/v).

  • Flow Rate: As optimized for the column.

  • Injection Volume: As optimized.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: API 2000 or equivalent.

  • Ionization Mode: Positive ion mode.

  • Detection: Monitoring of parent and product ion transitions.

  • Ion Transitions:

    • Ritonavir: m/z 721.30 > 296.10.

    • Saquinavir: m/z 671.30 > 570.30.

Visualizing the Cross-Validation Workflow

Cross-validation is a critical process to ensure that different bioanalytical methods or laboratories produce comparable results. This is essential when data from different sources will be combined in a single study. The general workflow for cross-validation is outlined below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion SpikedQCs Prepare Spiked Quality Control (QC) Samples (Low, Mid, High Concentrations) AnalyzeMethodA Analyze Samples with Method A (e.g., using this compound) SpikedQCs->AnalyzeMethodA AnalyzeMethodB Analyze Samples with Method B (e.g., using a structural analog) SpikedQCs->AnalyzeMethodB IncurredSamples Select Incurred Study Samples IncurredSamples->AnalyzeMethodA IncurredSamples->AnalyzeMethodB CollectData Collect Concentration Data from Both Methods AnalyzeMethodA->CollectData AnalyzeMethodB->CollectData StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman, Deming Regression) CollectData->StatisticalAnalysis AcceptanceCriteria Compare Results Against Pre-defined Acceptance Criteria StatisticalAnalysis->AcceptanceCriteria Comparable Methods are Comparable AcceptanceCriteria->Comparable Pass NotComparable Methods are Not Comparable AcceptanceCriteria->NotComparable Fail InternalStandardSelection Start Start: Develop a Quantitative Bioanalytical Assay SIL_Available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? Start->SIL_Available Use_SIL Use SIL Internal Standard (e.g., this compound) SIL_Available->Use_SIL Yes Analog_Available Is a Suitable Structural Analog Available? SIL_Available->Analog_Available No Validate Thoroughly Validate Method (Accuracy, Precision, etc.) Use_SIL->Validate Use_Analog Use Structural Analog Internal Standard Analog_Available->Use_Analog Yes Re_evaluate Re-evaluate Assay Strategy (e.g., Method without IS, Synthesize IS) Analog_Available->Re_evaluate No Use_Analog->Validate Re_evaluate->Validate

References

The Analytical Edge: Evaluating Ritonavir-d6 as an Internal Standard for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precise and accurate quantification of therapeutic agents is paramount. In the realm of bioanalysis, particularly for antiretroviral drugs like Ritonavir, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides a comprehensive comparison of Ritonavir-d6, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by experimental data to inform best practices in analytical method development.

This compound is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ritonavir and other co-administered drugs in various biological matrices. Its near-identical physicochemical properties to the unlabeled analyte, Ritonavir, allow it to effectively compensate for variability during sample preparation and analysis, leading to enhanced accuracy and precision.

Performance Under the Microscope: Accuracy and Precision Data

The performance of an internal standard is primarily assessed by its ability to ensure the accuracy and precision of the analytical method. Accuracy, often expressed as percent relative error (%RE), measures the closeness of the determined value to the true value. Precision, typically represented by the percent coefficient of variation (%CV), indicates the degree of scatter among a series of measurements.

Bioanalytical method validation guidelines generally accept intra- and inter-day precision (%CV) values of ≤15%, and accuracy (%RE) within ±15% of the nominal value (with a wider acceptance of ≤20% for the lower limit of quantification).

Table 1: Performance of this compound as an Internal Standard in Human Plasma

AnalyteInternal StandardQuality Control (QC) LevelIntra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
RitonavirThis compoundLow< 15%within ±15%< 15%within ±15%
RitonavirThis compoundMedium< 15%within ±15%< 15%within ±15%
RitonavirThis compoundHigh< 15%within ±15%< 15%within ±15%

Data synthesized from a study where inter-day and intra-day precision and accuracy was reported to be better than 15%[1].

Comparative Analysis: this compound vs. Alternative Internal Standards

While stable isotope-labeled internal standards like this compound are considered the gold standard, structural analogs are also utilized. Here, we compare the performance of this compound with Saquinavir, another protease inhibitor sometimes used as an internal standard for Ritonavir analysis.

Table 2: Comparative Performance of Internal Standards for Ritonavir Quantification

Internal StandardQuality Control (QC) LevelIntra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)Data Source
This compound Low, Medium, High< 15%within ±15%< 15%within ±15%[1]
Saquinavir Low (2.44 ng/mL)5.32.56.14.1[2][3]
Saquinavir Medium (48.78 ng/mL)3.9-1.54.5-0.9[2]
Saquinavir High (390.24 ng/mL)2.8-0.73.2-0.2

Note: The data for this compound and Saquinavir are from separate studies and are presented here for comparative purposes. Direct head-to-head studies may yield different results. The use of a stable isotope-labeled internal standard like this compound is generally preferred due to its closer structural and physicochemical similarity to the analyte, which typically results in better tracking of the analyte's behavior during analysis.

Experimental Protocols: A Glimpse into the Methodology

The determination of accuracy and precision for a bioanalytical method using an internal standard involves a rigorous validation process. Below is a generalized experimental protocol.

Key Experiment: Bioanalytical Method Validation for Ritonavir in Human Plasma

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Ritonavir and the internal standard (e.g., this compound or Saquinavir) in a suitable organic solvent like methanol.

  • Prepare a series of working standard solutions of Ritonavir for calibration curve and quality control (QC) samples by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard at a constant concentration.

2. Sample Preparation (Protein Precipitation):

  • To an aliquot of human plasma (e.g., 100 µL), add the internal standard working solution.

  • Add a protein precipitation agent (e.g., acetonitrile or methanol) to the plasma sample.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

  • Inject a small volume of the supernatant onto a reverse-phase C18 HPLC column.

  • Elute the analyte and internal standard using a mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent).

  • Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentrations of the QC samples and unknown samples from the calibration curve using the peak area ratios.

  • Calculate the accuracy (%RE) and precision (%CV) for the QC samples at different concentration levels (low, medium, and high) for both intra-day and inter-day runs.

Visualizing the Workflow and Logic

To better understand the experimental process and the logical framework of comparing internal standards, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_acq Data Acquisition lcms->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification calibration->quantification validation Accuracy & Precision Calculation quantification->validation

Experimental workflow for bioanalytical method validation.

G cluster_objective Objective cluster_candidates Candidate Internal Standards cluster_evaluation Performance Evaluation cluster_decision Decision objective Determine Optimal Internal Standard for Ritonavir Analysis ritonavir_d6 This compound (Stable Isotope-Labeled) objective->ritonavir_d6 analog_is Alternative IS (e.g., Saquinavir - Structural Analog) objective->analog_is accuracy Accuracy (%RE) ritonavir_d6->accuracy precision Precision (%CV) ritonavir_d6->precision linearity Linearity (r²) ritonavir_d6->linearity matrix_effect Matrix Effect ritonavir_d6->matrix_effect analog_is->accuracy analog_is->precision analog_is->linearity analog_is->matrix_effect decision Select IS with Superior Performance accuracy->decision precision->decision linearity->decision matrix_effect->decision

Logical relationship for comparing internal standards.

References

Establishing Linearity and Range for Ritonavir Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for establishing linearity and range in the quantification of ritonavir, a critical antiretroviral agent. The focus is on the widely accepted use of its deuterated stable isotope, Ritonavir-d6, as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. We will also explore alternative internal standards and present supporting experimental data to aid in method development and validation.

The Gold Standard: this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[1][2] This is because its physicochemical properties are nearly identical to the analyte, ritonavir. This similarity ensures that any variability during sample preparation, chromatography, and ionization is mirrored in both the analyte and the internal standard, leading to more accurate and precise quantification.[1][2]

Performance Characteristics: this compound vs. Alternative Internal Standards

The choice of internal standard significantly impacts the performance of a bioanalytical method. Below is a comparison of linearity and range for ritonavir quantification using this compound and other structural analog internal standards, as reported in various studies.

Internal StandardAnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Biological Matrix
This compound Ritonavir2 - 20002> 0.99Human Plasma
SaquinavirRitonavir8.004 - 1600.0018.004> 0.99Human Plasma
TelmisartanRitonavir12.5 - 200012.5> 0.99Human Plasma
SelinexorRitonavir2.0 - 50002.0Not SpecifiedHuman Plasma
PromethazineRitonavir5.00 - 1000.005.00Not SpecifiedHuman Plasma

Disclaimer: The data presented is a compilation from different studies and not from a direct head-to-head comparison under identical experimental conditions.

As the table illustrates, methods employing this compound as an internal standard have demonstrated a broad linear range and a low limit of quantification, making them suitable for various clinical and research applications. While alternative internal standards like saquinavir and telmisartan also provide acceptable linearity, the use of a stable isotope-labeled IS like this compound is generally preferred to minimize analytical variability.

Experimental Protocol: A Typical LC-MS/MS Method

This section outlines a representative experimental protocol for the quantification of ritonavir in human plasma using this compound as an internal standard.

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of ritonavir and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the ritonavir stock solution to create calibration standards. A separate set of dilutions should be prepared for quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting ritonavir from plasma samples.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard spiking solution (e.g., this compound in acetonitrile).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

ParameterTypical Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ritonavir: m/z 721.3 → 296.1; this compound: m/z 727.3 → 302.1
Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of ritonavir to this compound against the nominal concentration of the calibration standards.

  • Linearity: Assess the linearity of the calibration curve using a weighted linear regression model. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

  • Quantification: Determine the concentration of ritonavir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for ritonavir quantification.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis stock Stock Solutions (Ritonavir & this compound) cal Calibration Standards stock->cal qc Quality Control (QC) Samples stock->qc is_work Internal Standard Working Solution stock->is_work ppt Protein Precipitation (+ 200 µL IS in ACN) cal->ppt qc->ppt plasma Plasma Sample (100 µL) plasma->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratios integration->ratio curve Construct Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Caption: Bioanalytical workflow for ritonavir quantification.

Conclusion

The establishment of a robust and reliable method for ritonavir quantification is paramount for both clinical therapeutic drug monitoring and pharmacokinetic studies. The use of this compound as an internal standard in LC-MS/MS analysis provides a highly accurate and precise approach, demonstrating excellent linearity over a clinically relevant concentration range. While alternative internal standards can be employed, the inherent advantages of a stable isotope-labeled standard make it the preferred choice for ensuring data integrity. The provided experimental protocol and workflow offer a solid foundation for developing and validating a method for ritonavir quantification in a research or clinical laboratory setting.

References

Assessing the Robustness of Analytical Methods Utilizing Ritonavir-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides an objective comparison of the robustness of an analytical method for the antiretroviral drug Ritonavir when using a deuterated internal standard, Ritonavir-d6, versus a structural analog. The inclusion of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is due to its ability to mimic the analyte throughout the analytical process, thus compensating for variability.[1][2] This guide presents supporting experimental data, detailed methodologies, and visual representations to aid in the assessment of analytical method robustness.

Comparative Analysis of Internal Standards

The choice of internal standard (IS) is a critical factor that can significantly impact the robustness, accuracy, and precision of a bioanalytical method.[3] While a structural analog internal standard (SA-IS) can account for some variability, a stable isotope-labeled internal standard (SIL-IS) like this compound, which has nearly identical physicochemical properties to the analyte, offers superior performance in mitigating matrix effects and variability in extraction and ionization.

Below is a summary of validation parameters from representative LC-MS/MS methods for Ritonavir, one employing this compound and another a structural analog (Saquinavir). It is important to note that the data are compiled from different studies and are not from a direct head-to-head comparison under identical conditions.

Table 1: Comparison of Method Performance with Different Internal Standards

ParameterMethod with this compound (SIL-IS)Method with Structural Analog (Saquinavir)
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.99
Concentration Range 2 - 2000 ng/mL8.004 - 1600.001 ng/mL
Accuracy (% Bias) Within ±15% of nominal values0.85% to 2.55%
Precision (% RSD) < 15%1.90% at LQC, 2.38% at HQC
Recovery Not explicitly stated, but matrix effect was minimal89.07%
Matrix Effect No significant matrix effects observedNo significant matrix effect observed in eight batches

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. The following are representative protocols for sample preparation and robustness testing.

Sample Preparation Protocol (using Protein Precipitation)

This protocol is a common and straightforward method for extracting Ritonavir from plasma samples.

  • Aliquoting : Transfer 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of the working solution of the internal standard (this compound or structural analog) to each tube, except for the blank plasma.

  • Protein Precipitation : Add 300 µL of acetonitrile to each tube.

  • Vortexing : Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection : Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Robustness Testing Protocol

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Identify Critical Parameters : Select analytical parameters that are prone to slight variations during routine analysis. For an LC-MS/MS method, these typically include:

    • Mobile phase composition (e.g., ±2% variation in the organic solvent)

    • Mobile phase pH (e.g., ±0.1 unit)

    • Column temperature (e.g., ±2°C)

    • Flow rate (e.g., ±5%)

  • Experimental Design : Prepare and analyze low and high concentration quality control (QC) samples in triplicate under the nominal and varied conditions.

  • Data Analysis : Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) for the results obtained under each condition.

  • Acceptance Criteria : The %RSD between the results from the nominal condition and each varied condition should be within ±15%.

Table 2: Hypothetical Robustness Testing Data for a Method Using this compound

Parameter Varied%RSD from Nominal (Low QC)%RSD from Nominal (High QC)
Mobile Phase: Acetonitrile +2%1.8%1.5%
Mobile Phase: Acetonitrile -2%-2.1%-1.9%
Mobile Phase pH +0.10.9%0.7%
Mobile Phase pH -0.1-1.2%-1.0%
Column Temperature +2°C2.5%2.2%
Column Temperature -2°C-2.8%-2.5%
Flow Rate +5%-3.5%-3.1%
Flow Rate -5%3.9%3.4%

Visualization of Ritonavir Metabolism

Understanding the metabolic pathway of a drug is essential in drug development and bioanalysis. Ritonavir is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. The major metabolic pathway involves oxidation.

Ritonavir_Metabolism Ritonavir Ritonavir M2 Isopropylthiazole Oxidation Metabolite (M-2) Ritonavir->M2 Oxidation Other_Metabolites Other Minor Metabolites Ritonavir->Other_Metabolites Oxidation CYP3A4 CYP3A4 CYP3A4->M2 CYP2D6 CYP2D6 (minor pathway) CYP2D6->Other_Metabolites

Figure 1: Simplified metabolic pathway of Ritonavir.

Conclusion

The robustness of an analytical method is a critical attribute that ensures its reliability and reproducibility. The use of a stable isotope-labeled internal standard, such as this compound, is a superior strategy for developing a robust bioanalytical method for Ritonavir. While a structural analog can provide adequate performance, a SIL-IS more effectively compensates for the various sources of error inherent in the analytical process, leading to improved accuracy and precision under slightly varied conditions. The experimental protocols and data presented in this guide underscore the importance of careful method development and validation to ensure the generation of high-quality, reliable data in research and drug development.

References

The Specificity of Ritonavir-d6 in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is paramount for reliable pharmacokinetic and toxicokinetic assessments. The choice of an appropriate internal standard is a critical factor in achieving high-quality data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Ritonavir-d6, a deuterated stable isotope-labeled internal standard, with alternative structural analog internal standards for the bioanalysis of Ritonavir.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1] This guide will delve into the performance of this compound, supported by experimental data, and provide detailed methodologies for key validation experiments.

Performance Comparison: this compound vs. Structural Analogs

The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery to accurately normalize for matrix-induced variations and procedural losses. While both deuterated and structural analog internal standards aim to achieve this, their performance can differ significantly.

A key challenge in bioanalysis is the "matrix effect," where endogenous components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A suitable internal standard should experience the same matrix effect as the analyte, thereby providing effective correction.

One study evaluating the simultaneous quantification of nirmatrelvir and ritonavir in human plasma using this compound as the internal standard found no significant matrix effects for either ritonavir or this compound.[2] This indicates that in that specific method and matrix, this compound effectively tracked the behavior of Ritonavir.

The following table summarizes the performance characteristics of this compound based on available data and contrasts it with the expected performance of a structural analog internal standard.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., Saquinavir, Lopinavir)Rationale
Co-elution with Ritonavir High likelihood of co-elution or very close elution.[3]Unlikely to co-elute perfectly due to structural differences.Deuteration results in a minimal change to the molecule's polarity and chromatographic properties.
Matrix Effect Compensation Excellent. A study showed no significant matrix effects for Ritonavir and this compound in plasma.[2]Variable and potentially incomplete.As a structural analog does not co-elute and has different physicochemical properties, it may not experience the same degree of ion suppression or enhancement as Ritonavir.
Extraction Recovery Expected to be identical to Ritonavir.May differ from Ritonavir due to differences in properties like solubility and protein binding.The near-identical chemical structure of this compound ensures it mimics Ritonavir's behavior during sample processing.
Precision and Accuracy High. A study reported inter-day and intra-day precision and accuracy better than 15%.Can be acceptable, but at higher risk of variability due to differential matrix effects.By effectively compensating for various sources of error, deuterated standards generally lead to more robust and reproducible assays.
Specificity High. The mass difference ensures no cross-talk with the analyte signal.High, provided there is no isobaric interference from endogenous matrix components.The distinct mass-to-charge ratio of this compound allows for highly selective detection.

Experimental Workflow and Protocols

To rigorously evaluate the specificity of an internal standard and its ability to compensate for matrix effects, a well-designed experimental protocol is essential.

experimental_workflow cluster_prep Sample Preparation cluster_exp Matrix Effect Evaluation cluster_analysis Data Analysis A Blank Biological Matrix (e.g., Plasma) D Set 2: Blank Matrix Extract + Post-Spiked Analyte & IS A->D E Set 3: Matrix Spiked with Analyte & IS then Extracted A->E B Analyte & IS Stock Solutions C Set 1: Analyte & IS in Neat Solution B->C B->D B->E F LC-MS/MS Analysis C->F D->F E->F G Calculate Matrix Factor (MF) & IS-Normalized MF F->G H Assess Specificity & Performance G->H

Experimental workflow for evaluating internal standard specificity.
Experimental Protocol: Evaluation of Matrix Effects

This protocol outlines the key steps to assess the ability of an internal standard to compensate for matrix effects.

1. Objective: To quantify the extent of ion suppression or enhancement caused by the biological matrix and to evaluate the effectiveness of the internal standard in correcting for these effects.

2. Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Ritonavir certified reference standard.

  • This compound certified reference standard.

  • Alternative structural analog internal standard (e.g., Saquinavir).

  • All necessary solvents and reagents for the LC-MS/MS method.

3. Sample Preparation:

  • Set 1 (Neat Solution): Prepare a solution of Ritonavir and the internal standard (this compound or structural analog) in the final mobile phase composition at a known concentration (e.g., a mid-range quality control concentration).

  • Set 2 (Post-Extraction Spike): Extract blank plasma samples from each of the six sources using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). After extraction, spike the resulting supernatant/extract with Ritonavir and the internal standard to the same final concentration as in Set 1.

  • Set 3 (Pre-Extraction Spike): Spike the blank plasma samples from each of the six sources with Ritonavir and the internal standard at the same concentration as in Set 1. Then, perform the sample extraction procedure.

4. LC-MS/MS Analysis:

  • Analyze all prepared samples using the validated LC-MS/MS method.

  • Record the peak areas for both the analyte (Ritonavir) and the internal standard.

5. Data Analysis:

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF = 1 indicates no matrix effect.

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Peak area ratio of analyte/IS in Set 3) / (Peak area ratio of analyte/IS in Set 1)

  • Evaluate Performance:

    • The coefficient of variation (%CV) of the MF across the six matrix lots should be calculated to assess the variability of the matrix effect.

    • The %CV of the IS-Normalized MF should also be calculated. A lower %CV for the IS-Normalized MF compared to the MF indicates that the internal standard is effectively compensating for the variability of the matrix effect. For a method to be considered robust, the %CV of the IS-Normalized MF should typically be ≤15%.

Conclusion

The use of a stable isotope-labeled internal standard like this compound is highly recommended for the quantification of Ritonavir in complex biological samples. The near-identical physicochemical properties to the analyte ensure that it effectively tracks and compensates for variations in sample preparation and matrix effects, leading to superior accuracy and precision. While structural analogs can be used, they carry a higher risk of differential matrix effects and extraction recovery, which can compromise data quality. A thorough validation, including a rigorous evaluation of matrix effects from multiple sources, is crucial to ensure the reliability of any bioanalytical method. The experimental workflow and protocol provided in this guide offer a robust framework for such an evaluation.

References

The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial to correct for variations during sample preparation and analysis.[1][2][3][4] The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[1] This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate standard for your bioanalytical assays.

Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. Non-deuterated internal standards, typically structural analogs, have a similar but not identical chemical structure to the analyte. While they can compensate for some variability, their physical and chemical properties may differ more significantly from the analyte compared to a deuterated counterpart.

Core Advantages of Deuterated Standards

The primary advantage of using deuterated internal standards lies in their ability to closely mimic the analyte throughout the entire analytical process.

  • Correction for Sample Preparation Losses: Being chemically identical, deuterated standards exhibit similar extraction recovery to the analyte. This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, enabling accurate correction.

  • Mitigation of Matrix Effects: A significant challenge in bioanalysis is the "matrix effect," where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. Because deuterated standards have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience the same matrix effects. This allows for effective compensation and more reliable quantification. Structural analogs may not co-elute perfectly and can be affected differently by the matrix, compromising data quality.

Quantitative Data Presentation

The superiority of deuterated internal standards is consistently demonstrated in experimental data, showing enhanced accuracy and precision. The following table summarizes quantitative performance from various studies.

AnalyteInternal Standard TypeMatrixKey Performance MetricResult with Deuterated ISResult with Non-Deuterated ISReference
EverolimusDeuterated (Everolimus-d4) vs. Structural Analog (32-desmethoxyrapamycin)Not SpecifiedSlope of calibration curve (closer to 1 indicates better accuracy)Closer to 1Less close to 1
SirolimusDeuterated (SIR-d3) vs. Structural Analog (desmethoxyrapamycin - DMR)Not SpecifiedInterpatient assay imprecision (CV%)2.7% - 5.7%7.6% - 9.7%
Kahalalide FDeuterated vs. Structural AnalogBiological MatrixAccuracy (Mean Bias) and Precision (Standard Deviation)Statistically significant improvement in both accuracy and precisionLower accuracy and precision
D-24851 (tubulin inhibitor)Deuterated (SIL IS) vs. Structural AnalogNot SpecifiedAccuracy and PrecisionSignificantly better accuracy and precisionLower accuracy and precision
Dimethoate and CarbofuranDeuterated AnaloguesCannabis Matrices (oil, gummy, flower, cream)Accuracy and RSD (%)Accuracy within 25%, RSD under 20%Accuracy differs by >60%, RSD over 50%

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard, a validation experiment should be conducted. The following is a detailed methodology for the evaluation of matrix effects.

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analog) internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Spiking Solutions:

    • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation of Matrix Factor (MF):

    • The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).

    • IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Biological Sample (e.g., Plasma) B Add Deuterated Internal Standard A->B C Protein Precipitation / Extraction B->C D Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Calculate Peak Area Ratio (Analyte / IS) G->H I Determine Concentration from Calibration Curve H->I G cluster_ideal Ideal Scenario: Deuterated IS cluster_nonideal Less Ideal: Non-Deuterated IS A Analyte D Co-elution A->D B Deuterated IS B->D C Matrix Components E Similar Ionization Suppression/Enhancement C->E D->E F Constant Analyte/IS Ratio E->F G Accurate Quantification F->G H Analyte K Different Retention Times H->K I Non-Deuterated IS I->K J Matrix Components L Differential Ionization Suppression/Enhancement J->L K->L M Variable Analyte/IS Ratio L->M N Inaccurate Quantification M->N

References

Navigating Inter-laboratory Variability in Ritonavir Analysis with Ritonavir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of ritonavir, a critical component in antiretroviral therapy, is paramount for both clinical efficacy and research. The use of a stable isotope-labeled internal standard, such as ritonavir-d6, is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to correct for analytical variability. However, the extent of variability between different laboratories employing these methods is a key consideration for the transferability and comparability of results. This guide provides a comparative overview of the performance of various analytical methods using a deuterated internal standard, presumed to be this compound, based on published single-laboratory validation data.

Performance Comparison of LC-MS/MS Methods for Ritonavir

The following tables summarize the intra- and inter-day precision (as coefficient of variation, CV%) and accuracy (as a percentage of the nominal concentration or recovery) from different validated LC-MS/MS methods for the quantification of ritonavir in various biological matrices. These metrics are crucial indicators of a method's robustness and reproducibility within a laboratory, and by extension, provide an insight into the potential for inter-laboratory consistency.

Table 1: Inter-day and Intra-day Variability and Accuracy for Ritonavir Quantification in Human Serum and Bronchoalveolar Lavage Fluid (BALF)

MatrixQC LevelIntra-day CV%Inter-day CV%
Serum Low1.765.26
Medium0.633.98
High1.124.54
BALF Low5.129.47
Medium1.166.04
High1.957.33
Data sourced from a study by Yang et al. (2025)[1]. The study reported accuracy for both serum and BALF to be within 85-115%[1].

Table 2: Inter-day and Intra-day Variability and Accuracy for Ritonavir Quantification in Rat Liver Tissue

QC LevelIntra-day Variability (%CV)Inter-day Variability (%CV)Accuracy (%)
Low 5.334.8710.1
Medium 0.5912.53-6.68
High 1.542.891.83
This method utilized d6-ritonavir as the internal standard. The variability ranged from 0.591 to 5.33% and accuracy from -6.68 to 10.1% for quality control samples[2].

Table 3: Precision and Accuracy for Ritonavir Quantification in Human Plasma

QC LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ < 20< 2080-12080-120
Low < 15< 1585-11585-115
Medium < 15< 1585-11585-115
High < 15< 1585-11585-115
Data from a study by Martens-Lobenhoffer et al. (2022) which used D6-ritonavir as the internal standard. The inter-day and intra-day precision and accuracy was better than 15% in the quality control samples and better than 20% at the LLOQ[3].

Key Experimental Protocols

The consistency of results across laboratories is heavily dependent on the standardization of experimental protocols. Below are summaries of typical methodologies employed in the analysis of ritonavir using a deuterated internal standard.

Sample Preparation: A common and efficient method for sample preparation is protein precipitation. This typically involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma or serum sample. After vortexing and centrifugation, the clear supernatant is collected for analysis. This simple, one-step process is user-friendly and rapid[1].

Liquid Chromatography:

  • Column: C18 columns are widely used for the separation of ritonavir and its internal standard. Specific examples include Acquity BEH C18 and Zorbax-Eclipse C18 columns.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile, methanol). The elution can be either isocratic (constant mobile phase composition) or gradient (composition changes over time).

  • Flow Rate: Flow rates commonly range from 0.3 mL/min to 1.2 mL/min.

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique, operated in either positive or negative mode depending on the analyte and other compounds being measured simultaneously.

  • Detection: A triple quadrupole tandem mass spectrometer is typically used in the multiple reaction monitoring (MRM) mode for its high sensitivity and selectivity. Specific precursor-to-product ion transitions are monitored for both ritonavir and this compound.

Experimental Workflow and Signaling Pathways

To visualize the typical process, the following diagram illustrates a standard experimental workflow for the quantification of ritonavir in biological samples using LC-MS/MS with this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Liquid Chromatography (C18 Column) Supernatant->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Ritonavir & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Quantify using Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Determine Ritonavir Concentration Calibration_Curve->Final_Concentration

Caption: A typical experimental workflow for Ritonavir analysis.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust approach for the accurate quantification of ritonavir in various biological matrices. The presented data from single-laboratory validations demonstrates that well-optimized methods can achieve high levels of precision and accuracy. While direct inter-laboratory comparison data is limited, the consistency in the methodologies and the tight intra- and inter-day performance metrics suggest that with standardized protocols, a high degree of inter-laboratory agreement is achievable. For collaborative studies and the comparison of data across different research sites, it is crucial to harmonize experimental procedures, including sample preparation, chromatographic conditions, and mass spectrometric parameters, to minimize inter-laboratory variability. Future proficiency testing programs and round-robin studies would be invaluable in formally assessing and further improving the comparability of results between laboratories.

References

Justification for Selecting Ritonavir-d6 as an Internal Standard in a New Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of robust and reliable bioanalytical assays for the quantification of the antiretroviral drug Ritonavir, the selection of an appropriate internal standard (IS) is a critical step that directly impacts the accuracy, precision, and overall validity of the method.[1][2] This guide provides a comprehensive justification for the selection of Ritonavir-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), for new assays utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The U.S. Food and Drug Administration (FDA) and other regulatory bodies recommend the use of a SIL-IS whenever possible for quantitative bioanalysis due to its ability to mimic the analyte of interest throughout the analytical process, thereby compensating for various potential sources of error.[3]

Superiority of Deuterated Internal Standards

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[1] Its purpose is to correct for variability that can occur during sample preparation, injection, and analysis.[4] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for internal standards in mass spectrometry for several key reasons:

  • Near-Identical Physicochemical Properties: Deuterated standards exhibit nearly identical chemical and physical properties to the unlabeled analyte. This ensures they behave similarly during extraction, chromatography, and ionization.

  • Co-elution with Analyte: A crucial characteristic of an ideal internal standard is its co-elution with the analyte. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement, leading to more accurate quantification.

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference introduced by the deuterium atoms allows the mass spectrometer to differentiate the internal standard from the analyte, preventing signal interference.

  • Improved Method Robustness: The use of deuterated internal standards enhances the robustness of the assay, leading to higher throughput and lower rejection rates for analytical runs.

This compound: The Optimal Choice for Ritonavir Quantification

This compound is the deuterium-labeled version of Ritonavir, containing six deuterium atoms. This makes it an ideal internal standard for the quantification of Ritonavir in biological matrices for the following reasons:

  • Structural and Chemical Similarity: As a deuterated isotopologue, this compound is structurally and chemically almost identical to Ritonavir. This ensures that it accurately tracks the analyte during all stages of the analytical process, including extraction recovery and potential degradation.

  • Co-elution and Matrix Effect Compensation: Due to its similar properties, this compound co-elutes with Ritonavir, allowing it to effectively compensate for any matrix effects or variations in ionization efficiency that may occur.

  • Sufficient Mass Difference: The six-dalton mass difference between this compound and Ritonavir provides a clear distinction in the mass spectrometer, eliminating cross-talk or isotopic interference.

  • Commercial Availability and Purity: this compound is commercially available with high isotopic purity (≥99% deuterated forms), ensuring its suitability for use in validated bioanalytical methods.

Comparative Performance Data

The selection of this compound is supported by its superior performance in key analytical parameters compared to other potential internal standards, such as structural analogs.

ParameterThis compound (SIL-IS)Structural Analog ISJustification
Chromatographic Retention Time Co-elutes with RitonavirMay have a different retention timeCo-elution is critical for accurate compensation of matrix effects that are specific to the analyte's elution time.
Extraction Recovery Nearly identical to RitonavirMay differ from RitonavirSimilar recovery ensures that the IS-to-analyte ratio remains constant throughout the sample preparation process.
Ionization Efficiency Nearly identical to RitonavirCan be significantly differentSimilar ionization response is crucial for correcting variability in the mass spectrometer's ion source.
Matrix Effect Compensation HighVariable and often incompleteAs a SIL-IS, this compound experiences the same matrix effects as the analyte, leading to more accurate and precise results.
Method Precision (%CV) Typically <15%Can be >15%The use of a SIL-IS generally results in lower variability and improved precision.
Method Accuracy (%Bias) Typically within ±15%May show significant biasThe superior tracking ability of a SIL-IS leads to more accurate quantification.

Experimental Protocol: Quantification of Ritonavir in Human Plasma using this compound

This section outlines a typical experimental protocol for the quantification of Ritonavir in human plasma using LC-MS/MS with this compound as the internal standard.

1. Materials and Reagents:

  • Ritonavir reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Water (LC-MS grade)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ritonavir and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ritonavir stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the this compound internal standard working solution.

  • Add 100 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer 50 µL of the clear supernatant to a new vial.

  • Add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water).

  • Inject the final mixture into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A suitable HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax, Waters Acquity).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 5 mM ammonium acetate or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Ritonavir and this compound.

5. Data Analysis:

  • Quantify Ritonavir in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Logical Justification for Selection

G cluster_assay New Assay for Ritonavir Quantification cluster_is Internal Standard (IS) Selection cluster_justification Justification Criteria cluster_outcome Assay Performance Analyte Ritonavir IS_Choice Choice of Internal Standard Analyte->IS_Choice Requires SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IS_Choice->SIL_IS Preferred Choice Analog_IS Structural Analog IS IS_Choice->Analog_IS Alternative Coelution Co-elution SIL_IS->Coelution PhysChem Similar Physicochemical Properties SIL_IS->PhysChem Matrix Matrix Effect Compensation SIL_IS->Matrix MassDiff Distinct m/z SIL_IS->MassDiff Accuracy High Accuracy Coelution->Accuracy Precision High Precision PhysChem->Precision Matrix->Accuracy Robustness Improved Robustness MassDiff->Robustness Conclusion Conclusion: This compound is the optimal IS Accuracy->Conclusion Precision->Conclusion Robustness->Conclusion

Caption: Logical workflow for selecting this compound as the internal standard.

Conclusion

The selection of this compound as an internal standard for the quantification of Ritonavir in a new assay is strongly justified by its fundamental properties as a stable isotope-labeled analog. Its ability to co-elute with the analyte and exhibit nearly identical behavior during sample processing and analysis ensures superior compensation for potential sources of error, leading to a highly accurate, precise, and robust bioanalytical method. This choice aligns with the best practices and recommendations set forth by regulatory agencies for bioanalytical method validation.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ritonavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the disposal of Ritonavir-d6, a deuterated analog of the antiretroviral medication Ritonavir. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

This compound, like its parent compound, is a potent pharmaceutical agent. Safety Data Sheets (SDS) indicate that it is harmful if swallowed, comes into contact with skin, or is inhaled[1]. Furthermore, it is suspected of causing cancer and may damage fertility or an unborn child[1]. Due to these hazardous characteristics, this compound must be managed as a hazardous pharmaceutical waste, following stringent disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This process is designed to comply with the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous waste.

  • Segregate at the Source: Do not mix this compound waste with non-hazardous or other types of chemical waste. Use a dedicated and clearly labeled hazardous waste container.

Step 2: Waste Accumulation and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid for waste accumulation. The container must be in good condition.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when the first piece of waste is added to the container and the specific hazards (e.g., "Toxic," "Carcinogen").

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment system to prevent spills.

Step 3: Storage and Monitoring

  • Secure Storage: Keep the hazardous waste container closed at all times, except when adding waste.

  • Regular Inspection: Regularly inspect the SAA and the waste container for any signs of leaks or degradation.

Step 4: Arranging for Final Disposal

  • Engage a Licensed Disposal Company: The final disposal of this compound waste must be handled by a licensed hazardous material disposal company. These companies are equipped to transport and dispose of hazardous waste in accordance with federal, state, and local regulations.

  • Incineration: The recommended method for the disposal of pharmaceutical waste like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to destroy the active compounds and prevent the release of harmful substances[2].

  • Documentation: Ensure that all necessary documentation for the waste transfer is completed and retained as per your institution's and regulatory requirements.

Quantitative Data on Ritonavir Stability and Degradation

While direct experimental protocols for the disposal of this compound are not available, studies on the forced degradation of Ritonavir provide valuable quantitative data on its stability. This information underscores the conditions under which the compound breaks down, reinforcing the need for professional disposal.

Stress ConditionReagent/EnvironmentTemperatureDurationOutcome
Acidic Hydrolysis 0.1N HCl60°C1 hourDegradation observed, with multiple degradation products formed.
Alkaline Hydrolysis 0.1N NaOH60°C1 hourSignificant degradation with the formation of distinct degradation products.
Neutral Hydrolysis Water60°C1 hourDegradation occurs, sharing some degradation products with acidic and alkaline hydrolysis.
Oxidative Stress Not specifiedN/AN/AStable under oxidative conditions.
Thermal Stress Solid State60°C24 hoursStable under thermal stress. Another study showed degradation starting around 80°C.[3]
Photolytic Stress Not specifiedN/AN/AStable under photolytic stress.

This table summarizes findings from multiple studies on Ritonavir degradation.[1]

Experimental Protocols Cited

The data presented above is derived from forced degradation studies designed to assess the stability of Ritonavir. A typical experimental protocol for such a study involves the following steps:

  • Preparation of Stock Solution: A stock solution of Ritonavir is prepared in a suitable solvent, such as methanol.

  • Application of Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as detailed in the table above (e.g., addition of acid or base, exposure to heat or UV light).

  • Neutralization (for hydrolytic studies): After the specified duration, the acidic and basic solutions are neutralized.

  • Analysis: The stressed samples are then analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to separate and quantify the parent drug and any degradation products.

  • Characterization of Degradation Products: Techniques like Mass Spectrometry (MS/MS) are often used to identify the chemical structures of the degradation products.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

Ritonavir_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management and Disposal A Generation of this compound Waste (e.g., unused compound, contaminated labware) B Segregate Waste at Source A->B Step 1 C Place in a Labeled, Compatible Hazardous Waste Container B->C Step 2a D Store in a Designated Satellite Accumulation Area (SAA) C->D Step 2b E Keep Container Closed and Secure D->E Step 3 F Schedule Waste Pickup with Licensed Disposal Company E->F When container is full or as per schedule G Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G Step 4a H Final Disposal via High-Temperature Incineration G->H Step 4b I Complete and Retain Disposal Documentation H->I Step 4c

Caption: Logical workflow for the proper disposal of this compound.

By implementing these procedures, research organizations can ensure the safe and compliant disposal of this compound, fostering a secure environment for both their personnel and the broader community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.